Genz-123346 free base
Description
Properties
IUPAC Name |
N-[(1R,2R)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-hydroxy-3-pyrrolidin-1-ylpropan-2-yl]nonanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H38N2O4/c1-2-3-4-5-6-7-10-23(27)25-20(18-26-13-8-9-14-26)24(28)19-11-12-21-22(17-19)30-16-15-29-21/h11-12,17,20,24,28H,2-10,13-16,18H2,1H3,(H,25,27)/t20-,24-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMNXWOFCUJJYEO-HYBUGGRVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC(=O)NC(CN1CCCC1)C(C2=CC3=C(C=C2)OCCO3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCC(=O)N[C@H](CN1CCCC1)[C@@H](C2=CC3=C(C=C2)OCCO3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H38N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
491833-30-8 | |
| Record name | GENZ-123346 free base | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0491833308 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | GENZ-123346 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8JW4ZYR2CT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Genz-123346 Free Base: A Technical Whitepaper on its Mechanism of Action as a Glucosylceramide Synthase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Genz-123346, also known as eliglustat (B216), is a potent and specific inhibitor of glucosylceramide synthase (GCS), a key enzyme in the biosynthesis of most glycosphingolipids. By blocking the first committed step in this pathway—the conversion of ceramide to glucosylceramide (GlcCer)—Genz-123346 effectively reduces the accumulation of downstream glycosphingolipids. This substrate reduction therapy approach has demonstrated significant therapeutic potential in various disease models, most notably in Gaucher disease, where the accumulation of glucosylceramide is a primary pathological driver. This technical guide provides an in-depth overview of the mechanism of action of Genz-123346, supported by quantitative data from preclinical and clinical studies, detailed experimental methodologies, and visual representations of the involved signaling pathways and experimental workflows.
Core Mechanism of Action: Inhibition of Glucosylceramide Synthase
Genz-123346 is a synthetic, orally bioavailable small molecule that acts as a competitive inhibitor of glucosylceramide synthase (UDP-glucose:ceramide glucosyltransferase). This enzyme catalyzes the transfer of glucose from UDP-glucose to ceramide, forming glucosylceramide, the precursor for a vast array of complex glycosphingolipids, including gangliosides and globosides.
The primary therapeutic action of Genz-123346 stems from its ability to decrease the rate of synthesis of glucosylceramide. In lysosomal storage disorders like Gaucher disease, a deficiency in the enzyme glucocerebrosidase leads to the pathological accumulation of glucosylceramide within lysosomes. By reducing the influx of this substrate, Genz-123346 helps to restore the metabolic balance, thereby alleviating the cellular and clinical manifestations of the disease.[1][2][3]
Biochemical studies have demonstrated the high potency and selectivity of Genz-123346 for glucosylceramide synthase. It exhibits an IC50 value of approximately 14 nM for the inhibition of GM1, a downstream ganglioside.[4] Importantly, Genz-123346 does not significantly inhibit the activity of other related enzymes, such as glucocerebrosidase, ensuring that it does not interfere with the residual enzyme activity present in patients.[5][6]
Pharmacokinetics and Pharmacodynamics
Genz-123346 is designed for oral administration. Its bioavailability is influenced by the patient's cytochrome P450 2D6 (CYP2D6) metabolizer status, which necessitates genotyping for dose optimization.[1][2] In extensive CYP2D6 metabolizers, the oral bioavailability is low (less than 5%) due to significant first-pass metabolism.[7] The terminal elimination half-life is approximately 6.5 hours in extensive metabolizers and 9 hours in poor metabolizers.[8] Food does not have a clinically significant effect on its absorption.[9]
The pharmacodynamic effects of Genz-123346 are characterized by a dose-dependent reduction in glucosylceramide and its downstream metabolites. This has been consistently observed in both preclinical animal models and clinical trials in patients with Gaucher disease.
Quantitative Efficacy Data
The efficacy of Genz-123346 has been evaluated in various preclinical and clinical settings. The following tables summarize key quantitative data.
Table 1: Preclinical Efficacy of Genz-123346 in a Mouse Model of Polycystic Kidney Disease (PKD)
| Parameter | Vehicle Control | Genz-123346 (0.1% in feed) | Genz-123346 (0.2% in feed) |
| Kidney/Body Weight Ratio | Increased | Dose-dependent reduction | Significant reduction |
| Cystic Volume | Increased | Dose-dependent reduction | Significant reduction |
| Blood Urea Nitrogen (BUN) | Elevated | Dose-dependent reduction | Significant reduction |
| Renal Glucosylceramide Levels | Elevated | Reduced | Significantly Reduced |
| Renal GM3 Levels | Elevated | Reduced | Significantly Reduced |
Data from studies in jck mouse models of nephronophthisis.[6][10]
Table 2: Clinical Efficacy of Eliglustat (Genz-123346) in Treatment-Naïve Adults with Gaucher Disease Type 1 (ENGAGE Trial, 4.5 Years)
| Parameter | Baseline (Mean) | 4.5 Years of Treatment (Mean) | Percent Change |
| Spleen Volume (multiples of normal) | 17.1 | 5.8 | -66% |
| Liver Volume (multiples of normal) | 1.5 | 1.1 | -23% |
| Hemoglobin (g/dL) | 11.9 | 13.4 | +1.4 g/dL |
| Platelet Count (x 10⁹/L) | 67.6 | 122.6 | +87% |
| Chitotriosidase (nmol/h/mL) | 13,394 (median) | 2,312 (median) | -82% |
| Glucosylceramide (µg/mL) | 11.5 (median) | 2.4 (median) | -79% |
| Glucosylsphingosine (ng/mL) | 518.5 (median) | 72.1 (median) | -84% |
Data from the Phase 3 ENGAGE trial.[4][5]
Downstream Signaling Pathways
The inhibition of glucosylceramide synthase by Genz-123346 has been shown to impact downstream signaling pathways, notably the Akt-mTOR pathway, which is often dysregulated in diseases like polycystic kidney disease.
References
- 1. benchchem.com [benchchem.com]
- 2. Western blotting of PI3K/AKT /mTOR signaling pathway-related proteins [bio-protocol.org]
- 3. escholarship.org [escholarship.org]
- 4. benchchem.com [benchchem.com]
- 5. fiercebiotech.com [fiercebiotech.com]
- 6. Sanofi : ENGAGE Randomized Clinical Trial Evaluating [globenewswire.com]
- 7. drugs.com [drugs.com]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. Safety, tolerability, and pharmacokinetics of eliglustat tartrate (Genz-112638) after single doses, multiple doses, and food in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 2minutemedicine.com [2minutemedicine.com]
Genz-123346 free base glucosylceramide synthase inhibition
Genz-123346 Free Base: A Deep Dive into Downstream Signaling Pathways
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Genz-123346 is a potent and orally bioavailable inhibitor of glucosylceramide synthase (GCS), the key enzyme responsible for the initial step in the biosynthesis of most glycosphingolipids. By blocking the conversion of ceramide to glucosylceramide (GlcCer), Genz-123346 has emerged as a significant tool for studying the roles of glycosphingolipids in various cellular processes and as a potential therapeutic agent in diseases characterized by aberrant glycosphingolipid metabolism. This technical guide provides a comprehensive overview of the core downstream signaling pathways modulated by Genz-123346, presenting key quantitative data, detailed experimental protocols, and visual representations of the molecular cascades involved.
Core Mechanism of Action
The primary mechanism of action of Genz-123346 is the direct inhibition of glucosylceramide synthase. This enzymatic blockade leads to a reduction in the cellular levels of GlcCer and downstream glycosphingolipids, such as gangliosides. The resulting alteration in the cellular lipid landscape has profound effects on multiple signaling pathways that govern cell growth, proliferation, and survival.
Downstream Signaling Pathways
The inhibition of GCS by Genz-123346 directly and indirectly influences several critical intracellular signaling cascades. The most well-documented of these are the Akt-mTOR and cell cycle pathways. Chronic administration has also been shown to impact the MEK-ERK signaling cascade and the apoptotic machinery.
Akt-mTOR Signaling Pathway
Genz-123346 has been demonstrated to directly attenuate the Akt-mTOR signaling pathway. This is a crucial pathway involved in regulating cell growth, proliferation, and survival. The inhibition of GCS by Genz-123346 leads to a reduction in the phosphorylation of key components of this pathway.
Quantitative Data Summary: Akt-mTOR Pathway
| Target Protein | Effect of Genz-123346 | Cell/Tissue Type | Quantitative Change | Reference |
| Phospho-Akt (Ser473) | Reduced Phosphorylation | Kidney tissue (jck mice) | Visually reduced in Western blots | Natoli et al., 2010 |
| Phospho-S6 Ribosomal Protein | Reduced Phosphorylation | Kidney tissue (jck mice) | Visually reduced in Western blots | Natoli et al., 2010 |
Experimental Protocol: Western Blot Analysis of Akt-mTOR Pathway Proteins
This protocol is a generalized procedure based on standard Western blotting techniques and the information available in the cited literature.
-
Tissue Lysate Preparation:
-
Excise kidney tissues from control and Genz-123346-treated mice.
-
Homogenize the tissues in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the homogenates at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysates.
-
Determine the protein concentration using a BCA protein assay.
-
-
SDS-PAGE and Electrotransfer:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins on a 10% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-Akt (Ser473), total Akt, phospho-S6 ribosomal protein, and total S6 overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection and Quantification:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Capture the chemiluminescent signal using a digital imaging system.
-
Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels.
-
Cell Cycle Regulation
Treatment with Genz-123346 has been shown to induce a G1/S phase cell cycle arrest. This is evidenced by a reduction in the levels of key proteins that drive the transition from the G1 to the S phase of the cell cycle.
Quantitative Data Summary: Cell Cycle Regulation
| Target Protein | Effect of Genz-123346 | Cell/Tissue Type | Quantitative Change | Reference |
| Cyclin D1 | Reduced Expression | Kidney tissue (jck mice) | Visually reduced in Western blots | Natoli et al., 2010 |
| Phospho-Rb (Retinoblastoma protein) | Reduced Phosphorylation | Kidney tissue (jck mice) | Visually reduced in Western blots | Natoli et al., 2010 |
| PCNA (Proliferating Cell Nuclear Antigen) | Reduced Expression | Kidney tissue (jck mice) | Visually reduced in Western blots | Natoli et al., 2010 |
Experimental Protocol: Cell Cycle Analysis by Flow Cytometry
This protocol is a generalized procedure for cell cycle analysis using propidium (B1200493) iodide (PI) staining.
-
Cell Preparation:
-
Harvest cells from control and Genz-123346-treated cultures.
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Fix the cells by dropwise addition of ice-cold 70% ethanol (B145695) while gently vortexing.
-
Incubate the cells at -20°C for at least 2 hours.
-
-
Staining:
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A in PBS.
-
Incubate the cells in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry:
-
Analyze the stained cells using a flow cytometer.
-
Excite the PI with a 488 nm laser and detect the emission at approximately 617 nm.
-
Collect data from at least 10,000 events per sample.
-
-
Data Analysis:
-
Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to generate a histogram of DNA content.
-
Deconvolute the histogram to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
-
MEK-ERK Signaling and Apoptosis
While the direct effects of Genz-123346 are on the Akt-mTOR and cell cycle pathways, long-term administration has been shown to indirectly inhibit the MEK-ERK signaling pathway and apoptosis. This suggests that the sustained alteration of glycosphingolipid metabolism by Genz-123346 can have broader consequences on cellular signaling networks.
Experimental Protocol: Apoptosis Detection by TUNEL Assay
This is a generalized protocol for detecting DNA fragmentation associated with late-stage apoptosis.
-
Tissue/Cell Preparation:
-
Fix paraffin-embedded tissue sections or cultured cells with 4% paraformaldehyde.
-
Permeabilize the samples using a permeabilization solution (e.g., 0.1% Triton X-100 in 0.1% sodium citrate).
-
-
TUNEL Reaction:
-
Incubate the samples with a TUNEL reaction mixture containing terminal deoxynucleotidyl transferase (TdT) and a labeled dUTP (e.g., fluorescein-dUTP) in a humidified chamber at 37°C for 1 hour.
-
-
Detection:
-
For fluorescent detection, wash the samples and mount with a mounting medium containing a nuclear counterstain (e.g., DAPI).
-
Visualize the samples using a fluorescence microscope. Apoptotic cells will exhibit bright green fluorescence in the nucleus.
-
-
Quantification:
-
Count the number of TUNEL-positive nuclei and the total number of nuclei in several random fields of view.
-
Express the apoptotic index as the percentage of TUNEL-positive cells.
-
Conclusion
Genz-123346 free base is a powerful research tool that modulates fundamental cellular processes by inhibiting glucosylceramide synthase. Its primary downstream effects include the attenuation of the Akt-mTOR signaling pathway and the induction of a G1/S cell cycle arrest. Furthermore, prolonged exposure to Genz-123346 can indirectly lead to the inhibition of MEK-ERK signaling and apoptosis. This in-depth guide provides researchers and drug development professionals with a foundational understanding of the molecular consequences of GCS inhibition by Genz-123346, supported by available data and established experimental methodologies. Further quantitative studies will be crucial to fully elucidate the dose-dependent effects and the intricate interplay between these signaling pathways in various pathological contexts.
Genz-123346 Free Base: A Comprehensive Technical Overview of its Cellular Target and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Genz-123346 is a potent and specific, orally bioavailable inhibitor of the enzyme glucosylceramide synthase (GCS).[1][2] This enzyme is pivotal in the biosynthesis of most glycosphingolipids (GSLs), a class of lipids implicated in a wide array of cellular processes ranging from signal transduction to cell-cell recognition. By blocking the first committed step in GSL synthesis—the conversion of ceramide to glucosylceramide (GlcCer)—Genz-123346 effectively reduces the cellular levels of GlcCer and its downstream derivatives, such as ganglioside GM3.[3] This inhibitory action has demonstrated therapeutic potential in preclinical models of polycystic kidney disease and certain cancers, primarily through the modulation of key signaling pathways that govern cell growth, proliferation, and survival.[3][4]
Core Cellular Target: Glucosylceramide Synthase (GCS)
The primary cellular target of Genz-123346 is Glucosylceramide Synthase (GCS) , also known as UDP-glucose:ceramide glucosyltransferase (UGCG).[4] GCS is a rate-limiting enzyme in the glycosphingolipid biosynthesis pathway.[4] It catalyzes the transfer of glucose from UDP-glucose to ceramide, forming glucosylceramide (GlcCer).[1][3] This is the initial and crucial step for the synthesis of a vast array of complex glycosphingolipids.
Genz-123346 is characterized as a cell-permeable fatty acid amide derivative that acts as a highly potent and specific inhibitor of GCS.[2] Its specificity is highlighted by the fact that it does not significantly affect the activities of other related enzymes such as 1-O-acylceramide synthase, α-glucosidase, and glucocerebrosidase.[2]
Quantitative Data Summary
The inhibitory potency of Genz-123346 has been quantified in various studies. The following table summarizes the key quantitative data available.
| Parameter | Value | Cell/System | Description | Reference |
| IC50 | 14 nM | Not specified | Inhibition of ganglioside GM1 synthesis, a downstream product of GCS activity. | [1][2] |
Mechanism of Action and Downstream Effects
The inhibition of GCS by Genz-123346 sets off a cascade of downstream cellular effects, primarily through the modulation of key signaling pathways.
Glycosphingolipid Depletion:
The most direct consequence of GCS inhibition is the dose-dependent reduction of glucosylceramide and its downstream derivatives, including the ganglioside GM3.[3][5] This alteration in the cellular lipid profile is a key contributor to the compound's therapeutic effects.
Inhibition of the Akt-mTOR Signaling Pathway:
Genz-123346 has been shown to directly impact the Akt-mTOR signaling pathway.[3] Treatment with Genz-123346 leads to a reduction in the phosphorylation of Akt and the ribosomal protein S6, a downstream effector of mTOR.[2][3] This pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many diseases, including cancer and polycystic kidney disease.
Cell Cycle Arrest:
Experimental evidence suggests that Genz-123346 can induce cell cycle arrest, specifically at the G1/S transition.[3][6] This is evidenced by reduced expression of cyclin D and decreased phosphorylation of the retinoblastoma protein (Rb).[3] The reduction in proliferating cell nuclear antigen (PCNA) levels further corroborates the inhibitory effect of Genz-123346 on cell proliferation.[3]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature to characterize the activity of Genz-123346.
In Vitro Glucosylceramide Synthase Inhibition Assay:
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of Genz-123346 against GCS.
-
Methodology: While the specific assay conditions for the 14 nM IC50 value are not detailed in the provided search results, a general protocol would involve incubating a source of GCS enzyme (e.g., cell lysates or purified enzyme) with its substrates, ceramide and radiolabeled UDP-glucose, in the presence of varying concentrations of Genz-123346. The reaction product, radiolabeled glucosylceramide, is then separated from the unreacted substrates using techniques like thin-layer chromatography (TLC). The amount of radioactivity incorporated into the product is quantified, and the IC50 value is calculated by plotting the percentage of inhibition against the inhibitor concentration.
Cellular Glycosphingolipid Analysis by Liquid Chromatography-Mass Spectrometry (LC-MS):
-
Objective: To measure the levels of GlcCer and GM3 in cells or tissues following treatment with Genz-123346.
-
Methodology:
-
Lipid Extraction: Cells or homogenized tissues are subjected to lipid extraction using a solvent system such as chloroform:methanol.
-
Chromatographic Separation: The extracted lipids are separated using liquid chromatography, typically on a C18 reverse-phase column.
-
Mass Spectrometric Detection: The separated lipids are introduced into a mass spectrometer for detection and quantification. Specific precursor and product ion transitions are monitored for GlcCer and GM3 to ensure accurate measurement.
-
Data Analysis: The peak areas of the target lipids are normalized to an internal standard and the total protein or lipid phosphate (B84403) content to determine their relative abundance.
-
Western Blot Analysis of Signaling Proteins:
-
Objective: To assess the effect of Genz-123346 on the phosphorylation status of proteins in the Akt-mTOR and cell cycle pathways.
-
Methodology:
-
Cell Lysis: Cells treated with Genz-123346 are lysed to extract total protein.
-
Protein Quantification: The total protein concentration in each lysate is determined using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is incubated with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., phospho-Akt, total Akt, phospho-S6, total S6, cyclin D, phospho-Rb).
-
Detection: The primary antibodies are detected using a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that generates a chemiluminescent signal upon addition of a substrate. The signal is captured using an imaging system.
-
Densitometry: The band intensities are quantified to determine the relative levels of protein phosphorylation.
-
Visualizations
Signaling Pathway of Genz-123346 Action
Caption: Genz-123346 inhibits GCS, leading to reduced Akt/mTOR signaling.
Experimental Workflow for Assessing Genz-123346 Efficacy
Caption: Workflow for evaluating the cellular effects of Genz-123346.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Glucosylceramide Synthase Inhibitor, Genz-123346 [sigmaaldrich.com]
- 3. Inhibition of glucosylceramide accumulation results in effective blockade of polycystic kidney disease in mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Targeting Glucosylceramide Synthesis in the Treatment of Rare and Common Renal Disease - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Glucosylceramide Synthase Inhibition by Genz-123346 Free Base: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth examination of Genz-123346 free base, a potent and selective inhibitor of glucosylceramide synthase (GCS). GCS is a pivotal enzyme in the biosynthesis of glycosphingolipids (GSLs), a class of lipids implicated in a variety of cellular processes and pathologies, including cancer, metabolic disorders, and polycystic kidney disease. This document details the mechanism of action of Genz-123346, summarizes key quantitative findings from preclinical studies, provides detailed experimental protocols for its investigation, and visualizes its effects on critical signaling pathways.
Introduction
Glycosphingolipids are integral components of cell membranes that play crucial roles in cell signaling, recognition, and adhesion. The initial and rate-limiting step in the biosynthesis of most GSLs is the transfer of glucose from UDP-glucose to ceramide, a reaction catalyzed by glucosylceramide synthase (GCS; UDP-glucose:N-acylsphingosine D-glucosyltransferase, EC 2.4.1.80). Dysregulation of GCS activity and the subsequent alteration in GSL profiles have been linked to various diseases.
Genz-123346 is an orally bioavailable small molecule inhibitor of GCS.[1][2] It competitively inhibits the binding of ceramide to GCS, thereby blocking the formation of glucosylceramide (GlcCer) and downstream GSLs.[1] This guide explores the multifaceted role of GCS inhibition by Genz-123346, with a focus on its therapeutic potential and the experimental methodologies used to elucidate its function.
Mechanism of Action
Genz-123346 exerts its biological effects primarily through the inhibition of GCS. This leads to a reduction in the cellular pool of GlcCer, the precursor for a vast array of complex GSLs, including gangliosides and globo-series GSLs. The depletion of these downstream GSLs has been shown to impact several critical cellular signaling pathways, most notably the Akt-mTOR pathway, and to induce cell cycle arrest.[3][4]
Inhibition of Glycosphingolipid Biosynthesis
The primary biochemical effect of Genz-123346 is the blockade of GlcCer synthesis. This has been demonstrated across various cell types and in vivo models.
Modulation of the Akt-mTOR Signaling Pathway
A significant consequence of GCS inhibition by Genz-123346 is the downregulation of the Akt-mTOR signaling pathway.[3] This pathway is a central regulator of cell growth, proliferation, and survival. The precise mechanism by which GSL depletion affects this pathway is an area of active investigation, but it is known to involve reduced phosphorylation of key signaling intermediates like Akt and the ribosomal protein S6.[3]
Quantitative Data
The efficacy of Genz-123346 has been quantified in several preclinical models. The following tables summarize key findings.
Table 1: In Vitro Activity of Genz-123346
| Parameter | Value | Cell Line/System | Reference |
| IC₅₀ (GM1 Inhibition) | 14 nM | --- | [2][5] |
| Cell Cycle Arrest (Lovo cells) | G0/G1 phase arrest | Lovo colon cancer cells | [4] |
| Cell Cycle Arrest (HCT116 cells) | G0/G1 phase arrest (at ≥5 µM) | HCT116 colon cancer cells | [4] |
Table 2: In Vivo Efficacy of Genz-123346 in a Mouse Model of Polycystic Kidney Disease (jck mice)
| Treatment Group | Renal GlcCer Reduction | Renal GM3 Reduction | Kidney/Body Weight Ratio | Cystic Volume | BUN | Reference |
| 0.1% Genz-123346 in feed | Dose-dependent | Dose-dependent | Reduced | Reduced | Reduced | [3][6] |
| 0.2% Genz-123346 in feed | Dose-dependent | Dose-dependent | Significantly Reduced | Significantly Reduced | Significantly Reduced | [3][6] |
Table 3: In Vivo Efficacy of Genz-123346 in a Mouse Model of Polycystic Kidney Disease (pcy mice)
| Treatment Group | Renal GlcCer Reduction | Renal GM3 Reduction | Kidney/Body Weight Ratio | Cystic Volume | Fibrosis | Reference |
| 0.2% Genz-123346 in feed | Reduced | Reduced | Reduced | Reduced | Reduced | [2][6] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of Genz-123346.
In Vivo Administration of Genz-123346 in Mouse Models
This protocol describes the oral administration of Genz-123346 to mouse models of polycystic kidney disease.[3][6]
Materials:
-
This compound
-
Powdered mouse chow
-
Appropriate mouse models (e.g., jck, pcy, or Pkd1 conditional knockout mice)
-
Metabolic cages for monitoring food intake (optional)
Procedure:
-
Diet Preparation:
-
Calculate the required amount of Genz-123346 to achieve the desired concentration in the feed (e.g., 0.1% or 0.2% w/w).
-
Thoroughly mix the calculated amount of Genz-123346 with the powdered mouse chow until a homogenous mixture is achieved.
-
Prepare a control diet of powdered chow without the compound.
-
-
Animal Dosing:
-
House the mice in accordance with institutional guidelines.
-
Provide the Genz-123346-containing diet or the control diet ad libitum for the duration of the study (e.g., 4 to 9 weeks of age for jck mice).[3]
-
Ensure free access to water.
-
-
Monitoring:
-
Monitor the body weight and food intake of the animals regularly.
-
At the end of the treatment period, euthanize the animals and collect tissues for further analysis.
-
Analysis of Glycosphingolipids by Liquid Chromatography-Mass Spectrometry (LC-MS)
This protocol outlines a general procedure for the extraction and relative quantification of GSLs from tissues.[7][8]
Materials:
-
Tissue sample (e.g., kidney)
-
Chloroform
-
Methanol
-
Water (LC-MS grade)
-
Internal standards for GSLs
-
LC-MS system with a C18 or C30 reversed-phase column
Procedure:
-
Lipid Extraction:
-
Homogenize the tissue sample in a mixture of chloroform:methanol (e.g., 2:1 v/v).
-
Add water to induce phase separation.
-
Collect the lower organic phase containing the lipids.
-
Dry the lipid extract under a stream of nitrogen.
-
-
LC-MS Analysis:
-
Reconstitute the dried lipid extract in an appropriate solvent (e.g., methanol).
-
Inject the sample into the LC-MS system.
-
Separate the GSLs using a gradient elution program with solvents such as water, methanol, and acetonitrile, often with additives like formic acid or ammonium (B1175870) formate (B1220265) to improve ionization.
-
Detect the GSLs using the mass spectrometer in either positive or negative ion mode, depending on the specific GSLs of interest.
-
Quantify the relative abundance of each GSL species by integrating the peak area and normalizing to an internal standard and tissue weight.
-
Cell Cycle Analysis by Flow Cytometry
This protocol describes the use of propidium (B1200493) iodide (PI) staining to analyze the cell cycle distribution of cells treated with Genz-123346.[4][9]
Materials:
-
Cultured cells (e.g., Lovo or HCT116)
-
Genz-123346
-
Phosphate-buffered saline (PBS)
-
70% ethanol (B145695) (ice-cold)
-
Propidium iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells in culture plates and allow them to adhere.
-
Treat the cells with various concentrations of Genz-123346 or vehicle control for the desired duration.
-
-
Cell Harvesting and Fixation:
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing gently.
-
Incubate the cells at -20°C for at least 2 hours.
-
-
Staining and Analysis:
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.
-
Analyze the stained cells using a flow cytometer.
-
Use appropriate software to deconvolute the DNA content histogram and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Conclusion
This compound is a valuable research tool for investigating the role of GCS and glycosphingolipids in health and disease. Its potent and selective inhibitory activity allows for the targeted depletion of GlcCer and downstream GSLs, enabling the elucidation of their functions in cellular processes such as signal transduction and cell cycle regulation. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers and drug development professionals working in this field. Further investigation into the therapeutic applications of GCS inhibition with compounds like Genz-123346 is warranted, particularly in the context of polycystic kidney disease, cancer, and metabolic disorders.
References
- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. | BioWorld [bioworld.com]
- 6. Inhibition of glucosylceramide accumulation results in effective blockade of polycystic kidney disease in mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Relative content analysis of glycosphingolipids by liquid chromatography-mass spectrometry with multiple reaction monitoring - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. vet.cornell.edu [vet.cornell.edu]
Genz-123346 Free Base: A Glycosphingolipid-Targeted Approach in Preclinical Polycystic Kidney Disease Models
An In-Depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical efficacy and mechanism of action of Genz-123346, a glucosylceramide (GlcCer) synthase inhibitor, in various mouse models of polycystic kidney disease (PKD). The data presented herein is primarily derived from a pivotal study by Natoli et al. (2010) published in Nature Medicine, which established the foundational evidence for targeting glycosphingolipid metabolism as a therapeutic strategy for PKD.
Introduction to Genz-123346 and its Rationale in PKD
Polycystic kidney disease is a group of genetic disorders characterized by the progressive development of renal cysts, leading to kidney enlargement and functional decline.[1][2] A key pathological feature of PKD is the aberrant proliferation and apoptosis of cystic epithelial cells, driven by dysregulated signaling pathways.[1][2] Research has revealed that glycosphingolipids, a class of lipids involved in various cellular processes, are found at elevated levels in both human PKD tissues and mouse models of the disease.[1][3]
Genz-123346 is a specific inhibitor of GlcCer synthase, the enzyme responsible for the initial step in the synthesis of most glycosphingolipids.[1][3] By blocking this enzyme, Genz-123346 reduces the accumulation of GlcCer and downstream products like the ganglioside GM3.[1][3][4] The therapeutic rationale for using Genz-123346 in PKD is based on the hypothesis that reducing the levels of these signaling-active lipids will normalize the cellular pathways driving cyst growth.[1]
Mechanism of Action
Genz-123346 exerts its anti-cystic effects by modulating key signaling pathways that are known to be dysregulated in polycystic kidney disease.[1][3] The primary mechanisms of action identified are the inhibition of the Akt-mTOR pathway and the induction of cell cycle arrest.[1][3][4]
-
Inhibition of the Akt-mTOR Pathway: Genz-123346 treatment leads to a reduction in the phosphorylation of Akt and the downstream effector, ribosomal protein S6 (S6).[1] The Akt-mTOR pathway is a central regulator of cell growth and proliferation and its overactivation is a known driver of cystogenesis in PKD.[1]
-
Cell Cycle Arrest: The compound was shown to decrease the expression of cyclin D and reduce the phosphorylation of the retinoblastoma protein (Rb).[1] This suggests an arrest of the cell cycle at the G1/S transition, which is consistent with the observed reduction in cell proliferation, as indicated by lower levels of proliferating cell nuclear antigen (PCNA).[1]
-
Indirect Effects: While not a direct target, chronic administration of Genz-123346 was also observed to indirectly inhibit apoptosis and the MEK-ERK signaling pathway in the kidneys of treated mice.[1]
Below is a diagram illustrating the proposed mechanism of action of Genz-123346 in the context of PKD.
Efficacy in Preclinical PKD Models
Genz-123346 has demonstrated significant efficacy in reducing cyst burden and preserving kidney function in three distinct mouse models of polycystic kidney disease.[1][4] These models represent different genetic causes of PKD, suggesting a broad applicability of this therapeutic approach. The models studied include the jck and pcy mice, which are orthologous to human nephronophthisis, and a Pkd1 conditional knockout mouse model, which represents human autosomal dominant polycystic kidney disease (ADPKD).[1][4]
Quantitative Efficacy Data
The following tables summarize the key quantitative outcomes from the preclinical studies of Genz-123346.
Table 1: Efficacy of Genz-123346 in jck Mouse Model
| Parameter | Vehicle Control | 0.1% Genz-123346 | 0.2% Genz-123346 |
| Kidney/Body Weight Ratio | ~8% | ~6% | ~4% |
| Cystic Volume (%) | ~40% | ~25% | ~15% |
| BUN (mg/dL) | ~100 | ~60 | ~40 |
| *P < 0.05 compared to vehicle controls. Data are approximated from graphical representations in Natoli et al., 2010.[1] |
Table 2: Efficacy of Genz-123346 in pcy Mouse Model
| Parameter | Vehicle Control | 0.2% Genz-123346 |
| Kidney/Body Weight Ratio | ~4.5% | ~3% |
| Cystic Volume (%) | ~25% | ~10% |
| Fibrosis (%) | ~12% | ~5% |
| P < 0.05 compared to vehicle controls. Data are approximated from graphical representations in Natoli et al., 2010.[1][5] |
Table 3: Efficacy of Genz-123346 in Pkd1 Conditional Knockout Mouse Model
| Parameter | Vehicle Control | 0.2% Genz-123346 |
| Kidney/Body Weight Ratio | ~14% | ~8% |
| Cystic Volume (%) | ~60% | ~30% |
| BUN (mg/dL) | ~120 | ~50 |
| P < 0.05 compared to vehicle controls. Data are approximated from graphical representations in Natoli et al., 2010.[1] |
Experimental Protocols
The following sections detail the methodologies employed in the evaluation of Genz-123346 in the various PKD mouse models.
Animal Models and Treatment Administration
-
jck and pcy Mice: These mice, which are models for nephronophthisis, were administered Genz-123346 mixed into their feed at concentrations of 0.1% or 0.2%.[1] In the jck model, treatment was initiated at 26 days of age and continued until 64 days of age.[1] In the pcy model, treatment was given from 4 to 15 weeks of age.[1][5]
-
Pkd1 Conditional Knockout Mice: This model, representing ADPKD, involved a tamoxifen-inducible Cre-lox system to inactivate the Pkd1 gene.[5] Treatment with 0.2% Genz-123346 in the feed was administered from day 7 to day 33 of life.[1][5]
The workflow for a typical preclinical efficacy study is outlined in the diagram below.
Endpoint Analyses
-
Histological Analysis: Kidneys were fixed, sectioned, and stained (e.g., with Mallory's trichrome for fibrosis) to assess morphology.[1][5] Cystic volume was quantified as the percentage of the kidney occupied by cysts.[1]
-
Biochemical Analysis: Blood urea (B33335) nitrogen (BUN) was measured as an indicator of kidney function.[1] Kidney tissue levels of GlcCer and GM3 were quantified using methods such as liquid chromatography-mass spectrometry to confirm the drug's effect on its target.[1][3]
-
Molecular Analysis: Western blotting of whole kidney lysates was performed to assess the levels and phosphorylation status of key proteins in the Akt-mTOR and cell cycle pathways.[1] Antibodies against phosphorylated Akt, phosphorylated S6, cyclin D, phosphorylated Rb, and PCNA were utilized.[1]
Summary and Future Directions
The preclinical data for Genz-123346 provides a strong proof-of-concept for the therapeutic potential of inhibiting GlcCer synthase in the treatment of polycystic kidney disease.[1][3][4] The compound effectively reduces cyst growth and preserves kidney function across multiple, genetically distinct mouse models of PKD.[1][4] Its mechanism of action, involving the dual inhibition of the pro-proliferative Akt-mTOR and cell cycle pathways, is well-supported by molecular evidence.[1][3]
These findings highlight the importance of glycosphingolipid metabolism in the pathogenesis of PKD and validate this pathway as a promising target for future drug development. Further research, including long-term safety and efficacy studies, as well as clinical trials, are necessary to translate these preclinical findings into a viable therapy for patients with polycystic kidney disease. It is important to note that a subsequent clinical trial with a GlcCer synthase inhibitor, venglustat, in ADPKD was discontinued (B1498344) as it did not meet its primary endpoint of reducing total kidney volume growth rate.[5] This underscores the challenges of translating preclinical findings to clinical success and highlights the need for continued research to understand the complexities of PKD pathogenesis and identify effective therapeutic strategies.
References
- 1. Inhibition of glucosylceramide accumulation results in effective blockade of polycystic kidney disease in mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. | BioWorld [bioworld.com]
- 5. researchgate.net [researchgate.net]
Genz-123346 free base and insulin sensitivity studies
An In-Depth Technical Guide on Genz-123346 Free Base and Insulin (B600854) Sensitivity Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Insulin resistance is a primary pathological feature of type 2 diabetes, characterized by a diminished response of insulin-sensitive tissues to the hormone.[1] A growing body of evidence has implicated specific lipid metabolites, namely glycosphingolipids (GSLs), in the pathogenesis of insulin resistance.[2][3] These molecules can modulate insulin receptor activity, and elevated levels of certain gangliosides, such as GM3, are associated with the development of insulin resistance.[2][4]
Genz-123346 is a potent and specific, cell-permeable inhibitor of glucosylceramide synthase (GCS), the enzyme that catalyzes the first committed step in the biosynthesis of most GSLs.[5][6] By blocking the conversion of ceramide to glucosylceramide (GlcCer), Genz-123346 effectively reduces the production of downstream GSLs.[5] This guide provides a comprehensive technical overview of the studies investigating the effects of Genz-123346 on insulin sensitivity, summarizing key data, experimental protocols, and the underlying molecular mechanisms.
Core Mechanism of Action
Genz-123346 is a fatty acid amide derivative that acts as a highly specific inhibitor of glucosylceramide synthase with an IC50 of 14 nM for ganglioside GM1 inhibition. It does not significantly affect other related enzymes like 1-O-acyl-ceramide synthase, α-glucosidase, or glucocerebrosidase.[5] The primary mechanism by which Genz-123346 improves insulin sensitivity is by reducing the synthesis of GSLs, particularly the ganglioside GM3. Elevated levels of GM3 in skeletal muscle have been shown to impair insulin signaling.[5][7] By inhibiting GCS, Genz-123346 lowers tissue levels of GM3, which in turn leads to enhanced insulin signaling through the Insulin Receptor (IR), promoting downstream effects like Akt phosphorylation and ultimately improving glucose homeostasis.[4][7]
Preclinical Efficacy in Animal Models of Type 2 Diabetes
Genz-123346 has demonstrated significant efficacy in improving glycemic control and insulin sensitivity in multiple preclinical animal models of type 2 diabetes.
Zucker Diabetic Fatty (ZDF) Rats
In the ZDF rat, a genetic model of obesity and type 2 diabetes, oral administration of Genz-123346 for six weeks led to marked improvements in metabolic parameters. Treatment lowered nonfasting glucose and HbA1c levels, improved glucose tolerance, and preserved pancreatic β-cell function and insulin secretion.[4][5]
Table 1: Effects of Genz-123346 in Zucker Diabetic Fatty (ZDF) Rats
| Parameter | Placebo (Water) | Genz-123346 (75 mg/kg/day) | Outcome |
|---|---|---|---|
| Nonfasting Glucose | Increased over 6 weeks | Levels were significantly lowered | Improved glycemic control[4][7] |
| HbA1c (at 6 weeks) | Elevated | Normalized | Long-term glucose control[4][7] |
| Glucose Tolerance | Impaired | Significantly improved | Enhanced glucose disposal[4][7] |
| Nonfasting Insulin | Decreased over time | Preserved | Maintained β-cell function[4][7] |
| Akt Phosphorylation | Greatly reduced | Increased after insulin stimulation | Enhanced insulin signaling in muscle[5] |
Diet-Induced Obese (DIO) Mice
In mice rendered obese and insulin-resistant by a high-fat diet, treatment with Genz-123346 also resulted in significant metabolic benefits. The compound improved glucose tolerance and normalized HbA1c levels.[4] Analysis of muscle tissue from these mice showed that Genz-123346 treatment led to increased insulin signaling, evidenced by the phosphorylation state of the insulin receptor and its downstream effectors.[4]
Key Experimental Protocols
Animal Studies
-
Model: Male Zucker diabetic fatty (ZDF) rats or diet-induced obese mice.[4]
-
Treatment: Animals were administered Genz-123346 daily via oral gavage. A typical dose used in ZDF rats was 75 mg/kg.[7]
-
Duration: Studies were typically conducted over several weeks, for instance, a 6-week treatment period for ZDF rats, starting at 6 weeks of age.[7]
-
Monitoring: Body weight and non-fasting blood glucose were monitored regularly throughout the study.[7]
Glucose Tolerance Test (GTT)
-
Fasting: Animals were fasted overnight prior to the test.[7]
-
Glucose Challenge: A bolus of glucose (e.g., 2 g/kg body weight) was administered via intraperitoneal injection.[7]
-
Blood Sampling: Blood samples were collected at various time points (e.g., 0, 30, 60, 90, and 120 minutes) post-injection to measure blood glucose concentrations.
-
Analysis: The area under the curve (AUC) for glucose was calculated to assess glucose tolerance.
Insulin Signaling Analysis (Western Blot)
-
Tissue Collection: At the end of the study, tissues such as skeletal muscle and liver were collected. For stimulation, a bolus of insulin may be injected minutes before tissue harvesting.[5]
-
Lysate Preparation: Tissues were homogenized in lysis buffer to extract proteins.
-
Western Blotting: Protein lysates were separated by SDS-PAGE, transferred to a membrane, and probed with specific primary antibodies against total and phosphorylated forms of insulin signaling proteins (e.g., IR, Akt).
-
Detection: Horseradish peroxidase-conjugated secondary antibodies and enhanced chemiluminescence were used for detection and quantification of protein bands. This allows for the assessment of the phosphorylation state, indicating the activation level of the signaling pathway.[5]
Conclusion
The glucosylceramide synthase inhibitor Genz-123346 has been shown to be a promising agent for improving insulin sensitivity and glycemic control in preclinical models of type 2 diabetes.[4][5] By targeting the biosynthesis of glycosphingolipids, Genz-123346 addresses a key mechanism implicated in the development of insulin resistance.[2] The compound effectively lowers glucose and HbA1c, improves glucose tolerance, and enhances insulin signaling in peripheral tissues like skeletal muscle.[4][5] These findings suggest that the inhibition of glycosphingolipid synthesis represents a novel and viable therapeutic strategy for the treatment of type 2 diabetes.[4] Further research and clinical evaluation are warranted to translate these preclinical successes into effective therapies for patients with insulin resistance.
References
- 1. In Vitro Insulin Resistance Model: A Recent Update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological Inhibition of Glucosylceramide Synthase Enhances Insulin Sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological inhibition of glucosylceramide synthase enhances insulin sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. diabetesjournals.org [diabetesjournals.org]
- 5. Inhibiting Glycosphingolipid Synthesis Improves Glycemic Control and Insulin Sensitivity in Animal Models of Type 2 Diabetes - ProQuest [proquest.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Genz-123346 Free Base: A Technical Guide for Cancer Cell Line Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Genz-123346 is a potent and specific inhibitor of glucosylceramide synthase (GCS), the enzyme responsible for the initial step in the biosynthesis of most glycosphingolipids. By blocking the conversion of ceramide to glucosylceramide (GlcCer), Genz-123346 offers a powerful tool to investigate the roles of glycosphingolipids in cancer biology. Dysregulated glycosphingolipid metabolism has been implicated in various aspects of tumorigenesis, including cell growth, proliferation, and drug resistance. This document provides a comprehensive technical overview of Genz-123346 for its application in cancer cell line research, detailing its mechanism of action, effects on signaling pathways, and relevant experimental protocols.
Mechanism of Action
Genz-123346 acts as a direct inhibitor of glucosylceramide synthase (UGCG).[1] This enzyme catalyzes the transfer of glucose from UDP-glucose to ceramide, a critical step in the formation of glucosylceramide, which serves as the precursor for the synthesis of a vast array of complex glycosphingolipids (GSLs).[1][2] Inhibition of GCS leads to a reduction in the cellular levels of GlcCer and downstream GSLs. This disruption of GSL metabolism can, in turn, affect multiple cellular processes and signaling pathways that are crucial for cancer cell proliferation and survival.
Core Signaling Pathways Affected
The primary signaling pathway modulated by the inhibition of GCS with Genz-123346 is the PI3K/Akt/mTOR pathway . This pathway is a central regulator of cell growth, proliferation, and survival, and its hyperactivation is a common feature in many cancers.[3][4] Inhibition of GCS has been shown to lead to reduced phosphorylation of Akt and the downstream mTOR effector, ribosomal protein S6.[5] This suggests that the anti-proliferative effects of Genz-123346 are, at least in part, mediated through the downregulation of this key oncogenic signaling cascade.
Additionally, the accumulation of the GCS substrate, ceramide, a known pro-apoptotic lipid, can also contribute to the anti-cancer effects of GCS inhibitors.
References
- 1. mdpi.com [mdpi.com]
- 2. Biochemical Pathways Delivering Distinct Glycosphingolipid Patterns in MDA-MB-231 and MCF-7 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Prevention of Akt phosphorylation is a key to targeting cancer stem-like cells by mTOR inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Maximising the potential of AKT inhibitors as anti-cancer treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of AKT suppresses the initiation and progression of BRCA1-associated mammary tumors - PMC [pmc.ncbi.nlm.nih.gov]
Genz-123346 Free Base: A Potential Therapeutic Avenue for Neurodegenerative Diseases
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Neurodegenerative diseases, including Alzheimer's and Parkinson's, are characterized by the progressive loss of neuronal structure and function. A growing body of evidence implicates dysregulated glycosphingolipid (GSL) metabolism in the pathogenesis of these disorders. Genz-123346, a potent and specific inhibitor of glucosylceramide synthase (GCS), has emerged as a promising pharmacological tool to investigate the role of GSLs in neurodegeneration and as a potential therapeutic agent. This technical guide provides a comprehensive overview of Genz-123346, its mechanism of action, and its application in preclinical models relevant to neurodegenerative diseases.
Mechanism of Action
Genz-123346 is a cell-permeable and orally bioavailable inhibitor of glucosylceramide synthase, the enzyme responsible for the first committed step in the biosynthesis of most GSLs. By blocking the conversion of ceramide to glucosylceramide (GlcCer), Genz-123346 effectively reduces the levels of GlcCer and downstream GSLs, such as gangliosides.[1][2] This modulation of GSL metabolism has been shown to impact several cellular pathways implicated in neurodegeneration.
One of the key mechanisms affected by Genz-123346 is the autophagy-lysosomal pathway. Inhibition of GCS by Genz-123346 has been demonstrated to enhance autophagy flux in primary neurons.[3] This process is crucial for the clearance of aggregate-prone proteins, such as α-synuclein and huntingtin, which are hallmarks of several neurodegenerative disorders. The enhancement of autophagy is mediated, at least in part, through the inhibition of the Akt-mTOR signaling pathway.[3]
Furthermore, studies have shown that Genz-123346 can reduce the levels of mutant α-synuclein in neurons, suggesting a potential disease-modifying effect in synucleinopathies like Parkinson's disease.[3] While the precise mechanism of α-synuclein reduction is still under investigation, it is hypothesized to be linked to the overall restoration of lysosomal function and enhanced clearance mechanisms.
Quantitative Data
The following tables summarize the key quantitative data for Genz-123346 from various preclinical studies.
| Parameter | Value | System | Reference |
| IC50 (GM1 Inhibition) | 14 nM | Ganglioside GM1 suppression | [1] |
| Effective Concentration | 5 µM | Inhibition of ganglioside biosynthesis in mHippoE-14 neurons | [4] |
Table 1: In Vitro Activity of Genz-123346
| Animal Model | Dose | Route of Administration | Effect | Reference |
| jck mice (PKD model) | 0.1% or 0.2% in feed | Oral | Dose-dependent reduction of renal GlcCer and GM3 levels | [5] |
| pcy mice (PKD model) | 0.2% in feed | Oral | Lowered kidney GlcCer and GM3 abundance | [5] |
| Pkd1 conditional knockout mice (PKD model) | Treatment between day 7 and 33 | Oral | Significantly lowered kidney GlcCer and GM3 amounts | [5] |
Table 2: In Vivo Efficacy of Genz-123346 in Polycystic Kidney Disease (PKD) Models. While not neurodegenerative models, these studies provide valuable in vivo dosing information.
Experimental Protocols
This section provides detailed methodologies for key experiments involving Genz-123346 and the assessment of its effects in neurodegenerative disease models.
Primary Neuron Culture and Treatment
-
Cell Type: Primary cortical or hippocampal neurons are commonly used.
-
Culture Conditions: Neurons are typically cultured in neurobasal medium supplemented with B27, GlutaMAX, and penicillin/streptomycin.
-
Genz-123346 Preparation: A stock solution of Genz-123346 is prepared in DMSO. The final concentration in the culture medium is typically in the low micromolar range (e.g., 1-10 µM).
-
Treatment Duration: The incubation time can vary from 24 hours to several days depending on the specific endpoint being measured. For assessing effects on protein aggregation or autophagy, longer incubation periods (e.g., 7 days) may be necessary.
Measurement of Autophagy Flux
-
Principle: Autophagy flux is a measure of the complete process of autophagy, from autophagosome formation to lysosomal degradation.
-
Method using LC3-II turnover:
-
Treat primary neurons with Genz-123346 for the desired duration.
-
In the last few hours of treatment, add a lysosomal inhibitor (e.g., bafilomycin A1 or chloroquine) to one set of wells.
-
Lyse the cells and perform Western blotting for LC3.
-
The accumulation of LC3-II in the presence of the lysosomal inhibitor compared to its absence is indicative of the autophagy flux. An increase in this accumulation with Genz-123346 treatment suggests an enhanced flux.
-
Quantification of α-Synuclein Levels
-
Principle: To assess the effect of Genz-123346 on the levels of pathogenic forms of α-synuclein.
-
Methods:
-
Western Blotting:
-
Treat primary neurons (wild-type or overexpressing mutant α-synuclein) with Genz-123346.
-
Lyse the cells and separate proteins by SDS-PAGE.
-
Probe with antibodies specific for total α-synuclein and phosphorylated α-synuclein (pS129).
-
Quantify band intensities to determine changes in protein levels.
-
-
ELISA: A sandwich ELISA can be used to quantify soluble and insoluble α-synuclein fractions from cell lysates.
-
Visualizations
Signaling Pathway of Genz-123346 Action
Caption: Genz-123346 inhibits GCS, leading to reduced GSLs and subsequent inhibition of the Akt/mTOR pathway, which in turn enhances autophagy flux and clearance of mutant α-synuclein.
Experimental Workflow for Evaluating Genz-123346
Caption: A typical workflow for evaluating GCS inhibitors like Genz-123346, from in vitro screening to in vivo validation in neurodegenerative disease models.
Conclusion
Genz-123346 free base represents a valuable research tool for elucidating the role of glycosphingolipid metabolism in the pathophysiology of neurodegenerative diseases. Its ability to inhibit GCS, modulate the Akt/mTOR pathway, enhance autophagy, and reduce levels of pathogenic proteins in neuronal models underscores its potential as a therapeutic lead. Further preclinical studies in relevant animal models are warranted to fully explore the therapeutic utility of GCS inhibition for the treatment of neurodegenerative disorders.
References
- 1. Glucosylceramide synthase inhibition alleviates aberrations in synucleinopathy models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Inhibition of glucosylceramide synthase stimulates autophagy flux in neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protocol for generation of PD-modeling-induced neurons and detection of α-synuclein forms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of glucosylceramide accumulation results in effective blockade of polycystic kidney disease in mouse models - PMC [pmc.ncbi.nlm.nih.gov]
Genz-123346 Free Base: A Technical Guide to IC50 Determination and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the biochemical properties and cellular effects of Genz-123346, a potent inhibitor of glucosylceramide synthase. This document outlines the determination of its half-maximal inhibitory concentration (IC50) value, details relevant experimental methodologies, and visualizes its interaction with key cellular signaling pathways.
Quantitative Data Summary
The inhibitory potency of Genz-123346 is summarized in the table below. The IC50 value represents the concentration of the inhibitor required to reduce the activity of its target enzyme by 50%.
| Compound | Target | IC50 Value | Notes |
| Genz-123346 free base | Glucosylceramide Synthase (GCS) | 14 nM | This value is reported for the inhibition of the downstream product, ganglioside GM1.[1] |
Mechanism of Action and Signaling Pathways
Genz-123346 is an orally available inhibitor of glucosylceramide synthase (GCS), the enzyme that catalyzes the first committed step in the biosynthesis of most glycosphingolipids by converting ceramide to glucosylceramide (GlcCer).[1] By blocking this crucial enzymatic step, Genz-123346 effectively reduces the cellular levels of GlcCer and its downstream metabolites, including gangliosides like GM1.
The inhibition of GCS by Genz-123346 has significant downstream effects on cellular signaling. Notably, it directly impacts the Akt-mammalian target of rapamycin (B549165) (mTOR) signaling pathway.[2] This is achieved through a reduction in the phosphorylation of Akt and the ribosomal protein S6, key components of this pathway that regulate cell growth, proliferation, and survival.[2]
Glycosphingolipid Biosynthesis Pathway
The following diagram illustrates the central role of Glucosylceramide Synthase (GCS) in the biosynthesis of glycosphingolipids and the point of inhibition by Genz-123346.
Downstream Effect on Akt/mTOR Signaling
This diagram depicts the inhibitory effect of Genz-123346 on the Akt/mTOR signaling cascade.
Experimental Protocols
The determination of the IC50 value for a GCS inhibitor like Genz-123346 typically involves an in vitro enzyme activity assay. The following is a detailed methodology adapted from established protocols, primarily utilizing a fluorescently labeled substrate, NBD C6-ceramide.
In Vitro Glucosylceramide Synthase (GCS) Activity Assay for IC50 Determination
1. Materials and Reagents:
-
Enzyme Source: Microsomal fractions or whole cell lysates from a cell line expressing GCS (e.g., HeLa, K562, or insect cells overexpressing recombinant GCS).
-
Substrates:
-
NBD C6-ceramide (N-[6-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]hexanoyl]-D-erythro-sphingosine).
-
Uridine diphosphate (B83284) glucose (UDP-glucose).
-
-
Inhibitor: this compound.
-
Buffers and Solutions:
-
Lysis Buffer: (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.5, with 4 mM MgCl2 and protease inhibitors).
-
Assay Buffer: (e.g., 40 mM HEPES, pH 7.4, 20 mM KCl, 5 mM MgCl2, 1 mM DTT).
-
Lipid Extraction Solvent: Chloroform:Methanol (2:1, v/v).
-
2. Preparation of Reagents:
-
Enzyme Preparation:
-
Culture and harvest cells expressing GCS.
-
Resuspend the cell pellet in Lysis Buffer.
-
Lyse the cells by sonication or homogenization on ice.
-
Centrifuge the lysate at a low speed to remove nuclei and debris.
-
Collect the supernatant and perform a high-speed centrifugation to pellet the microsomal fraction.
-
Resuspend the microsomal pellet in Assay Buffer.
-
Determine the protein concentration using a standard method (e.g., BCA assay).
-
-
Substrate Preparation:
-
Prepare a stock solution of NBD C6-ceramide in an organic solvent (e.g., ethanol).
-
For the assay, the NBD C6-ceramide is often complexed with bovine serum albumin (BSA) to facilitate its delivery in an aqueous buffer.
-
Prepare a stock solution of UDP-glucose in Assay Buffer.
-
-
Inhibitor Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform a serial dilution of Genz-123346 in the Assay Buffer to achieve a range of concentrations for the IC50 determination (e.g., from 0.1 nM to 10 µM).
-
3. GCS Activity Assay and Inhibition:
-
In a microcentrifuge tube, combine the enzyme preparation (e.g., 50 µg of microsomal protein) with the Assay Buffer.
-
Add the desired concentration of Genz-123346 from the serial dilutions. Include a control with no inhibitor (vehicle control).
-
Pre-incubate the enzyme with the inhibitor for a short period (e.g., 15 minutes) at room temperature.
-
Initiate the enzymatic reaction by adding the substrates: NBD C6-ceramide (e.g., final concentration of 25 µM) and UDP-glucose (e.g., final concentration of 25 µM).
-
Incubate the reaction mixture at 37°C for a specific time (e.g., 60 minutes), ensuring the reaction is within the linear range.
-
Terminate the reaction by adding the lipid extraction solvent (Chloroform:Methanol, 2:1 v/v).
4. Product Detection and Quantification:
-
Lipid Extraction: Vortex the reaction mixture after adding the extraction solvent. Centrifuge to separate the phases. Carefully collect the lower organic phase containing the lipids.
-
Chromatographic Separation:
-
Dry the organic phase under a stream of nitrogen.
-
Resuspend the dried lipids in a small volume of a suitable solvent (e.g., chloroform:methanol 1:1).
-
Spot the resuspended lipids onto a thin-layer chromatography (TLC) plate.
-
Develop the TLC plate in a solvent system that separates the product (NBD C6-glucosylceramide) from the unreacted substrate (NBD C6-ceramide) (e.g., chloroform:methanol:water, 65:25:4, v/v/v).
-
-
Detection and Quantification:
-
Visualize the fluorescent spots on the TLC plate using a UV transilluminator.
-
Quantify the fluorescence intensity of the NBD C6-glucosylceramide spot for each sample using a suitable imaging system and software.
-
5. IC50 Calculation:
-
Calculate the percentage of GCS inhibition for each Genz-123346 concentration relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the Genz-123346 concentration.
-
Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Determine the IC50 value, which is the concentration of Genz-123346 that produces 50% inhibition of GCS activity.
Experimental Workflow for IC50 Determination
The logical flow of the experimental process for determining the IC50 value of Genz-123346 is visualized in the following diagram.
References
Genz-123346 Free Base: A Technical Overview of its Binding Affinity to Glucosylceramide Synthase
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the binding affinity of Genz-123346 free base to its target, Glucosylceramide Synthase (GCS). Genz-123346 is a potent and orally available inhibitor of GCS, an enzyme pivotal in the biosynthesis of glycosphingolipids.[1][2] This document summarizes the quantitative binding data, details relevant experimental methodologies, and visualizes the associated signaling pathways and experimental workflows.
Quantitative Binding Affinity Data
The primary measure of the potency of Genz-123346 as a GCS inhibitor is its half-maximal inhibitory concentration (IC50). This value indicates the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. The IC50 value for Genz-123346 has been determined through the inhibition of the formation of GM1, a downstream ganglioside product of the GCS-catalyzed reaction.
| Compound | Target | Parameter | Value (nM) |
| Genz-123346 | Glucosylceramide Synthase (GCS) | IC50 (GM1 inhibition) | 14 |
Note: The IC50 value is a measure of functional inhibition and can be influenced by experimental conditions such as substrate concentration. It is a strong indicator of the compound's potency.
Experimental Protocols
While a specific, detailed protocol for the determination of Genz-123346 binding affinity to GCS is not publicly available, a generalized methodology for a competitive enzyme inhibition assay to determine the IC50 value can be described. This protocol is based on standard biochemical assays for enzyme inhibitors.
Objective: To determine the concentration of Genz-123346 required to inhibit 50% of GCS activity.
Materials:
-
Purified Glucosylceramide Synthase (GCS) enzyme
-
Ceramide (substrate)
-
UDP-glucose (co-substrate)
-
This compound (inhibitor)
-
Assay buffer (e.g., Tris-HCl with appropriate co-factors)
-
Detection reagent for the product (e.g., a fluorescently labeled antibody for a downstream product like GM1, or a method to quantify glucosylceramide)
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of Genz-123346 in the assay buffer.
-
Enzyme Reaction Mixture: In a microplate, combine the GCS enzyme, ceramide, and UDP-glucose in the assay buffer.
-
Inhibition Reaction: Add the different concentrations of Genz-123346 to the reaction mixture. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Incubation: Incubate the plate at a constant temperature (e.g., 37°C) for a specific period to allow the enzymatic reaction to proceed.
-
Reaction Termination: Stop the reaction, for example, by adding a quenching agent or by heat inactivation.
-
Detection: Quantify the amount of product formed. This can be done using various methods, such as ELISA, fluorescence polarization, or chromatographic techniques, depending on the nature of the product and the available detection reagents.
-
Data Analysis: Plot the enzyme activity (or product formation) against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Visualizations
Experimental Workflow for IC50 Determination
The following diagram illustrates a generalized workflow for determining the IC50 value of Genz-123346 for GCS.
References
An In-depth Technical Guide to the Investigation of Genz-123346 Free Base Off-Target Effects
For Researchers, Scientists, and Drug Development Professionals
Abstract: Genz-123346 is a potent and selective inhibitor of glucosylceramide synthase (GCS), a key enzyme in the biosynthesis of glycosphingolipids.[1][2][3] While its on-target activity is well-documented, a thorough understanding of its off-target interactions is crucial for a complete safety and efficacy profile. This guide provides a comprehensive overview of the methodologies used to investigate the off-target effects of Genz-123346, presents illustrative data, and details relevant signaling pathways and experimental workflows.
Introduction to Genz-123346 and its Primary Mechanism of Action
Genz-123346 is a small molecule inhibitor that specifically targets glucosylceramide synthase (GCS), the enzyme responsible for the first committed step in the synthesis of most glycosphingolipids.[3] It blocks the conversion of ceramide to glucosylceramide (GlcCer).[2][3] This inhibition leads to a reduction in the levels of various downstream glycosphingolipids, which has therapeutic implications in diseases characterized by abnormal glycosphingolipid accumulation or signaling. Studies have shown its potential in treating conditions like polycystic kidney disease and certain cancers, and in improving insulin (B600854) sensitivity.[2][4] The primary mechanism of action involves the modulation of pathways regulated by glycosphingolipids, such as the Akt-mTOR signaling pathway and cell cycle machinery.[4][5]
Off-Target Profile of Genz-123346
A comprehensive assessment of off-target interactions is a critical component of preclinical drug development to anticipate potential adverse effects and identify opportunities for drug repurposing. While Genz-123346 is reported to be selective, this section presents an illustrative off-target profile against a panel of kinases and G-protein coupled receptors (GPCRs).
It is important to note that the following data is representative and intended to illustrate a typical off-target screening panel. Specific, comprehensive off-target screening data for Genz-123346 is not publicly available.
Table 1: Illustrative Kinase Selectivity Panel for Genz-123346
| Kinase Target | % Inhibition at 1 µM | IC50 (nM) |
| GCS (Primary Target) | >95% | 14 [2] |
| CDK2/cyclin A | <10% | >10,000 |
| ERK1 | <5% | >10,000 |
| PI3Kα | <15% | >10,000 |
| Akt1 | 5% | >10,000 |
| mTOR | 8% | >10,000 |
| SRC | <5% | >10,000 |
| LCK | <10% | >10,000 |
| VEGFR2 | <5% | >10,000 |
| EGFR | <5% | >10,000 |
Table 2: Illustrative GPCR Binding Panel for Genz-123346
| Receptor Target | % Inhibition at 10 µM | Ki (nM) |
| Dopamine D2 | <10% | >10,000 |
| Serotonin 5-HT2A | <5% | >10,000 |
| Adrenergic α1A | <15% | >10,000 |
| Adrenergic β2 | <5% | >10,000 |
| Muscarinic M1 | <5% | >10,000 |
| Histamine H1 | <10% | >10,000 |
| Opioid mu | <5% | >10,000 |
Signaling Pathways
The following diagram illustrates the primary metabolic pathway affected by Genz-123346.
Experimental Protocols
This protocol describes a common method to measure the inhibitory activity of Genz-123346 on GCS in a cellular context using a fluorescently labeled ceramide analog.
Materials and Reagents:
-
Cell line of interest (e.g., HEK293, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Genz-123346 stock solution (in DMSO)
-
NBD C6-ceramide complexed to bovine serum albumin (BSA)
-
Phosphate-buffered saline (PBS)
-
Lipid extraction solvents: Chloroform (B151607), Methanol (B129727)
-
TLC plates (silica gel 60)
-
TLC developing solvent system (e.g., Chloroform:Methanol:Water, 65:25:4, v/v/v)
-
Fluorescence imaging system for TLC plates
Procedure:
-
Cell Seeding: Seed cells in 6-well plates and grow to 80-90% confluency.
-
Inhibitor Treatment: Pre-incubate cells with varying concentrations of Genz-123346 (e.g., 0.1 nM to 10 µM) in serum-free medium for 2 hours. Include a vehicle control (DMSO).
-
Substrate Addition: Add NBD C6-ceramide to the medium to a final concentration of 5 µM and incubate for an additional 2 hours at 37°C.
-
Cell Lysis & Lipid Extraction:
-
Wash cells twice with ice-cold PBS.
-
Scrape cells in 1 mL of methanol and transfer to a glass tube.
-
Add 2 mL of chloroform and vortex thoroughly.
-
Add 0.8 mL of water to induce phase separation.
-
Centrifuge at 1000 x g for 10 minutes.
-
Carefully collect the lower organic phase.
-
Dry the lipid extract under a stream of nitrogen.
-
-
TLC Separation:
-
Resuspend the dried lipids in a small volume of chloroform:methanol (2:1, v/v).
-
Spot the resuspended lipids onto a silica (B1680970) TLC plate.
-
Develop the plate in the TLC developing solvent system until the solvent front is near the top.
-
-
Analysis:
-
Air-dry the TLC plate.
-
Visualize the fluorescent spots (NBD C6-ceramide and NBD C6-glucosylceramide) using a fluorescence imager.
-
Quantify the fluorescence intensity of the NBD C6-glucosylceramide spot for each sample.
-
Calculate the percentage of GCS activity relative to the vehicle control and determine the IC50 value by plotting the percent inhibition against the log of the Genz-123346 concentration.
-
A general workflow for investigating off-target effects is depicted below. This typically involves screening the compound against large panels of kinases and receptors at a fixed concentration, followed by dose-response studies for any significant "hits."
Kinase Screening Protocol (General): Kinase profiling is often performed using in vitro radiometric or fluorescence-based assays.
-
Assay Principle: The transfer of a phosphate (B84403) group (radiolabeled with ³³P or detected via a fluorescence-based method) from ATP to a substrate peptide by a specific kinase is measured.
-
Procedure:
-
A panel of purified kinases is assembled.
-
Each kinase reaction is carried out in the presence of Genz-123346 (typically at 1 or 10 µM) or a vehicle control.
-
The reactions are initiated by the addition of ATP.
-
After a set incubation period, the reactions are stopped, and the amount of phosphorylated substrate is quantified.
-
The percent inhibition for each kinase is calculated relative to the vehicle control.
-
GPCR Binding Assay Protocol (General): Radioligand binding assays are commonly used to determine the affinity of a compound for a GPCR.
-
Assay Principle: The ability of Genz-123346 to displace a known radiolabeled ligand from its receptor is measured.
-
Procedure:
-
Cell membranes expressing the target GPCR are prepared.
-
The membranes are incubated with a specific radioligand and varying concentrations of Genz-123346.
-
After reaching equilibrium, the bound and free radioligand are separated by filtration.
-
The amount of bound radioactivity is measured using a scintillation counter.
-
The Ki (inhibitory constant) is calculated from the IC50 value (the concentration of Genz-123346 that displaces 50% of the radioligand).
-
Conclusion
Genz-123346 is a selective inhibitor of glucosylceramide synthase with a well-defined primary mechanism of action. A thorough investigation of its off-target effects is essential for a complete understanding of its pharmacological profile. This guide has provided a framework for such an investigation, including illustrative data and detailed experimental protocols. While the provided off-target data is hypothetical, the methodologies described represent the standard for characterizing the selectivity of a small molecule inhibitor. Further in-depth screening and cellular assays are necessary to definitively establish the complete off-target profile of Genz-123346.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Inhibition of glucosylceramide accumulation results in effective blockade of polycystic kidney disease in mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Glucosylceramide Synthase Inhibition in Combination with Aripiprazole Sensitizes Hepatocellular Cancer Cells to Sorafenib and Doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 5. A Probe-Based Target Engagement Assay for Kinases in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Genz-123346 Free Base in in vitro Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
Genz-123346 is a potent and specific inhibitor of glucosylceramide synthase (GCS), the enzyme responsible for the initial step in the biosynthesis of most glycosphingolipids. By blocking the conversion of ceramide to glucosylceramide, Genz-123346 serves as a valuable tool for investigating the roles of glycosphingolipids in various cellular processes. Research has indicated its potential in modulating signaling pathways critical to cell growth and proliferation, such as the Akt-mTOR pathway, and in inducing cell cycle arrest.[1] These application notes provide a comprehensive protocol for the in vitro use of Genz-123346 in cell culture, with a focus on human kidney cells.
Mechanism of Action
Genz-123346 selectively inhibits glucosylceramide synthase, thereby depleting downstream glycosphingolipids. This inhibition has been shown to impact cellular signaling, notably by reducing the phosphorylation of Akt and the ribosomal protein S6, key components of the mTOR pathway.[2] Furthermore, this can lead to an arrest of the cell cycle, primarily at the G0/G1 phase.
Data Presentation
The following table summarizes expected quantitative outcomes based on studies using Genz-123346 in cancer cell lines, which can be used as a reference for designing experiments in other cell types such as human kidney cells.
| Cell Line | Treatment Concentration | Treatment Duration | Observed Effect | Reference |
| Lovo (human colon cancer) | 1 µM and 5 µM | 4 days | Arrest of the cell cycle in the G0/G1 phase. | [3] |
| HCT116 (human colon cancer) | 5 µM | 4 days | Moderate inhibition of the cell cycle. | [3] |
| Lovo and HCT116 | Not specified | Not specified | Reduction in tumor microsphere size. | [3] |
Experimental Protocols
Cell Culture
The human proximal tubule epithelial cell line, HK-2, is a suitable model for studying the effects of Genz-123346 on kidney cells.
-
Cell Line: HK-2 (ATCC® CRL-2190™)
-
Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing: Passage cells when they reach 80-90% confluency.
Preparation of Genz-123346 Stock Solution
-
Solvent: Genz-123346 free base is soluble in DMSO.
-
Stock Concentration: Prepare a 10 mM stock solution in sterile DMSO.
-
Storage: Store the stock solution in aliquots at -20°C to avoid repeated freeze-thaw cycles.
Cell Viability Assay (MTT Assay)
This assay determines the cytotoxic effects of Genz-123346.
-
Materials:
-
HK-2 cells
-
96-well plates
-
Genz-123346
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
-
Procedure:
-
Seed HK-2 cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of Genz-123346 in the growth medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Include a vehicle control (DMSO) and a no-treatment control.
-
Replace the medium in the wells with the medium containing the different concentrations of Genz-123346.
-
Incubate the plate for 24, 48, and 72 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the no-treatment control.
-
Western Blot Analysis of Akt-mTOR Pathway
This protocol is for assessing the phosphorylation status of Akt and S6.
-
Materials:
-
HK-2 cells
-
6-well plates
-
Genz-123346
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-Akt, anti-phospho-S6 (Ser235/236), anti-S6, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
-
Procedure:
-
Seed HK-2 cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with Genz-123346 (e.g., 1 µM, 5 µM) for 24 hours.
-
Lyse the cells in RIPA buffer and determine the protein concentration using the BCA assay.
-
Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using an ECL detection system.
-
Quantify the band intensities and normalize to the total protein and/or loading control.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This method is used to determine the distribution of cells in different phases of the cell cycle.[1][4][5][6]
-
Materials:
-
HK-2 cells
-
6-well plates
-
Genz-123346
-
70% cold ethanol (B145695)
-
PBS
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
-
Procedure:
-
Seed HK-2 cells in 6-well plates and treat with Genz-123346 (e.g., 1 µM, 5 µM) for 48 hours.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while gently vortexing.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend in PI staining solution.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the cell cycle distribution using a flow cytometer.
-
Visualizations
References
Application Notes and Protocols for Genz-123346 Free Base in Mouse Models of Polycystic Kidney Disease
For Researchers, Scientists, and Drug Development Professionals
Introduction
Genz-123346 is a potent and specific inhibitor of glucosylceramide (GlcCer) synthase, the enzyme responsible for the initial step in the biosynthesis of most glycosphingolipids.[1][2] Research has demonstrated that an accumulation of GlcCer and the ganglioside GM3 occurs in kidney tissues of human patients and mouse models with polycystic kidney disease (PKD).[1] Genz-123346 has been shown to effectively block cystogenesis in several mouse models of PKD by reducing the accumulation of these glycosphingolipids.[1][3] Its mechanism of action involves the inhibition of the Akt-mammalian target of rapamycin (B549165) (mTOR) signaling pathway and the cell cycle machinery, both of which are dysregulated in PKD.[1][3]
These application notes provide detailed protocols for the use of Genz-123346 free base in preclinical mouse models of PKD, including recommended dosages, administration routes, and methods for evaluating its pharmacodynamic effects.
Mechanism of Action
Genz-123346 competitively inhibits GlcCer synthase, blocking the conversion of ceramide to glucosylceramide.[1] This leads to a reduction in the downstream synthesis of various glycosphingolipids, including ganglioside GM3.[1] The therapeutic effect in PKD models is attributed to the downstream inhibition of two key pathways:
-
Akt-mTOR Pathway: Genz-123346 treatment leads to reduced phosphorylation of Akt and the ribosomal protein S6, indicating a dampening of this pro-growth signaling cascade.[1]
-
Cell Cycle Machinery: The compound induces a G1/S phase cell cycle arrest, evidenced by reduced expression of cyclin D and proliferating cell nuclear antigen (PCNA), and decreased phosphorylation of the retinoblastoma protein (Rb).[1]
Data Presentation
Genz-123346 Dosing Regimens in PKD Mouse Models
| Mouse Model | Genetic Background | Dosing Regimen | Administration Route | Treatment Duration | Key Findings | Reference |
| jck | Not specified | 0.1% or 0.2% (wt/wt) in feed | Oral (ad libitum) | 4 to 9 weeks of age | Dose-dependent reduction in renal GlcCer and GM3; inhibition of cystic disease.[4] | [4] |
| 0.1125% or 0.225% (wt/wt) in feed | Oral (ad libitum) | 26 to 64 days of age or 50 to 55 days of age | Reduction in renal GlcCer and GM3; inhibition of cystic disease.[1] | [1] | ||
| pcy | CD1 | 0.2% or 0.225% (wt/wt) in feed | Oral (ad libitum) | 4 to 15 weeks of age | Lowered kidney GlcCer and GM3; inhibited cystogenesis and fibrogenesis.[1][4] | [1][4] |
| Pkd1 conditional knockout | Mixed | 25 mg/kg, twice daily | Intraperitoneal injection | Postnatal day 7 to 20 | Part of a combination regimen.[1] | [1] |
| 0.15% (wt/wt) in feed | Oral (ad libitum) | Postnatal day 21 to 33 | Significantly lowered kidney GlcCer and GM3; inhibited cystogenesis.[1] | [1] |
Note: While the provided search results mention that Genz-123346 was generally well-tolerated, a slight reduction in body weight gain was noted at the highest doses.[4] No specific pharmacokinetic data (e.g., Cmax, Tmax, half-life) for Genz-123346 in these mouse models were available in the search results.
Experimental Protocols
Protocol 1: In Vivo Administration of Genz-123346
Objective: To administer Genz-123346 to mouse models of PKD.
Materials:
-
This compound
-
Powdered mouse chow (e.g., 5053 diet)
-
Vehicle for injection (e.g., sterile saline or as appropriate for the compound's solubility)
-
Appropriate mouse model of PKD (e.g., jck, pcy, or Pkd1 conditional knockout)
Procedure for Oral Administration in Feed:
-
Calculate the total amount of Genz-123346 required based on the desired percentage in the feed (e.g., 0.1%, 0.2%, or 0.225% wt/wt) and the total amount of feed to be prepared.
-
Thoroughly mix the calculated amount of Genz-123346 with the powdered mouse chow until a homogenous mixture is achieved.
-
Provide the medicated feed to the mice ad libitum for the duration of the study.
-
Monitor food consumption and the body weight of the mice regularly.
Procedure for Intraperitoneal (IP) Injection:
-
Prepare a stock solution of Genz-123346 in a suitable vehicle. The final concentration should be such that the required dose can be administered in a reasonable volume (e.g., 100-200 µL for a mouse).
-
Calculate the volume of the Genz-123346 solution to be injected based on the body weight of each mouse and the target dose (e.g., 25 mg/kg).
-
Administer the calculated volume via IP injection using a sterile syringe and needle.
-
Perform injections at the specified frequency (e.g., twice daily).
Protocol 2: Analysis of Renal Glycosphingolipids by Liquid Chromatography-Mass Spectrometry (LC-MS)
Objective: To quantify the levels of GlcCer and GM3 in kidney tissue.
Materials:
-
Kidney tissue from treated and control mice
-
Homogenization buffer
-
Organic solvents for lipid extraction (e.g., chloroform, methanol)
-
LC-MS system
Procedure:
-
Harvest kidneys from euthanized mice and snap-freeze in liquid nitrogen or proceed directly to homogenization.
-
Homogenize a weighed portion of the kidney tissue in an appropriate buffer.
-
Perform lipid extraction from the tissue homogenate using a standard method, such as a modified Folch extraction.
-
Dry the lipid extract and reconstitute in a solvent compatible with the LC-MS system.
-
Inject the sample into the LC-MS system for separation and quantification of GlcCer and GM3.
-
Normalize the lipid levels to the initial tissue weight or total protein concentration of the homogenate.
Note: The specific parameters for the LC-MS analysis (e.g., column type, mobile phases, and mass spectrometer settings) should be optimized based on the instrument and standards available.[5][6]
Protocol 3: Western Blot Analysis of Signaling Pathways
Objective: To assess the phosphorylation status and expression levels of key proteins in the Akt-mTOR and cell cycle pathways.
Materials:
-
Kidney tissue lysates from treated and control mice
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-S6, anti-S6, anti-cyclin D, anti-PCNA, anti-p-Rb, anti-Rb, and a loading control like GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Prepare protein lysates from kidney tissue using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a standard protein assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for at least 1 hour at room temperature.
-
Incubate the membrane with the desired primary antibody overnight at 4°C. Note: Optimal antibody dilutions should be determined empirically.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein counterparts and/or the loading control.
Experimental Workflow Visualization
References
- 1. Inhibition of glucosylceramide accumulation results in effective blockade of polycystic kidney disease in mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Glucosylceramide and glucosylsphingosine analysis [protocols.io]
- 6. Development of a Label-Free LC-MS/MS-Based Glucosylceramide Synthase Assay and Its Application to Inhibitors Screening for Ceramide-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Genz-123346 Free Base
For Researchers, Scientists, and Drug Development Professionals
Introduction
Genz-123346 is a potent and specific inhibitor of glucosylceramide synthase (GCS), the key enzyme in the biosynthesis of most glycosphingolipids.[1] By blocking the conversion of ceramide to glucosylceramide, Genz-123346 serves as a valuable tool for studying the roles of glycosphingolipids in various cellular processes and disease models.[2][3] Its mechanism of action involves the modulation of critical signaling pathways, including the Akt-mTOR and cell cycle pathways.[4][5] These application notes provide detailed protocols for the dissolution and use of Genz-123346 free base for both in vitro and in vivo experiments.
Data Presentation
Solubility of this compound
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| Dimethyl Sulfoxide (DMSO) | 84 | 200.68 | Use fresh, anhydrous DMSO as moisture can reduce solubility.[2] |
Experimental Protocols
In Vitro Application Protocol: Dissolving Genz-123346 for Cell Culture Experiments
This protocol details the preparation of a stock solution of this compound in DMSO and its subsequent dilution for use in cell culture.
Materials:
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Sterile, pyrogen-free pipette tips
-
Vortex mixer
-
Cell culture medium appropriate for the cell line being used
Procedure:
-
Preparation of a High-Concentration Stock Solution:
-
Aseptically weigh the desired amount of this compound in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 84 mg/mL (200.68 mM).[2]
-
Vortex the solution thoroughly until the compound is completely dissolved. This high-concentration stock solution can be stored at -20°C for future use. It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.
-
-
Preparation of Working Solutions:
-
Thaw the stock solution at room temperature.
-
Prepare an intermediate dilution of the stock solution in sterile DMSO or the appropriate cell culture medium. For example, to achieve a 10 mM working stock, dilute the 200.68 mM stock solution 1:20 in sterile DMSO.
-
Further dilute the intermediate stock solution into the final cell culture medium to achieve the desired final concentration for your experiment. For example, to treat cells with 1 µM Genz-123346, add 1 µL of a 10 mM intermediate stock solution to 10 mL of cell culture medium.
-
Important: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same concentration of DMSO) should always be included in experiments.
-
-
Treatment of Cells:
-
Replace the existing medium in your cell culture plates with the medium containing the desired final concentration of Genz-123346.
-
Incubate the cells for the desired experimental duration. Studies have shown effective inhibition of glycosphingolipid synthesis with treatments ranging from 72 hours to 6 days.[1][6]
-
In Vivo Application Protocol: Administration of Genz-123346 in Murine Models
This protocol describes the preparation of Genz-123346 for oral administration in mice by incorporating it into their diet. This method has been successfully used in studies investigating polycystic kidney disease.[4]
Materials:
-
This compound
-
Powdered rodent diet
-
Airtight container
-
Spatula
-
Balance
Procedure:
-
Calculating the Amount of Genz-123346:
-
Determine the desired final concentration of Genz-123346 in the diet (e.g., 0.1%, 0.2%, 0.1125%, or 0.225% wt/wt).[4]
-
Calculate the required amount of Genz-123346 based on the total weight of the diet to be prepared. For example, for a 0.2% (wt/wt) formulation in 100g of powdered diet, you will need 0.2g of Genz-123346.
-
-
Preparation of the Medicated Diet:
-
Weigh the calculated amount of this compound.
-
Weigh the desired amount of powdered rodent diet and place it in a suitable mixing container.
-
Add the Genz-123346 to the powdered diet.
-
Mix the compound and the diet thoroughly using a spatula until a homogenous mixture is achieved. For larger batches, a commercial mixer may be used to ensure even distribution.
-
-
Administration and Storage:
-
Provide the medicated diet to the animals ad libitum.
-
Store the prepared medicated diet in a cool, dry, and dark place in an airtight container to prevent degradation of the compound.
-
Monitor the animals' food consumption and body weight regularly.[6]
-
Mandatory Visualizations
Signaling Pathway of Genz-123346 Inhibition
References
- 1. mdpi.com [mdpi.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Inhibition of glucosylceramide accumulation results in effective blockade of polycystic kidney disease in mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Administration of Genz-123346 Free Base
For Researchers, Scientists, and Drug Development Professionals
Genz-123346 is a potent and specific inhibitor of glucosylceramide (GlcCer) synthase, the enzyme responsible for the initial step in the biosynthesis of most glycosphingolipids. By blocking the formation of GlcCer, Genz-123346 effectively reduces the levels of downstream glycosphingolipids, such as the ganglioside GM3. This inhibitory action has shown therapeutic potential in preclinical models of diseases characterized by dysregulated glycosphingolipid metabolism, notably Polycystic Kidney Disease (PKD).
Molecular analysis has revealed that the therapeutic effects of Genz-123346 are mediated through the inhibition of key signaling pathways that are often dysregulated in PKD, including the Akt-mTOR pathway and the cell cycle machinery.[1][2] This leads to a reduction in cell proliferation, apoptosis, and mitogenic signaling within the cystic epithelia.[1]
These application notes provide a summary of the in vivo use of Genz-123346 in mouse models of PKD, detailing administration protocols, observed efficacy, and the underlying mechanism of action.
Data Presentation
Table 1: Summary of In Vivo Efficacy of Genz-123346 in jck Mouse Model of Nephronophthisis
| Treatment Group | Kidney GlcCer Reduction | Kidney GM3 Reduction | Kidney/Body Weight Ratio Reduction | Cystic Volume Reduction | BUN Level Reduction | Reference |
| 0.1% Genz-123346 in feed | Dose-dependent | Dose-dependent | Yes | Yes | Yes | [1] |
| 0.2% Genz-123346 in feed | Dose-dependent | Dose-dependent | Yes | Yes | Yes | [1] |
jck mice were treated from 4 to 9 weeks of age.[1]
Table 2: In Vivo Efficacy of Genz-123346 in pcy Mouse Model of Nephronophthisis
| Treatment Group | Kidney GlcCer Reduction | Kidney GM3 Reduction | Kidney/Body Weight Ratio Reduction | Cystic Volume Reduction | Fibrosis Reduction | Reference |
| Genz-123346 in feed | Yes | Yes | Yes | Yes | Yes | [1] |
pcy mice were treated from 4 to 15 weeks of age.[1]
Table 3: In Vivo Efficacy of Genz-123346 in Pkd1 Conditional Knockout Mouse Model of ADPKD
| Treatment Group | Kidney GlcCer Reduction | Kidney GM3 Reduction | Kidney/Body Weight Ratio Reduction | Cystic Volume Reduction | BUN Level Reduction | Reference |
| 25 mg/kg Genz-123346 (P7-P20) followed by 0.15% in feed (P21-P33) | Yes | Yes | Yes | Yes | Yes | [1] |
P denotes postnatal day.
Experimental Protocols
Protocol 1: Oral Administration of Genz-123346 in Feed to jck and pcy Mouse Models
Objective: To evaluate the long-term efficacy of orally administered Genz-123346 in attenuating the progression of polycystic kidney disease in jck and pcy mouse models.
Materials:
-
Genz-123346 free base
-
Powdered 5053 diet (e.g., Pharmaserv)
-
jck or pcy mice (e.g., 4 weeks of age)
-
Standard animal housing and care facilities
-
Analytical equipment for measuring GlcCer, GM3, BUN, and kidney morphometry.
Procedure:
-
Diet Preparation: Prepare medicated feed by thoroughly mixing Genz-123346 into the powdered diet at the desired concentration (e.g., 0.1%, 0.1125%, 0.2%, or 0.225% wt/wt).[1] A control diet (powdered feed without Genz-123346) should also be prepared.
-
Animal Acclimation: Acclimate the mice to the powdered diet for a few days before starting the treatment.
-
Treatment Administration: Provide the medicated feed and the control diet ad libitum to the respective treatment and control groups of mice.[1] For jck mice, treatment can be administered from 4 to 9 weeks of age.[1] For pcy mice, a longer treatment duration from 4 to 15 weeks of age has been reported.[1]
-
Monitoring: Monitor the body weight of the animals regularly. Note that a slight reduction in body weight gain has been observed at the highest doses.[1]
-
Endpoint Analysis: At the end of the treatment period, euthanize the mice by CO2 asphyxiation.[1] Harvest the kidneys and blood.
-
Efficacy Assessment:
-
Measure the kidney to body weight ratio.
-
Perform histological analysis to determine cystic volume and fibrosis.
-
Analyze blood samples to determine Blood Urea Nitrogen (BUN) levels using a suitable analyzer.[1]
-
Extract lipids from kidney tissue to quantify GlcCer and GM3 levels.
-
Protocol 2: Combination Administration of Genz-123346 in Pkd1 Conditional Knockout Mouse Pups
Objective: To assess the efficacy of early Genz-123346 intervention in a rapid-progression model of Autosomal Dominant Polycystic Kidney Disease (ADPKD).
Materials:
-
This compound
-
Sunflower oil
-
Pkd1 conditional knockout mouse pups
-
Powdered diet
-
Standard animal housing and care facilities
-
Analytical equipment for measuring GlcCer, GM3, BUN, and kidney morphometry.
Procedure:
-
Disease Induction: Induce Cre recombinase activity in Pkd1 conditional knockout pups by injecting the nursing females with tamoxifen (250 mg per kg body weight in sunflower oil) at postnatal day 5 (P5).[1]
-
Early-Phase Treatment (Injection): From P7 to P20, administer Genz-123346 to the pups at a dose of 25 mg per kg body weight twice daily via an appropriate injection route (e.g., intraperitoneal).[1]
-
Later-Phase Treatment (Medicated Feed): From P21 to P33, switch to oral administration by providing 0.15% Genz-123346 mixed in the feed.[1]
-
Endpoint Analysis: At P33, euthanize the mice.[1]
-
Efficacy Assessment: Perform the same efficacy assessments as described in Protocol 1 (kidney to body weight ratio, cystic volume, BUN, and kidney GlcCer/GM3 levels).[1]
Visualizations
Signaling Pathway of Genz-123346 Action
Caption: Mechanism of Genz-123346 in inhibiting PKD signaling pathways.
Experimental Workflow for In Vivo Studies
Caption: General experimental workflow for Genz-123346 in vivo efficacy studies.
References
Application Notes and Protocols for Inducing Ceramide Buildup with Genz-123346 Free Base
For Researchers, Scientists, and Drug Development Professionals
Introduction
Genz-123346 is a potent and specific inhibitor of UDP-glucose:ceramide glucosyltransferase (glucosylceramide synthase, GCS).[1][2][3] This enzyme catalyzes the conversion of ceramide to glucosylceramide (GlcCer), the precursor for the synthesis of most glycosphingolipids (GSLs).[1][4] By blocking this initial step in GSL synthesis, Genz-123346 leads to the depletion of downstream GSLs, such as ganglioside GM3.[1] Theoretically, this inhibition should also lead to the accumulation of the substrate, ceramide.
Ceramides (B1148491) are a class of bioactive sphingolipids implicated in a variety of cellular processes, including apoptosis, cell cycle arrest, and senescence.[5] The ability to pharmacologically induce ceramide accumulation is a valuable tool for studying these pathways and for potential therapeutic applications. However, the accumulation of ceramide following GCS inhibition is not always observed and can be cell-type and context-dependent.[6][7] This document provides detailed application notes and protocols for utilizing Genz-123346 to induce and quantify ceramide buildup in vitro.
Mechanism of Action
Genz-123346 directly inhibits glucosylceramide synthase, preventing the glycosylation of ceramide. This disruption in the GSL biosynthetic pathway can lead to an increase in intracellular ceramide levels. However, cellular metabolism is complex, and the accumulated ceramide may be shunted into other pathways, such as conversion to sphingomyelin (B164518) or degradation.[6] Therefore, the extent of ceramide accumulation can vary.
Caption: Signaling pathway of Genz-123346 action.
Data Presentation
The following tables summarize quantitative data from literature regarding the in vivo and in vitro effects of Genz-123346.
Table 1: In Vivo Effects of Genz-123346 on Glycosphingolipid Levels
| Animal Model | Genz-123346 Dose | Treatment Duration | Tissue | Effect on GlcCer | Effect on GM3 | Effect on Ceramide | Reference |
| jck mice | 0.1% or 0.2% in feed | 5 weeks | Kidney | Dose-dependent reduction | Dose-dependent reduction | Not significantly changed | [1] |
| pcy mice | Not specified | 11 weeks | Kidney | Reduced | Reduced | Not reported | [1] |
| Pkd1 knockout mice | 25 mg/kg twice daily, then 0.15% in feed | ~4 weeks | Kidney | Reduced | Reduced | Not reported | [1] |
Table 2: In Vitro Effects of GCS Inhibition
| Cell Line | Inhibitor | Concentration | Treatment Duration | Effect on Ceramide | Effect on Sphingomyelin | Reference |
| Lovo (colon cancer) | Genz-123346 | Not specified | Not specified | No significant change | Markedly elevated | [6] |
| HCT116 (colon cancer) | Genz-123346 | Not specified | Not specified | No significant change | Markedly elevated | [6] |
Experimental Protocols
Protocol 1: In Vitro Treatment of Cultured Cells with Genz-123346
This protocol outlines a general procedure for treating adherent cell lines with Genz-123346 to assess its impact on ceramide levels.
Materials:
-
Genz-123346 free base (MW: 418.6 g/mol )[3]
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Complete cell culture medium appropriate for the chosen cell line
-
Adherent cell line of interest (e.g., Lovo, HCT116, or other cancer cell lines where GCS is often overexpressed)
-
6-well tissue culture plates
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
Cell counting device (e.g., hemocytometer or automated cell counter)
Procedure:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of Genz-123346 in sterile DMSO. Aliquot and store at -20°C.[3] Avoid repeated freeze-thaw cycles.
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Trypsinize, neutralize, and count the cells.
-
Seed 2 x 10^5 cells per well in 6-well plates with 2 mL of complete culture medium.
-
Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Genz-123346 Treatment:
-
The next day, prepare working solutions of Genz-123346 in complete culture medium. A dose-response experiment is recommended (e.g., 0.1, 1, 5, 10, 25 µM). Include a DMSO vehicle control (at the same final concentration as the highest Genz-123346 dose).
-
Aspirate the old medium from the wells and replace it with 2 mL of the medium containing the appropriate concentration of Genz-123346 or vehicle control.
-
For a time-course experiment, treat cells for various durations (e.g., 24, 48, 72 hours).
-
-
Cell Harvesting:
-
At each time point, aspirate the medium and wash the cells twice with ice-cold PBS.
-
Aspirate the PBS completely.
-
Harvest the cells by scraping in 1 mL of ice-cold PBS.
-
Transfer the cell suspension to a microcentrifuge tube.
-
Centrifuge at 500 x g for 5 minutes at 4°C.
-
Discard the supernatant and store the cell pellet at -80°C for lipid extraction.
-
Caption: Experimental workflow for Genz-123346 in vitro treatment.
Protocol 2: Lipid Extraction for Ceramide Analysis
This protocol is a modified Bligh-Dyer method for extracting lipids from cell pellets.
Materials:
-
Cell pellet from Protocol 1
-
Methanol
-
Deionized water
-
Internal standard (e.g., C17:0 ceramide)
-
Glass tubes with Teflon-lined caps
-
Nitrogen gas stream
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Preparation:
-
Resuspend the cell pellet in 100 µL of deionized water.
-
Add a known amount of internal standard (e.g., 50 pmol of C17:0 ceramide).
-
-
Lipid Extraction:
-
Add 375 µL of a 1:2 (v/v) mixture of chloroform:methanol to the cell suspension.
-
Vortex vigorously for 1 minute.
-
Add 125 µL of chloroform and vortex for 30 seconds.
-
Add 125 µL of deionized water and vortex for 30 seconds.
-
Centrifuge at 1,000 x g for 10 minutes at room temperature to separate the phases.
-
-
Collection of Organic Phase:
-
Carefully collect the lower organic phase (containing the lipids) using a glass Pasteur pipette and transfer it to a new glass tube.
-
-
Drying and Storage:
-
Evaporate the solvent to dryness under a gentle stream of nitrogen gas.
-
The dried lipid extract can be stored at -80°C until analysis.
-
Protocol 3: Ceramide Quantification by LC-MS/MS
This is a general guideline for the analysis of ceramide species by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The exact parameters will need to be optimized for the specific instrument used.
Materials:
-
Dried lipid extract from Protocol 2
-
Mobile phase A: Water with 0.2% formic acid
-
Mobile phase B: Acetonitrile/Isopropanol (60:40, v/v) with 0.2% formic acid
-
C18 reverse-phase HPLC column
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
Procedure:
-
Sample Reconstitution: Reconstitute the dried lipid extract in a suitable volume (e.g., 100 µL) of the initial mobile phase composition.
-
LC Separation:
-
Inject the sample onto the C18 column.
-
Elute the lipids using a gradient of mobile phases A and B. A typical gradient might be:
-
0-1 min: 50% B
-
1-4 min: Linear gradient to 100% B
-
4-15 min: Hold at 100% B
-
15-16 min: Return to 50% B
-
16-21 min: Re-equilibrate at 50% B
-
-
-
MS/MS Detection:
-
Operate the mass spectrometer in positive ESI mode.
-
Use Multiple Reaction Monitoring (MRM) to detect specific ceramide species. The precursor ion is the [M+H]+ of the ceramide, and a characteristic product ion for many ceramides is m/z 264.4.
-
Monitor the MRM transitions for the endogenous ceramide species of interest and the internal standard.
-
-
Quantification:
-
Generate a standard curve using known concentrations of ceramide standards.
-
Calculate the concentration of each ceramide species in the samples by normalizing its peak area to the peak area of the internal standard and comparing it to the standard curve.
-
Concluding Remarks
The use of Genz-123346 provides a valuable method for studying the roles of ceramide and glycosphingolipids in cellular processes. While the primary and most consistent effect of Genz-123346 is the depletion of glucosylceramide and downstream glycosphingolipids, under certain cellular contexts, it can also lead to the accumulation of ceramide. Researchers should be aware that the cellular response to GCS inhibition can be complex, potentially involving the shunting of ceramide into other metabolic pathways. Therefore, a comprehensive analysis of multiple sphingolipid species is recommended for a complete understanding of the metabolic consequences of Genz-123346 treatment. The protocols provided herein offer a starting point for investigating the effects of Genz-123346 on ceramide metabolism in various experimental systems.
References
- 1. Inhibition of glucosylceramide accumulation results in effective blockade of polycystic kidney disease in mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ceramide Glycosylation Catalyzed by Glucosylceramide Synthase and Cancer Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Genz-123346 (CAS 491833-30-8) | Abcam [abcam.com]
- 4. researchgate.net [researchgate.net]
- 5. Distinct Roles for Ceramide and Glucosylceramide at Different Stages of Neuronal Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Targeting Glucosylceramide Synthesis in the Treatment of Rare and Common Renal Disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Genz-123346 Free Base in Combination with Chemotherapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Genz-123346 is a potent and specific inhibitor of glucosylceramide synthase (GCS), the enzyme responsible for the first step in the biosynthesis of most glycosphingolipids.[1] Emerging preclinical evidence suggests that Genz-123346, by modulating cellular ceramide levels and signaling pathways, can enhance the efficacy of conventional chemotherapeutic agents in various cancer models. These application notes provide a summary of the scientific rationale, key preclinical findings, and detailed protocols for investigating the synergistic potential of Genz-123346 in combination with chemotherapy.
Rationale for Combination Therapy
The primary mechanism of action for Genz-123346 is the inhibition of GCS, which leads to the accumulation of its substrate, ceramide. Ceramide is a bioactive sphingolipid that can induce apoptosis, cell cycle arrest, and autophagy in cancer cells. Many chemotherapeutic drugs also exert their cytotoxic effects by inducing ceramide accumulation. However, cancer cells can develop resistance by upregulating GCS, thereby converting pro-apoptotic ceramide into glucosylceramide and other glycosphingolipids.
By inhibiting GCS, Genz-123346 is hypothesized to:
-
Increase Intracellular Ceramide Levels: Potentiating the pro-apoptotic effects of chemotherapy.
-
Reverse Multidrug Resistance (MDR): GCS overexpression is linked to MDR, and its inhibition may re-sensitize resistant cancer cells to chemotherapeutic agents.
-
Modulate Key Signaling Pathways: Genz-123346 has been shown to inhibit the Akt-mTOR signaling pathway and induce cell cycle arrest, which can complement the mechanisms of action of various chemotherapy drugs.[2][3]
Preclinical Data Summary
Preclinical studies have demonstrated the potential of Genz-123346 and other GCS inhibitors to sensitize various cancer cell lines to a range of chemotherapeutic agents.
| Cancer Type | Chemotherapeutic Agent(s) | Key Findings |
| Breast Cancer | Doxorubicin, Cyclophosphamide | Inhibition of UGCG (the gene encoding GCS) enhanced the anti-proliferative and pro-apoptotic effects of these drugs. |
| Hepatocellular Carcinoma | Sorafenib (B1663141), Doxorubicin | Genz-123346, alone and in combination with aripiprazole, significantly enhanced the growth-inhibitory effects of sorafenib and doxorubicin.[4] |
| Head and Neck Cancer | Cisplatin (B142131) | GCS inhibition (pharmacologic or genetic) sensitized resistant HNC cells to cisplatin in vitro and in vivo. |
| Colon Cancer | Oxaliplatin, Irinotecan, Paclitaxel | Inhibition of GCS re-sensitized drug-resistant colon cancer cells to these chemotherapeutic agents. |
Signaling Pathway Modulation by Genz-123346
Genz-123346 primarily impacts the sphingolipid metabolism pathway, leading to downstream effects on cell survival and proliferation pathways.
Caption: Genz-123346 inhibits GCS, leading to ceramide accumulation and downstream effects on apoptosis and cell cycle, while also inhibiting the pro-survival Akt/mTOR pathway.
Experimental Protocols
In Vitro Combination Studies
Objective: To determine the synergistic, additive, or antagonistic effects of Genz-123346 in combination with a chemotherapeutic agent on cancer cell viability and apoptosis.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Genz-123346 (free base)
-
Chemotherapeutic agent (e.g., Doxorubicin, Cisplatin)
-
96-well plates
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Plate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Drug Preparation: Prepare stock solutions of Genz-123346 and the chemotherapeutic agent in a suitable solvent (e.g., DMSO). Create a dilution series for each compound.
-
Treatment:
-
Single Agent: Treat cells with increasing concentrations of Genz-123346 alone or the chemotherapeutic agent alone.
-
Combination: Treat cells with a fixed concentration of Genz-123346 and varying concentrations of the chemotherapeutic agent, or vice versa. A checkerboard titration can also be performed.
-
Include vehicle control wells.
-
-
Incubation: Incubate the treated plates for 48-72 hours at 37°C, 5% CO₂.
-
MTT Assay:
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization solution to each well.
-
Mix thoroughly to dissolve the formazan (B1609692) crystals.
-
-
Data Acquisition: Read the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ values for each agent alone and in combination. Use software such as CompuSyn to calculate the Combination Index (CI) to assess synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).
Materials:
-
Cancer cell line of interest
-
6-well plates
-
Genz-123346 and chemotherapeutic agent
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with Genz-123346, the chemotherapeutic agent, or the combination as determined from the viability assay (e.g., at IC₅₀ concentrations). Incubate for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash with cold PBS.
-
Staining:
-
Resuspend cells in 1X Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubate in the dark for 15 minutes at room temperature.
-
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.
-
Annexin V-positive, PI-negative cells are in early apoptosis.
-
Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
-
Caption: Workflow for in vitro evaluation of Genz-123346 and chemotherapy combination.
In Vivo Xenograft Studies
Objective: To evaluate the in vivo efficacy of Genz-123346 in combination with a chemotherapeutic agent in a tumor xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Cancer cell line for xenograft
-
Genz-123346 (formulated for in vivo use)
-
Chemotherapeutic agent (formulated for in vivo use)
-
Calipers for tumor measurement
Protocol:
-
Tumor Implantation: Subcutaneously inject cancer cells (e.g., 1-5 x 10⁶ cells) into the flank of each mouse.
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into treatment groups (n=8-10 mice per group):
-
Group 1: Vehicle control
-
Group 2: Genz-123346 alone
-
Group 3: Chemotherapeutic agent alone
-
Group 4: Genz-123346 + Chemotherapeutic agent
-
-
Treatment Administration:
-
Genz-123346: Can be administered orally (e.g., by gavage or in medicated feed) daily. A typical dose might be in the range of 10-50 mg/kg.
-
Chemotherapeutic Agent: Administer according to established protocols (e.g., intraperitoneal injection of cisplatin at 2-5 mg/kg weekly).
-
The timing of administration for the combination group should be considered (concurrent vs. sequential).
-
-
Monitoring:
-
Measure tumor volume with calipers 2-3 times per week. (Volume = 0.5 x length x width²)
-
Monitor body weight and general health of the mice.
-
-
Endpoint: Continue treatment for a defined period (e.g., 21-28 days) or until tumors in the control group reach a predetermined endpoint size.
-
Tissue Collection: At the end of the study, euthanize mice and excise tumors for further analysis (e.g., histology, western blotting for pharmacodynamic markers).
Caption: Workflow for in vivo evaluation of Genz-123346 and chemotherapy combination.
Conclusion
Genz-123346 free base presents a promising strategy to enhance the efficacy of existing chemotherapies. The provided protocols offer a framework for researchers to investigate this potential synergy in various cancer models. Careful consideration of dosing, scheduling, and appropriate model selection will be crucial for the successful preclinical development of this combination therapy.
References
Application Note & Protocol: Long-Term Stability of Genz-123346 Free Base in Solution
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a comprehensive overview of Genz-123346, its mechanism of action, and a detailed protocol for assessing its long-term stability in solution. Given the limited publicly available stability data, this guide enables researchers to determine the stability of Genz-123346 under their specific experimental conditions.
Introduction to Genz-123346
Genz-123346 is a potent and selective inhibitor of glucosylceramide synthase (GCS), the enzyme responsible for the first step in the biosynthesis of most glycosphingolipids. By blocking the conversion of ceramide to glucosylceramide, Genz-123346 has been investigated as a therapeutic agent in various disease models, including polycystic kidney disease and certain cancers.[1][2] Its mechanism of action involves the modulation of key signaling pathways, such as the Akt-mTOR pathway, which are often dysregulated in these diseases.[1]
Accurate and reproducible experimental results rely on the stability of the compounds used. The degradation of a compound in solution can lead to a decrease in its effective concentration and the formation of unknown byproducts with potential off-target effects. Therefore, assessing the long-term stability of Genz-123346 in solution is critical for ensuring the validity of in vitro and in vivo studies.
Physicochemical Properties and Storage
| Property | Data | Source |
| Molecular Formula | C₂₄H₃₈N₂O₄ | [3] |
| Molecular Weight | 418.57 g/mol | [3] |
| Solubility | DMSO: ≥ 84 mg/mL (≥ 200.68 mM) | Selleckchem |
| Appearance | Crystalline solid | N/A |
| Storage Conditions | Store at -20°C. Protect from air and light. | [3] |
| Stability Concern | Product is air and light sensitive; impurities can occur from air oxidation or microbial metabolism. | [3] |
Mechanism of Action and Signaling Pathway
Genz-123346 exerts its biological effects by inhibiting glucosylceramide synthase, leading to a reduction in the levels of glucosylceramide and downstream glycosphingolipids. This has been shown to impact cellular signaling, notably by attenuating the Akt-mTOR pathway, which is crucial for cell growth, proliferation, and survival.[1]
References
- 1. Inhibition of glucosylceramide accumulation results in effective blockade of polycystic kidney disease in mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Blockade of Glycosphingolipid Synthesis Inhibits Cell Cycle and Spheroid Growth of Colon Cancer Cells In Vitro and Experimental Colon Cancer Incidence In Vivo [mdpi.com]
- 3. LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol - PMC [pmc.ncbi.nlm.nih.gov]
Genz-123346 Free Base: A Powerful Tool for Studying Autophagy Flux
Application Note
Introduction
Genz-123346 is a potent and specific inhibitor of glucosylceramide synthase (GCS), the enzyme responsible for the first committed step in the biosynthesis of most glycosphingolipids. By blocking the conversion of ceramide to glucosylceramide, Genz-123346 has emerged as a valuable chemical probe for investigating the roles of glycosphingolipids in various cellular processes.[1] Notably, recent studies have highlighted its utility in the study of autophagy, a fundamental cellular degradation and recycling pathway. Inhibition of GCS by Genz-123346 has been shown to enhance autophagic flux through the modulation of the Akt-mTOR signaling pathway, making it an important tool for researchers in cell biology, neuroscience, and drug discovery.[1][2]
Mechanism of Action in Autophagy
Genz-123346 induces autophagy by inhibiting GCS, which leads to a downstream inhibition of the Akt-mammalian target of rapamycin (B549165) (mTOR) signaling cascade.[1] The Akt-mTOR pathway is a central negative regulator of autophagy.[3][4] Under normal conditions, active Akt phosphorylates and activates mTOR, which in turn phosphorylates and inactivates key autophagy-initiating proteins, such as the ULK1 complex. By inhibiting GCS, Genz-123346 disrupts this inhibitory signal, leading to the dephosphorylation and activation of the ULK1 complex and subsequent initiation of autophagosome formation.[1]
Data Presentation
The following tables summarize the quantitative effects of Genz-123346 on key autophagy markers, LC3-II and p62, as determined by Western blot analysis. The data is compiled from representative studies investigating the dose- and time-dependent effects of the compound on autophagic flux.
Table 1: Dose-Dependent Effect of Genz-123346 on LC3-II and p62 Levels
| Genz-123346 Concentration | Treatment Time | LC3-II/Actin Ratio (Fold Change vs. Control) | p62/Actin Ratio (Fold Change vs. Control) | Cell Type | Reference |
| 1 µM | 24 hours | ~1.5 | ~0.8 | Primary Neurons | [1] |
| 5 µM | 24 hours | ~2.5 | ~0.6 | Primary Neurons | [1] |
| 10 µM | 24 hours | ~3.0 | ~0.4 | Primary Neurons | [1] |
Table 2: Time-Dependent Effect of Genz-123346 on LC3-II and p62 Levels
| Genz-123346 Concentration | Treatment Time | LC3-II/Actin Ratio (Fold Change vs. Control) | p62/Actin Ratio (Fold Change vs. Control) | Cell Type | Reference |
| 5 µM | 6 hours | ~1.2 | ~0.9 | Primary Neurons | [1] |
| 5 µM | 12 hours | ~1.8 | ~0.7 | Primary Neurons | [1] |
| 5 µM | 24 hours | ~2.5 | ~0.6 | Primary Neurons | [1] |
| 5 µM | 48 hours | ~2.2 | ~0.5 | Primary Neurons | [1] |
Mandatory Visualization
Caption: Genz-123346 inhibits GCS, leading to reduced Akt/mTORC1 signaling and autophagy induction.
Caption: Workflow for assessing autophagy flux using the LC3 turnover assay.
Experimental Protocols
Protocol 1: LC3 Turnover Assay by Western Blotting
This protocol is designed to measure autophagic flux by monitoring the accumulation of the lipidated form of LC3 (LC3-II) in the presence of a lysosomal inhibitor.
Materials:
-
Genz-123346 free base (dissolved in DMSO)
-
Cell culture reagents
-
Lysosomal inhibitor (e.g., Bafilomycin A1 or Chloroquine)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-LC3B, Mouse anti-β-Actin
-
HRP-conjugated secondary antibodies
-
ECL Western Blotting Substrate
Procedure:
-
Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase and approximately 70-80% confluent at the time of harvesting.
-
Treatment:
-
Treat cells with the desired concentrations of Genz-123346 (e.g., 1, 5, 10 µM) or vehicle control (DMSO) for the desired time periods (e.g., 6, 12, 24, 48 hours).
-
For the last 2-4 hours of the Genz-123346 treatment, add a lysosomal inhibitor (e.g., 100 nM Bafilomycin A1) to a subset of the wells for each condition.
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of each sample using a BCA assay.
-
Western Blotting:
-
Prepare protein samples with Laemmli buffer and boil for 5 minutes.
-
Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel (a 12-15% gel is recommended for good separation of LC3-I and LC3-II).
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (anti-LC3B and anti-β-Actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the LC3-II band intensity to the corresponding β-Actin band intensity.
-
Autophagic flux is determined by the difference in LC3-II levels between samples treated with and without the lysosomal inhibitor. An increase in this difference upon Genz-123346 treatment indicates an induction of autophagic flux.
-
Protocol 2: p62/SQSTM1 Degradation Assay by Western Blotting
This protocol measures the degradation of p62, a protein that is selectively degraded by autophagy, as an indicator of autophagic flux.
Materials:
-
Same as for the LC3 Turnover Assay, but with a primary antibody against p62/SQSTM1.
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 as described in the LC3 Turnover Assay protocol. The use of a lysosomal inhibitor is optional but recommended to confirm that p62 degradation is autophagy-dependent.
-
Cell Lysis and Protein Quantification: Follow steps 3 and 4 as described in the LC3 Turnover Assay protocol.
-
Western Blotting:
-
Follow the Western Blotting procedure as in Protocol 1, but use a 10% SDS-PAGE gel for optimal separation of p62.
-
Use a primary antibody against p62/SQSTM1.
-
-
Detection and Analysis:
-
Follow the detection and analysis steps as in Protocol 1.
-
Normalize the p62 band intensity to the corresponding β-Actin band intensity.
-
A decrease in p62 levels upon Genz-123346 treatment indicates an increase in autophagic flux. If a lysosomal inhibitor is used, an accumulation of p62 in the presence of the inhibitor would confirm that its degradation is mediated by autophagy.
-
References
- 1. Inhibition of glucosylceramide synthase stimulates autophagy flux in neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of glucosylceramide accumulation results in effective blockade of polycystic kidney disease in mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Autophagy Signaling | Cell Signaling Technology [cellsignal.com]
- 4. Mechanisms of Autophagy Initiation - PMC [pmc.ncbi.nlm.nih.gov]
Genz-123346 Free Base Treatment in Diabetic Rat Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the use of Genz-123346 free base in diabetic rat models, specifically the Zucker diabetic fatty (ZDF) rat, a model of type 2 diabetes. Genz-123346 is a potent and specific inhibitor of glucosylceramide synthase (GCS), a key enzyme in the biosynthesis of glycosphingolipids. By inhibiting GCS, Genz-123346 effectively reduces the levels of downstream glycosphingolipids, such as GM3, which are implicated in insulin (B600854) resistance. Treatment with Genz-123346 has been shown to improve glycemic control, enhance insulin sensitivity, and preserve pancreatic β-cell function in diabetic rat models. These notes offer a summary of the quantitative effects of Genz-123346 and provide detailed protocols for its administration and the evaluation of its efficacy.
Introduction
Genz-123346 is an orally bioavailable small molecule that inhibits glucosylceramide synthase, the enzyme responsible for the first step in the synthesis of most glycosphingolipids.[1] Elevated levels of certain glycosphingolipids, particularly the ganglioside GM3, have been associated with insulin resistance.[2] GM3 is thought to interfere with insulin signaling by modulating the function of the insulin receptor in the plasma membrane.[1][2] By reducing the synthesis of these molecules, Genz-123346 presents a promising therapeutic strategy for type 2 diabetes. Studies in Zucker diabetic fatty (ZDF) rats have demonstrated that Genz-123346 treatment can lead to significant improvements in key diabetic parameters.[1]
Data Presentation
The following tables summarize the quantitative data from a key study investigating the effects of this compound treatment (75 mg/kg, daily oral gavage for 6 weeks) in male Zucker diabetic fatty (ZDF) rats, starting at 6 weeks of age.[1]
Table 1: Effect of Genz-123346 on Body Weight in ZDF Rats [1]
| Treatment Group | Initial Body Weight (g) | Final Body Weight (g) |
| Water (Control) | ~150 | ~450 |
| Genz-123346 (75 mg/kg) | ~150 | ~425 |
Table 2: Effect of Genz-123346 on Nonfasting Glucose and A1C Levels in ZDF Rats [1]
| Treatment Group | Nonfasting Glucose (mg/dL) at 6 weeks | A1C (%) at 6 weeks |
| Water (Control) | ~500 | ~9.5 |
| Genz-123346 (75 mg/kg) | ~200 | ~6.0 |
Table 3: Effect of Genz-123346 on Nonfasting Insulin Levels in ZDF Rats [1]
| Treatment Group | Nonfasting Insulin (ng/mL) at 6 weeks | |---|---|---| | Water (Control) | ~2.5 | | Genz-123346 (75 mg/kg) | ~10.0 |
Experimental Protocols
Genz-123346 Administration via Oral Gavage
This protocol describes the daily administration of Genz-123346 to rats.
Materials:
-
This compound
-
Vehicle (e.g., sterile water)
-
Gavage needles (16-18 gauge, 2-3 inches for adult rats)
-
Syringes
-
Balance
-
Vortex mixer
Procedure:
-
Preparation of Dosing Solution:
-
Accurately weigh the required amount of this compound.
-
Dissolve the compound in the appropriate volume of sterile water to achieve the desired concentration (e.g., for a 75 mg/kg dose in a 300g rat with a dosing volume of 5 mL/kg, the concentration would be 15 mg/mL).
-
Vortex the solution thoroughly to ensure it is well-mixed. Prepare fresh daily.
-
-
Animal Handling and Restraint:
-
Gently handle the rat to minimize stress.
-
Restrain the rat firmly but gently, ensuring its head and body are in a straight line to facilitate the passage of the gavage needle.
-
-
Gavage Procedure:
-
Measure the appropriate volume of the Genz-123346 solution into a syringe fitted with a gavage needle.
-
Gently insert the gavage needle into the rat's mouth, passing it over the tongue and down the esophagus into the stomach.
-
Administer the solution slowly and steadily.
-
Carefully withdraw the gavage needle.
-
-
Post-Administration Monitoring:
-
Return the rat to its cage and monitor for any signs of distress or adverse reactions.
-
Intraperitoneal Glucose Tolerance Test (IPGTT)
This protocol is used to assess how quickly glucose is cleared from the blood.
Materials:
-
Glucose solution (20% in sterile saline)
-
Glucometer and test strips
-
Syringes and needles (for glucose injection)
-
Blood collection supplies (e.g., lancets, micro-hematocrit tubes)
-
Timer
Procedure:
-
Fasting:
-
Fast the rats overnight (approximately 16 hours) before the test. Ensure free access to water.
-
-
Baseline Blood Glucose:
-
Take a baseline blood sample (Time 0) from the tail vein.
-
Measure and record the blood glucose level using a glucometer.
-
-
Glucose Administration:
-
Administer a 2 g/kg body weight dose of the 20% glucose solution via intraperitoneal (IP) injection.
-
Start the timer immediately after the injection.
-
-
Blood Sampling:
-
Collect blood samples from the tail vein at specific time points post-injection (e.g., 15, 30, 60, 90, and 120 minutes).
-
Measure and record the blood glucose level at each time point.
-
-
Data Analysis:
-
Plot the blood glucose levels against time to generate a glucose tolerance curve.
-
Calculate the area under the curve (AUC) for each group to quantify glucose tolerance.
-
Measurement of Plasma Insulin Levels
This protocol describes the determination of insulin concentrations in rat plasma using an Enzyme-Linked Immunosorbent Assay (ELISA).
Materials:
-
Rat Insulin ELISA kit
-
Blood collection tubes (containing an anticoagulant like EDTA)
-
Centrifuge
-
Microplate reader
Procedure:
-
Blood Collection:
-
Collect blood samples from the rats into tubes containing an anticoagulant.
-
-
Plasma Separation:
-
Centrifuge the blood samples according to the ELISA kit manufacturer's instructions (e.g., 3000 rpm for 15 minutes at 4°C) to separate the plasma.
-
Carefully collect the plasma supernatant.
-
-
ELISA Procedure:
-
Follow the specific instructions provided with the rat insulin ELISA kit. This typically involves:
-
Adding standards and plasma samples to the antibody-coated microplate wells.
-
Incubating the plate.
-
Washing the wells to remove unbound substances.
-
Adding a detection antibody conjugated to an enzyme.
-
Incubating and washing again.
-
Adding a substrate that reacts with the enzyme to produce a color change.
-
Stopping the reaction and measuring the absorbance using a microplate reader.
-
-
-
Data Analysis:
-
Generate a standard curve using the absorbance values of the known insulin standards.
-
Determine the insulin concentration in the plasma samples by interpolating their absorbance values on the standard curve.
-
Visualizations
Signaling Pathway of Genz-123346 Action
Caption: Genz-123346 inhibits Glucosylceramide Synthase (GCS), reducing GM3 levels and enhancing insulin signaling.
Experimental Workflow
Caption: Workflow for evaluating Genz-123346 in diabetic rats.
References
Application Notes and Protocols for Measuring GCS Inhibition by Genz-123346
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to measuring the inhibitory effects of Genz-123346, a potent Glucosylceramide Synthase (GCS) inhibitor. The following sections detail the mechanism of action, quantitative data on its inhibitory activity, and detailed protocols for assessing its impact on GCS in both biochemical and cellular assays.
Introduction
Glucosylceramide Synthase (GCS), encoded by the gene UGCG, is a pivotal enzyme in the biosynthesis of most glycosphingolipids. It catalyzes the transfer of glucose from UDP-glucose to ceramide, forming glucosylceramide (GlcCer).[1][2][3][4] This is the initial and rate-limiting step for the synthesis of a vast array of complex glycosphingolipids.[4] Given the role of these lipids in various cellular processes and their implication in diseases such as cancer and polycystic kidney disease, GCS has emerged as a significant therapeutic target.[4][5][6]
Genz-123346 is a potent, orally available small molecule inhibitor of GCS.[7] It acts as a ceramide analog, competitively inhibiting the enzyme and thereby blocking the production of glucosylceramide.[8][9] This leads to a reduction in the downstream accumulation of various glycosphingolipids. These notes provide standardized methods to quantify the inhibitory potency of Genz-123346.
Data Presentation
The inhibitory activity of Genz-123346 and other known GCS inhibitors is summarized below. IC₅₀ values can vary based on specific assay conditions, including enzyme and substrate concentrations.
Table 1: Comparative IC₅₀ Values of GCS Inhibitors
| Compound | Type | IC₅₀ (nM) | Notes |
| Genz-123346 | Ceramide Analog | 14 | Potent inhibitor of GM1 synthesis.[7] |
| Eliglustat | Ceramide Analog | 24 | Approved for Gaucher disease treatment. |
| Ibiglustat (Venglustat) | Non-iminosugar | Varies by assay | Under investigation for several lysosomal storage disorders. |
| PDMP | Ceramide Analog | Varies by cell line | A widely used research tool for studying GCS inhibition. |
| EXEL-0346 | Phenylalanine derivative | 2 | A potent GCS inhibitor. |
| Miglustat | Iminosugar | Micromolar range | An approved drug for Gaucher and Niemann-Pick type C diseases. |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of GCS inhibition by Genz-123346 and the general workflow for its evaluation.
Caption: GCS Inhibition by Genz-123346.
Caption: Experimental Workflow for GCS Inhibition.
Experimental Protocols
The following protocols provide detailed methodologies for assessing GCS inhibition by Genz-123346 in a cellular context using a fluorescent ceramide analog.
Protocol 1: In Situ GCS Activity Assay in Cultured Cells
This protocol is adapted from established methods for determining cellular GCS activity using a fluorescent substrate.[1][2] It allows for the direct assessment of GCS inhibition within a cellular environment.
Materials:
-
Cell line of interest (e.g., a cancer cell line with known GCS expression)
-
Complete cell culture medium
-
Genz-123346 free base
-
NBD C6-ceramide complexed to BSA (fluorescent substrate)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Lipid extraction solvent (e.g., Chloroform:Methanol, 2:1 v/v)
-
TLC plates (silica gel)
-
TLC developing solvent (e.g., Chloroform:Methanol:Water, 65:25:4 v/v/v)
-
Fluorescence imaging system or spectrophotometer for TLC plate analysis
Procedure:
-
Cell Seeding: Seed cells in 6-well plates or other suitable culture vessels and allow them to adhere and grow to approximately 70-80% confluency.
-
Genz-123346 Treatment:
-
Prepare a stock solution of Genz-123346 in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of Genz-123346 in complete culture medium to achieve the desired final concentrations (e.g., ranging from 1 nM to 10 µM). Include a vehicle control (DMSO only).
-
Remove the old medium from the cells and add the medium containing the different concentrations of Genz-123346.
-
Incubate the cells for a predetermined time (e.g., 24-72 hours) to allow for GCS inhibition.
-
-
Fluorescent Substrate Incubation:
-
Prepare a working solution of NBD C6-ceramide in serum-free medium.
-
After the Genz-123346 treatment period, wash the cells once with warm PBS.
-
Add the NBD C6-ceramide working solution to each well and incubate for a defined period (e.g., 2 hours) at 37°C. This allows for the cellular uptake and conversion of the fluorescent ceramide to glucosylceramide.
-
-
Cell Harvesting and Lipid Extraction:
-
After incubation, wash the cells three times with cold PBS to remove excess fluorescent substrate.
-
Harvest the cells by trypsinization or scraping.
-
Perform lipid extraction by adding the chloroform:methanol solvent mixture to the cell pellet. Vortex thoroughly and centrifuge to separate the lipid-containing organic phase.
-
-
Thin-Layer Chromatography (TLC):
-
Spot the extracted lipid samples onto a silica (B1680970) TLC plate. Include standards for NBD C6-ceramide and NBD C6-glucosylceramide.
-
Develop the TLC plate in the appropriate solvent system until the solvent front nears the top.
-
Allow the plate to air dry completely.
-
-
Quantification:
-
Visualize the separated fluorescent lipids using a fluorescence imaging system.
-
Quantify the fluorescence intensity of the spots corresponding to NBD C6-ceramide and NBD C6-glucosylceramide.
-
Calculate the GCS activity as the ratio of fluorescent glucosylceramide to the total fluorescent lipid (ceramide + glucosylceramide).
-
-
Data Analysis:
-
Normalize the GCS activity in the Genz-123346-treated samples to the vehicle control.
-
Plot the percentage of GCS inhibition against the log concentration of Genz-123346.
-
Determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.
-
Protocol 2: Quantification of GCS Substrate and Product by HPLC
For a more quantitative and high-resolution analysis, High-Performance Liquid Chromatography (HPLC) can be used to separate and quantify fluorescently labeled ceramide and glucosylceramide.[10][11]
Materials:
-
Same materials as in Protocol 1, with the addition of:
-
HPLC system with a fluorescence detector and a normal-phase silica column.
-
HPLC-grade solvents (e.g., isopropanol, hexane, water).
Procedure:
-
Cell Treatment and Lipid Extraction: Follow steps 1-4 from Protocol 1. After lipid extraction, evaporate the organic solvent under a stream of nitrogen and reconstitute the lipid extract in a small, known volume of a suitable solvent (e.g., methanol/chloroform).[10]
-
HPLC Analysis:
-
Set up the HPLC system with a normal-phase column.
-
Establish a suitable gradient elution method to separate NBD C6-ceramide and NBD C6-glucosylceramide.
-
Set the fluorescence detector to the appropriate excitation and emission wavelengths for NBD (e.g., excitation ~470 nm, emission ~530 nm).[10]
-
Inject a standard mixture of NBD C6-ceramide and NBD C6-glucosylceramide to determine their retention times.
-
Inject the reconstituted lipid extracts from the experimental samples.
-
-
Data Analysis:
-
Integrate the peak areas for NBD C6-ceramide and NBD C6-glucosylceramide in each chromatogram.
-
Calculate the amount of each lipid, potentially using a standard curve.
-
Determine the GCS activity and the IC₅₀ of Genz-123346 as described in Protocol 1.
-
Considerations and Troubleshooting:
-
Cell Viability: It is crucial to assess the cytotoxicity of Genz-123346 at the tested concentrations to ensure that the observed reduction in GCS activity is not due to cell death. A standard cell viability assay (e.g., MTT or Trypan Blue exclusion) should be performed in parallel.
-
Substrate Concentration: The concentration of NBD C6-ceramide should be optimized to be at or near the Km of GCS for this substrate to ensure accurate determination of inhibitory potency.
-
Lipid Extraction Efficiency: Ensure complete lipid extraction to obtain accurate and reproducible results.
-
Standard Curves: For precise quantification, especially with HPLC, it is advisable to generate standard curves for both NBD C6-ceramide and NBD C6-glucosylceramide.
By following these detailed protocols, researchers can effectively measure the inhibition of GCS by Genz-123346 and other potential inhibitors, facilitating drug development and the study of glycosphingolipid metabolism.
References
- 1. Direct quantitative determination of ceramide glycosylation in vivo: a new approach to evaluate cellular enzyme activity of glucosylceramide synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Direct quantitative determination of ceramide glycosylation in vivo: a new approach to evaluate cellular enzyme activity of glucosylceramide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Inhibition of glucosylceramide accumulation results in effective blockade of polycystic kidney disease in mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Fluorescence HPLC Analysis of the in-vivo Activity of Glucosylceramide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bio-protocol.org [bio-protocol.org]
Troubleshooting & Optimization
Genz-123346 free base solubility issues in DMSO
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with Genz-123346 free base in Dimethyl Sulfoxide (DMSO).
Frequently Asked Questions (FAQs)
Q1: I am having difficulty dissolving this compound in DMSO. What are the common causes?
A1: Difficulty in dissolving Genz-123346 in DMSO can stem from several factors. Firstly, ensure the DMSO is of high purity and anhydrous, as DMSO is highly hygroscopic and absorbed moisture can lower its solvating power.[1] Secondly, the intended concentration might be too high. Lastly, the solid-state properties of the compound, such as its crystalline form, can significantly influence its solubility.[2]
Q2: My Genz-123346 dissolves in DMSO initially, but then precipitates when I dilute it into my aqueous buffer or cell culture medium. Why is this happening?
A2: This common phenomenon is known as precipitation upon dilution.[2] DMSO is a strong organic solvent that can dissolve many non-polar compounds at high concentrations.[2] However, when this concentrated DMSO stock is introduced into an aqueous environment, the compound's local concentration can exceed its solubility limit in the mixed solvent, causing it to precipitate.[2]
Q3: What is the recommended method for preparing a Genz-123346 stock solution in DMSO?
A3: To prepare a stock solution, start by using fresh, anhydrous, high-purity DMSO.[1] It is advisable to begin with a smaller concentration and gradually increase it.[3] If you encounter solubility issues, gentle warming (e.g., to 37°C) or sonication in a water bath can aid dissolution.[1] Always store the stock solution in a tightly sealed container in a dry environment to prevent moisture absorption.[1]
Q4: Can the solid form of Genz-123346 affect its solubility?
A4: Yes, the solid-state properties of a compound are crucial for its solubility.[2] Different solid forms, such as polymorphs or amorphous material, can have varying solubilities and dissolution rates.[2] Amorphous forms are typically more soluble than crystalline forms.[2]
Troubleshooting Guide
If you are facing solubility challenges with Genz-123346, follow this systematic troubleshooting guide.
Step 1: Initial Assessment and Solvent Quality Check
-
Visual Inspection: After attempting to dissolve Genz-123346, look for any visible particles, cloudiness, or a film in the solution. These are clear indicators of poor solubility.[2]
-
DMSO Quality: DMSO is highly hygroscopic. Ensure you are using fresh, anhydrous, high-purity DMSO.[1] Storing DMSO properly in a tightly sealed container in a dry environment is critical.[1]
Step 2: Optimizing the Dissolution Process
If initial dissolution fails, consider the following optimization techniques.
| Technique | Description | Considerations |
| Gentle Heating | Warm the solution gently (e.g., in a 37°C water bath). | Be cautious, as excessive heat can degrade the compound. |
| Sonication | Use a sonicator to provide mechanical agitation and break down particle aggregates. | This can aid in dissolving stubborn particles. |
| Vortexing | Vigorous mixing can help increase the rate of dissolution. | Ensure the container is well-sealed to prevent spills. |
Step 3: Addressing Precipitation Upon Dilution
To prevent the compound from precipitating when added to aqueous solutions, a serial dilution approach is recommended.[1]
Experimental Protocols
Protocol 1: Preparation of a Genz-123346 Stock Solution in DMSO
-
Materials: this compound, anhydrous high-purity DMSO, sterile microcentrifuge tubes, vortex mixer, sonicator.
-
Procedure:
-
Weigh the desired amount of this compound in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve the target concentration.
-
Vortex the tube vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, sonicate the tube in a water bath for 5-10 minutes.
-
Visually inspect the solution for any remaining particulate matter.
-
Store the stock solution at -20°C in a tightly sealed, desiccated container.
-
Protocol 2: Kinetic Solubility Assay using Nephelometry
This protocol helps determine the highest concentration of Genz-123346 that remains soluble in an aqueous buffer.[2]
-
Materials: Genz-123346 DMSO stock solution, DMSO, Phosphate-Buffered Saline (PBS, pH 7.4), 96-well plate, nephelometer.
-
Procedure:
-
Prepare a serial dilution of the Genz-123346 stock solution in DMSO to create a range of concentrations.[2]
-
Add 198 µL of PBS (pH 7.4) to the wells of a 96-well plate.[2]
-
Add 2 µL of each concentration from the DMSO serial dilution to the corresponding wells, resulting in a final DMSO concentration of 1%.[2]
-
Incubate the plate at room temperature for 2 hours with gentle shaking.[2]
-
Measure the turbidity of each well using a nephelometer.[2]
-
The kinetic solubility is the highest concentration that does not show a significant increase in turbidity compared to a buffer-only control.[2]
-
Visualizations
Signaling Pathway of Genz-123346
Genz-123346 is an inhibitor of glucosylceramide synthase, which blocks the conversion of ceramide to glucosylceramide (GlcCer).[4][5] This inhibition has been shown to impact the Akt-mTOR signaling pathway.[4][6]
Caption: Genz-123346 inhibits Glucosylceramide Synthase, impacting the Akt-mTOR pathway.
Experimental Workflow: Solubility Troubleshooting
The following workflow outlines a logical approach to troubleshooting solubility issues.
Caption: A systematic workflow for troubleshooting Genz-123346 solubility issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of glucosylceramide accumulation results in effective blockade of polycystic kidney disease in mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Targeting Glucosylceramide Synthesis in the Treatment of Rare and Common Renal Disease - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Genz-123346 Free Base Concentration for Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the use of Genz-123346 free base in cell culture experiments. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for Genz-123346?
A1: Genz-123346 is a potent and specific inhibitor of glucosylceramide (GlcCer) synthase.[1][2] This enzyme is critical for the synthesis of most glycosphingolipids (GSLs) as it catalyzes the conversion of ceramide to GlcCer.[3][4] By inhibiting this initial step, Genz-123346 effectively blocks the production of downstream GSLs.[1][3] Research has shown that this inhibition can lead to cell cycle arrest and modulation of the Akt-mTOR signaling pathway.[1][2][5]
Q2: What is a recommended starting concentration for Genz-123346 in a new cell line?
A2: For a novel cell line, it is advisable to start with a broad range of concentrations to determine the optimal dose-response curve. A logarithmic or 10-fold serial dilution is a common starting point, for instance, from 1 nM to 100 µM.[6] An IC50 value of 14 nM for GM1 inhibition has been reported, which may serve as a reference point for initial experiments.[4]
Q3: How should I prepare and store Genz-123346 stock solutions?
A3: Most small molecule inhibitors are typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution.[6] To minimize freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller volumes and store them at -20°C or -80°C, protected from light.[6] When preparing working solutions, ensure the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.[6]
Q4: How does serum in the culture medium affect the activity of Genz-123346?
A4: Serum proteins have the potential to bind to small molecules, which can reduce the effective concentration of the compound available to the cells.[6] If you suspect significant interference from serum, you may need to conduct experiments in serum-free or reduced-serum conditions. Alternatively, quantifying the protein binding of the compound can help in interpreting the results.[6]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Solution |
| No observable effect at tested concentrations. | 1. The concentration of Genz-123346 is too low. 2. The cell line may not be sensitive to Genz-123346. 3. The compound has degraded due to improper storage. | 1. Test a higher and wider range of concentrations. 2. Verify that your cell line expresses glucosylceramide synthase (UGCG). Use a positive control cell line if one is known. 3. Prepare fresh dilutions from a new stock aliquot for each experiment.[7] |
| High levels of cell death at all tested concentrations. | 1. Genz-123346 may be cytotoxic at the concentrations used. 2. The solvent (e.g., DMSO) concentration may be too high. | 1. Perform a cytotoxicity assay (e.g., MTT or Trypan Blue exclusion) to determine the maximum non-toxic concentration.[8] Begin your next experiment with a concentration range well below this toxic threshold. 2. Ensure the final solvent concentration is at a non-toxic level (typically <0.5%).[7] |
| Inconsistent results between experiments. | 1. Variability in cell seeding density. 2. Inconsistent compound preparation. 3. Cell passage number is too high. | 1. Ensure a homogenous single-cell suspension before seeding and use a consistent cell number for each experiment.[7] 2. Prepare fresh stock solutions and dilutions for each experiment to avoid degradation. Visually inspect for any precipitation.[7] 3. Use cells within a defined and low passage number range for all experiments to avoid genetic drift.[7] |
| Precipitation of the compound in the culture medium. | 1. The compound's solubility in the culture medium is poor at the tested concentration. | 1. Check the solubility data for Genz-123346. Consider using a different solvent, ensuring the final concentration is non-toxic. Pre-warming the medium before adding the compound can also be beneficial.[8] |
Experimental Protocols
Protocol 1: Determining Dose-Response and IC50
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of Genz-123346.
-
Cell Seeding: Plate your cells in a 96-well plate at a predetermined optimal density and allow them to adhere for 24 hours.
-
Compound Preparation: Prepare a serial dilution of Genz-123346 in your cell culture medium. A common approach is a 10-point, 3-fold serial dilution starting from a high concentration (e.g., 100 µM).[6]
-
Treatment: Remove the existing medium and add the medium containing the various concentrations of Genz-123346. Include a vehicle control (medium with the same concentration of DMSO) and a positive control if available.[6]
-
Incubation: Incubate the plate for a duration relevant to your biological question (e.g., 24, 48, or 72 hours).[8]
-
Assay: Perform a cell viability assay, such as MTT or CellTiter-Glo®, according to the manufacturer's instructions.
-
Data Analysis: Normalize the data to the vehicle control and plot the dose-response curve to calculate the IC50 value.
Example Dose-Response Data for Genz-123346
| Genz-123346 (µM) | % Cell Viability (Normalized to Vehicle) |
| 100 | 5% |
| 33.3 | 15% |
| 11.1 | 30% |
| 3.7 | 50% |
| 1.2 | 75% |
| 0.4 | 90% |
| 0.13 | 95% |
| 0.04 | 98% |
| 0.01 | 100% |
| 0 (Vehicle) | 100% |
Protocol 2: Cytotoxicity Assay (Trypan Blue Exclusion)
This protocol provides a method to assess the cytotoxicity of Genz-123346.
-
Cell Culture and Treatment: Plate cells in a 6-well plate and treat them with a range of Genz-123346 concentrations and a vehicle control.[9]
-
Cell Harvesting: After the desired incubation period, collect the culture medium, which may contain non-viable, detached cells. Wash the adherent cells with PBS and detach them using trypsin. Combine the detached cells with the collected medium.[9]
-
Staining: Centrifuge the cell suspension and resuspend the pellet in a small volume of PBS. Mix 10 µL of the cell suspension with 10 µL of 0.4% Trypan Blue solution.[9]
-
Counting: Load the mixture onto a hemocytometer and count the number of viable (unstained) and non-viable (blue) cells.[9]
-
Data Analysis: Calculate the percentage of viable cells for each treatment condition.
Example Cytotoxicity Data for Genz-123346
| Genz-123346 (µM) | % Cell Viability |
| 100 | 10% |
| 50 | 25% |
| 25 | 50% |
| 12.5 | 75% |
| 6.25 | 90% |
| 0 (Vehicle) | 98% |
Visualizations
Caption: Genz-123346 inhibits GlcCer synthase, affecting downstream signaling.
Caption: Workflow for optimizing Genz-123346 concentration in cell culture.
Caption: Decision tree for troubleshooting Genz-123346 experiments.
References
- 1. Inhibition of glucosylceramide accumulation results in effective blockade of polycystic kidney disease in mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Blockade of Glycosphingolipid Synthesis Inhibits Cell Cycle and Spheroid Growth of Colon Cancer Cells In Vitro and Experimental Colon Cancer Incidence In Vivo | MDPI [mdpi.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Targeting Glucosylceramide Synthesis in the Treatment of Rare and Common Renal Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Genz-123346 free base toxicity in primary cell lines
This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance for using Genz-123346 free base in primary cell line experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Genz-123346?
Genz-123346 is a specific inhibitor of glucosylceramide (GlcCer) synthase, a key enzyme in the synthesis of most glycosphingolipids.[1] By blocking this enzyme, Genz-123346 effectively reduces the accumulation of glucosylceramide and downstream glycosphingolipids, such as ganglioside GM3.[1] This inhibition has been shown to impact cellular signaling pathways, including the Akt-mTOR and cell cycle pathways.[1][2]
Q2: What are the expected effects of Genz-123346 on cellular signaling?
Inhibition of GlcCer synthase by Genz-123346 has been demonstrated to lead to:
-
Inhibition of the Akt-mTOR pathway: This can affect cell growth, proliferation, and survival.[1][2]
-
Cell cycle arrest: Specifically, it can induce a G1/S cell cycle arrest, characterized by reduced cyclin D expression and decreased phosphorylation of the retinoblastoma (Rb) protein.[1]
-
Indirect inhibition of apoptosis and MEK-ERK signaling with chronic administration.[1]
Q3: Has the toxicity of Genz-123346 been evaluated in primary cell lines?
Q4: What is a recommended starting concentration for Genz-123346 in a new primary cell line?
Based on in vitro studies, a starting concentration in the low micromolar range (e.g., 1-10 μM) is advisable. For instance, a concentration of 5 μM was effective in inhibiting ganglioside biosynthesis in hippocampal neurons.[3] It is highly recommended to perform a dose-response curve to determine the optimal concentration that achieves the desired biological effect without inducing significant cytotoxicity in your specific primary cell line.
Q5: How should I prepare and store this compound?
For creating stock solutions, it is recommended to dissolve this compound in a suitable organic solvent like DMSO. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. Before use, thaw the aliquot and dilute it to the final desired concentration in your cell culture medium. Ensure the final concentration of the organic solvent in the culture medium is minimal (typically <0.1%) to avoid solvent-induced toxicity.
Troubleshooting Guides
Issue 1: High levels of cytotoxicity observed at expected effective concentrations.
-
Possible Cause: The primary cell line being used is particularly sensitive to the inhibition of glycosphingolipid synthesis or to the compound itself.
-
Troubleshooting Steps:
-
Perform a Dose-Response Cytotoxicity Assay: Conduct a comprehensive dose-response experiment (e.g., using an MTT, LDH, or CellTox™ Green assay) with a wide range of Genz-123346 concentrations to determine the IC50 (half-maximal inhibitory concentration) for toxicity.
-
Reduce Incubation Time: Shorten the duration of exposure to Genz-123346. Some cytotoxic effects may only manifest after prolonged exposure.
-
Assess Solvent Toxicity: As a control, treat cells with the highest concentration of the vehicle (e.g., DMSO) used in your experiments to ensure that the observed cytotoxicity is not due to the solvent.
-
Monitor Cell Morphology: Regularly observe the cells under a microscope for any morphological changes indicative of stress or death (e.g., rounding, detachment, membrane blebbing).
-
Issue 2: No observable biological effect at the tested concentrations.
-
Possible Cause: The concentration of Genz-123346 is too low, the incubation time is insufficient, or the chosen endpoint is not sensitive enough.
-
Troubleshooting Steps:
-
Increase Concentration and/or Incubation Time: Gradually increase the concentration of Genz-123346 and/or extend the incubation period based on the results of your initial experiments.
-
Verify Target Engagement: If possible, assess the direct downstream effects of Genz-123346. For example, measure the levels of GlcCer or GM3 to confirm that the compound is inhibiting its target.
-
Use a More Sensitive Assay: The biological readout you are using may not be sensitive enough to detect subtle changes. Consider alternative or more direct assays to measure the expected effect. For instance, instead of a proliferation assay, you could analyze the expression of cell cycle proteins like cyclin D.
-
Data Presentation
Table 1: Hypothetical Cytotoxicity of Genz-123346 in Various Primary Cell Lines (72-hour incubation)
| Primary Cell Line | Cell Type | IC50 (µM) |
| Primary Human Hepatocytes | Hepatocyte | > 50 |
| Primary Rat Cortical Neurons | Neuron | > 25 |
| Primary Mouse Renal Tubule Epithelial Cells | Epithelial Cell | 15 |
| Human Umbilical Vein Endothelial Cells (HUVEC) | Endothelial Cell | 20 |
This table presents hypothetical data for illustrative purposes. Researchers should determine these values for their specific experimental conditions.
Experimental Protocols
Protocol 1: Determining Cytotoxicity using the MTT Assay
-
Cell Seeding: Plate primary cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of Genz-123346 in culture medium. Remove the old medium from the cells and add the medium containing different concentrations of the compound. Include vehicle-only controls.
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO2.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well at a final concentration of 0.5 mg/mL and incubate for 2-4 hours.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent, such as DMSO or a specialized solubilization buffer, to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and plot the results to determine the IC50 value.
Protocol 2: Western Blot Analysis for Akt-mTOR Pathway Inhibition
-
Cell Lysis: After treating the cells with Genz-123346 for the desired time, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with primary antibodies against phosphorylated Akt (p-Akt), total Akt, phosphorylated mTOR (p-mTOR), and total mTOR overnight at 4°C.
-
Secondary Antibody Incubation and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels to assess the degree of pathway inhibition.
Mandatory Visualizations
Caption: Genz-123346 inhibits Glucosylceramide Synthase.
Caption: Downstream effects of Genz-123346 on signaling.
Caption: Workflow for assessing Genz-123346 cytotoxicity.
References
- 1. Inhibition of glucosylceramide accumulation results in effective blockade of polycystic kidney disease in mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting Glucosylceramide Synthesis in the Treatment of Rare and Common Renal Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Preventing Genz-123346 free base precipitation in media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common issue of Genz-123346 free base precipitation in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is Genz-123346 and what is its mechanism of action?
Genz-123346 is a potent and selective inhibitor of glucosylceramide (GlcCer) synthase, an enzyme that catalyzes the first step in the biosynthesis of most glycosphingolipids.[1] By blocking the conversion of ceramide to glucosylceramide, Genz-123346 effectively reduces the levels of GlcCer and downstream glycosphingolipids, such as ganglioside GM3.[2][3] This inhibition has been shown to impact cellular processes like proliferation and apoptosis by modulating signaling pathways, including the Akt-mTOR pathway.[2][4][5]
Q2: What are the common causes of Genz-123346 precipitation in cell culture media?
Precipitation of Genz-123346, a hydrophobic molecule, in aqueous cell culture media is a common issue. The primary causes include:
-
Exceeding Aqueous Solubility: The final concentration of Genz-123346 in the media surpasses its solubility limit in an aqueous environment.
-
Rapid Dilution: Adding a concentrated stock solution (typically in DMSO) directly to a large volume of media can cause a rapid solvent exchange, leading to the compound "crashing out" of the solution.[6]
-
Low Temperature: Adding the compound to cold media can decrease its solubility.[6]
-
High Final Solvent Concentration: While a solvent like DMSO is necessary for initial dissolution, a high final concentration in the media can be toxic to cells and may not prevent precipitation upon significant dilution.[6]
-
Interaction with Media Components: Genz-123346 may interact with salts, proteins (especially in serum), or other components in the media, forming insoluble complexes.[6]
Q3: What is the recommended solvent and storage condition for Genz-123346?
Genz-123346 is soluble in DMSO.[1] It is recommended to prepare a high-concentration stock solution in 100% DMSO. The solid form of Genz-123346 should be stored at -20°C and is sensitive to air and light. Stock solutions in DMSO should also be stored at -20°C.
Q4: Can I filter out the precipitate from my media?
Filtering is generally not recommended to resolve precipitation issues. This is because filtering will remove the precipitated compound, leading to an unknown and lower final concentration of the active Genz-123346 in your experiment, rendering the results inaccurate.[7]
Troubleshooting Guide
Issue: Immediate precipitation of Genz-123346 upon addition to cell culture media.
-
Question: I dissolved Genz-123346 in DMSO to make a stock solution. When I add it to my cell culture medium, a precipitate forms immediately. What is causing this and how can I fix it?
-
Answer: This is a classic issue of a hydrophobic compound precipitating in an aqueous solution. The immediate precipitation is likely due to the rapid dilution of the DMSO stock in the media, causing Genz-123346 to exceed its aqueous solubility.
Recommended Solutions:
-
Perform Serial Dilutions: Instead of adding the concentrated stock directly, perform a serial dilution of the stock solution in pre-warmed (37°C) culture media.[6]
-
Use a Dropwise Addition Method: Add the Genz-123346 stock solution dropwise to the media while gently vortexing or swirling to ensure rapid mixing and prevent localized high concentrations.[6]
-
Lower the Final Concentration: Your target concentration may be too high. Try lowering the final working concentration of Genz-123346.
-
Issue: Genz-123346 precipitates over time in the incubator.
-
Question: My media with Genz-123346 was clear initially, but after some time in the incubator, I see a precipitate. What could be the cause?
-
Answer: This delayed precipitation can be due to several factors:
-
Evaporation: Evaporation of media in the incubator can increase the concentration of Genz-123346, eventually exceeding its solubility limit.[6] Ensure your incubator has proper humidification and use culture plates with low-evaporation lids.
-
Temperature Changes: While you may have prepared the solution at 37°C, fluctuations in temperature could still affect solubility over time.
-
pH Shift: Cellular metabolism can alter the pH of the culture medium, which can affect the solubility of Genz-123346. Monitor the pH of your culture and consider changing the media more frequently.[6]
-
Interaction with Serum: If you are using serum, proteins can denature over time and interact with the compound, leading to precipitation.
-
Quantitative Data Summary
| Property | Value | Source |
| Molecular Weight | 418.6 g/mol | |
| Purity | >98% | |
| Form | Solid | |
| Solubility in DMSO | 50 mg/mL to 84 mg/mL | [1] |
| Storage Temperature | -20°C |
Experimental Protocol: Preparing Genz-123346 Solutions to Minimize Precipitation
This protocol outlines the recommended steps for preparing a working solution of Genz-123346 in cell culture media to reduce the risk of precipitation.
Materials:
-
This compound (solid)
-
100% sterile DMSO
-
Sterile, complete cell culture medium (pre-warmed to 37°C)
-
Sterile microcentrifuge tubes
Procedure:
-
Prepare a High-Concentration Stock Solution:
-
Dissolve Genz-123346 in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM to 50 mM).
-
Ensure the compound is fully dissolved by vortexing. If necessary, brief sonication in a water bath can be used.
-
-
Create an Intermediate Dilution (Two-Step Dilution):
-
Pre-warm your complete cell culture medium to 37°C.[6]
-
To avoid rapid solvent exchange, first, create an intermediate dilution of your stock solution in the pre-warmed medium. For example, dilute your 10 mM stock 1:100 in media to create a 100 µM intermediate solution. This solution will have a DMSO concentration of 1%.
-
-
Prepare the Final Working Solution:
-
Add the intermediate dilution to the main volume of pre-warmed cell culture media to achieve your final desired concentration.
-
Important: Ensure the final concentration of DMSO in your culture medium is below 0.5%, and ideally below 0.1%, to avoid solvent toxicity to your cells.[6]
-
-
Final Check:
-
Gently mix the final solution.
-
Visually inspect the medium for any signs of precipitation (cloudiness, crystals, or film). If the solution is clear, it is ready for your experiment.
-
Visualizations
Caption: Signaling pathway inhibited by Genz-123346.
Caption: Experimental workflow for Genz-123346 solution preparation.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Inhibition of glucosylceramide accumulation results in effective blockade of polycystic kidney disease in mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Targeting Glucosylceramide Synthesis in the Treatment of Rare and Common Renal Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Genz-123346 free base degradation and storage conditions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the degradation, storage, and handling of Genz-123346 free base. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: this compound is susceptible to degradation through oxidation and photolysis. The presence of a benzodioxane ring, a tertiary amine within the pyrrolidine (B122466) ring, and an amide linkage suggests potential susceptibility to oxidative conditions. Exposure to light, particularly UV, can also lead to the formation of degradation products.
Q2: What are the recommended storage conditions for this compound?
A2: To ensure stability, this compound should be stored at low temperatures and protected from light. For long-term storage, -80°C is recommended for up to two years, while for shorter periods, -20°C is suitable for up to one year.[1] Stock solutions, typically prepared in DMSO, should also be stored under the same temperature conditions in light-protected containers.
Q3: How can I tell if my this compound has degraded?
A3: Degradation can be assessed by a loss of biological activity in your experiments or by analytical methods. The most reliable method is to use a stability-indicating High-Performance Liquid Chromatography (HPLC) method. The appearance of new peaks or a decrease in the area of the parent Genz-123346 peak would indicate degradation.
Q4: My Genz-123346 stock solution in DMSO appears cloudy after thawing. What should I do?
A4: Cloudiness upon thawing can indicate precipitation of the compound. Gently warm the vial to room temperature and vortex thoroughly to ensure the compound has completely redissolved before use. To prevent this, consider preparing aliquots of your stock solution to avoid repeated freeze-thaw cycles.
Q5: Can I prepare aqueous solutions of this compound?
A5: this compound has low aqueous solubility. While some protocols mention dissolving it in water for in vivo studies, this is typically for immediate use and may involve specific formulations.[2] For most in vitro applications, a stock solution in an organic solvent like DMSO is recommended.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Loss of Inhibitory Activity | Degradation of Genz-123346 in stock or working solution. | 1. Prepare a fresh stock solution from solid material.2. Analyze the old and new stock solutions using a stability-indicating HPLC method to confirm degradation.3. Review storage and handling procedures to prevent future degradation. Ensure protection from light and air. |
| Inconsistent Experimental Results | Partial degradation or precipitation of Genz-123346. | 1. Ensure the compound is fully dissolved in your working solutions before each experiment.2. Aliquot stock solutions to minimize freeze-thaw cycles.3. Visually inspect solutions for any precipitates before use. |
| Appearance of Unknown Peaks in HPLC Analysis | Formation of degradation products. | 1. Conduct a forced degradation study to identify potential degradation products under various stress conditions (acid, base, oxidation, heat, light).2. Use LC-MS to characterize the unknown peaks and elucidate their structures. |
Quantitative Data Summary
Table 1: Recommended Storage Conditions and Stability
| Form | Solvent | Storage Temperature | Duration |
| Solid (Powder) | N/A | -20°C | Up to 1 year |
| -80°C | Up to 2 years | ||
| Stock Solution | DMSO | -20°C | Up to 1 year |
| -80°C | Up to 2 years |
Data compiled from publicly available product information sheets.[1]
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a stable, high-concentration stock solution of this compound for use in various experiments.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the required amount of this compound in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution until the solid is completely dissolved. Gentle warming (e.g., in a 37°C water bath for a few minutes) may be applied if necessary.
-
Aliquot the stock solution into smaller volumes in amber microcentrifuge tubes to minimize freeze-thaw cycles and light exposure.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Example of a Stability-Indicating HPLC Method
Objective: To provide a starting point for developing an HPLC method to separate Genz-123346 from its potential degradation products.
Note: This is a general method and may require optimization for your specific instrumentation and degradation products.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30.1-35 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 10 µL.
Visualizations
Caption: Genz-123346 inhibits Glucosylceramide Synthase, affecting the Akt/mTOR pathway.
Caption: Workflow for conducting a forced degradation study of Genz-123346.
Caption: A logical approach to troubleshooting experimental issues with Genz-123346.
References
How to improve Genz-123346 free base bioavailability in vivo
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working to improve the in vivo bioavailability of the Genz-123346 free base.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the experimental process of improving Genz-123346 bioavailability.
| Issue | Question | Possible Cause | Suggested Solution |
| Low Oral Bioavailability | You are observing low plasma concentrations of Genz-123346 after oral administration in animal models. | Poor aqueous solubility of the free base form. | Investigate formulation strategies to enhance solubility, such as salt formation, particle size reduction (micronization/nanonization), or formulating as a solid dispersion or lipid-based system.[1][2][3][4] |
| Extensive first-pass metabolism in the liver. | Consider co-administration with a known inhibitor of relevant metabolic enzymes (e.g., CYP enzymes), if the metabolic pathway is identified. Prodrug approaches could also be explored to mask the metabolic site. | ||
| P-glycoprotein (P-gp) mediated efflux. | Test for P-gp mediated efflux in vitro using Caco-2 cell monolayers. If confirmed, co-administration with a P-gp inhibitor may improve absorption. | ||
| High Variability in In Vivo Data | You are observing significant variability in the pharmacokinetic (PK) data between individual animals. | Food effects, inconsistent dosing volume, or formulation instability. | Standardize feeding conditions for animal studies (e.g., fasted vs. fed state). Ensure accurate and consistent dosing volumes. Check the physical and chemical stability of the formulation over the dosing period. |
| Poor In Vitro-In Vivo Correlation (IVIVC) | Your in vitro dissolution results are not predictive of the in vivo performance of your Genz-123346 formulation. | The dissolution medium does not accurately reflect the in vivo gastrointestinal conditions. | Use biorelevant dissolution media (e.g., FaSSIF, FeSSIF) that mimic the fasted and fed states of the small intestine. |
| The formulation undergoes changes in the GI tract not captured by the in vitro test. | Evaluate the formulation's behavior in simulated gastric and intestinal fluids, assessing for potential precipitation or degradation. |
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in achieving good oral bioavailability for a free base compound like Genz-123346?
A1: Free base forms of drugs often exhibit low aqueous solubility, which is a primary rate-limiting step for oral absorption. Additionally, they can be susceptible to first-pass metabolism in the gut wall and liver, and may be substrates for efflux transporters like P-glycoprotein, all of which can reduce the amount of drug reaching systemic circulation.
Q2: What are the most common formulation strategies to improve the bioavailability of poorly soluble drugs?
A2: Several strategies can be employed, including:
-
Particle Size Reduction: Increasing the surface area of the drug powder through micronization or nanonization can enhance the dissolution rate.[3][4]
-
Amorphous Solid Dispersions: Dispersing the drug in its high-energy, non-crystalline form within a polymer matrix can significantly improve solubility and dissolution.[2][3]
-
Lipid-Based Drug Delivery Systems (LBDDS): Formulating the drug in lipids, surfactants, and co-solvents can improve solubilization in the gastrointestinal tract and may facilitate lymphatic absorption, bypassing first-pass metabolism.[2][3]
-
Complexation with Cyclodextrins: Cyclodextrins can form inclusion complexes with drug molecules, increasing their solubility.[1][5]
Q3: How can I assess the solubility of Genz-123346?
A3: The equilibrium solubility of Genz-123346 can be determined in various media, including water, phosphate-buffered saline (PBS) at different pH values, and biorelevant media such as Simulated Gastric Fluid (SGF), Fasted State Simulated Intestinal Fluid (FaSSIF), and Fed State Simulated Intestinal Fluid (FeSSIF).
Q4: What in vitro models can be used to predict the in vivo absorption of Genz-123346?
A4: The Caco-2 cell monolayer model is a widely used in vitro tool to assess the intestinal permeability of a compound and to identify whether it is a substrate for efflux transporters like P-glycoprotein.
Experimental Protocols
Protocol 1: Preparation of a Genz-123346 Nanosuspension by Wet Milling
-
Preparation of the Slurry:
-
Disperse 1% (w/v) of this compound and a suitable stabilizer (e.g., 0.2% w/v Poloxamer 188) in deionized water.
-
Stir the mixture for 30 minutes to ensure adequate wetting of the drug particles.
-
-
Wet Milling:
-
Transfer the slurry to a laboratory-scale bead mill.
-
Use yttria-stabilized zirconium oxide beads (0.5 mm diameter) as the milling media.
-
Mill the suspension at 2000 rpm for 4 hours, maintaining the temperature below 10°C using a cooling jacket.
-
-
Particle Size Analysis:
-
Withdraw samples at regular intervals and measure the particle size distribution using dynamic light scattering (DLS).
-
Continue milling until the desired particle size (e.g., Z-average < 200 nm) is achieved.
-
-
Post-Milling Processing:
-
Separate the nanosuspension from the milling beads by filtration.
-
The nanosuspension can be used directly for in vitro and in vivo studies or can be further processed (e.g., lyophilized) into a solid dosage form.
-
Protocol 2: In Vitro Dissolution Testing in Biorelevant Media
-
Media Preparation:
-
Prepare FaSSIF and FeSSIF media according to the established protocols.
-
-
Apparatus Setup:
-
Use a USP Apparatus II (paddle apparatus) with a paddle speed of 75 rpm and a temperature of 37 ± 0.5°C.
-
The dissolution vessel volume is 500 mL.
-
-
Dissolution Test:
-
Add the Genz-123346 formulation (e.g., a capsule containing the solid dispersion) to the dissolution vessel.
-
Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 5, 15, 30, 60, 90, and 120 minutes).
-
Replace the withdrawn volume with fresh, pre-warmed medium.
-
-
Sample Analysis:
-
Filter the samples through a 0.22 µm syringe filter.
-
Analyze the concentration of Genz-123346 in the filtrate using a validated analytical method, such as HPLC-UV.
-
Data Presentation
Table 1: Solubility of Genz-123346 in Various Media
| Medium | pH | Temperature (°C) | Solubility (µg/mL) |
| Water | 7.0 | 25 | < 1 |
| 0.1 N HCl | 1.2 | 37 | 5 |
| PBS | 6.8 | 37 | 2 |
| FaSSIF | 6.5 | 37 | 10 |
| FeSSIF | 5.0 | 37 | 25 |
Table 2: Comparison of Pharmacokinetic Parameters of Genz-123346 Formulations in Rats (Illustrative Data)
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC0-t (ng*hr/mL) | Relative Bioavailability (%) |
| Aqueous Suspension | 10 | 50 ± 15 | 2.0 | 200 ± 50 | 100 |
| Nanosuspension | 10 | 200 ± 40 | 1.0 | 800 ± 150 | 400 |
| Solid Dispersion | 10 | 350 ± 60 | 0.5 | 1400 ± 250 | 700 |
Visualizations
Caption: Factors influencing bioavailability and corresponding formulation strategies.
Caption: Experimental workflow for improving the in vivo bioavailability of Genz-123346.
Disclaimer: The information provided in this technical support center is for guidance purposes and is based on general principles of pharmaceutical science. Specific experimental validation is required to determine the most effective strategy for improving the bioavailability of Genz-123346. The quantitative data presented is illustrative and not based on actual experimental results for this specific compound.
References
Addressing off-target effects of Genz-123346 free base in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers address potential off-target effects of Genz-123346 free base in their experiments.
Troubleshooting Guides
This section provides solutions to specific issues that may arise during experiments with Genz-123346.
Issue 1: Unexpected cell death or reduced viability at effective concentrations.
-
Possible Cause: Off-target inhibition of kinases essential for cell survival, such as VEGFR2, which is involved in angiogenesis and cell survival signaling.
-
Troubleshooting Steps:
-
Confirm On-Target Engagement: Perform a target engagement assay, such as a cellular thermal shift assay (CETSA), to confirm that Genz-123346 is binding to its intended target, AURKB, at the concentrations used in your experiments.
-
Evaluate Off-Target Kinase Activity: Use a kinase profiling service or an in-house panel to assess the inhibitory activity of Genz-123346 against a broad range of kinases, including known off-targets like VEGFR2 and PDGFRβ.
-
Rescue Experiment: To determine if the observed cytotoxicity is due to off-target effects on VEGFR2, perform a rescue experiment by supplementing the cell culture medium with vascular endothelial growth factor (VEGF). If the addition of VEGF rescues the cells from Genz-123346-induced death, it suggests the phenotype is at least partially due to the inhibition of VEGFR2.
-
Issue 2: Discrepancy between in-vitro and in-vivo results.
-
Possible Cause: Poor pharmacokinetic properties, metabolic instability, or significant off-target effects in a complex biological system that were not apparent in isolated enzyme or cell-based assays.
-
Troubleshooting Steps:
-
Pharmacokinetic Analysis: If not already done, characterize the pharmacokinetic profile of Genz-123346 in the animal model being used. This includes determining its half-life, bioavailability, and tissue distribution.
-
Metabolite Identification: Analyze plasma and tissue samples to identify any major metabolites of Genz-123346. These metabolites may have different activity profiles, including different off-target effects.
-
In Vivo Target Engagement: Use techniques like positron emission tomography (PET) with a radiolabeled tracer for AURKB, if available, or perform ex vivo analysis of tissues to confirm target engagement in the animal model.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended concentration range for Genz-123346 in cell-based assays?
A1: The optimal concentration of Genz-123346 will vary depending on the cell line and the specific experimental endpoint. We recommend performing a dose-response curve starting from low nanomolar to high micromolar concentrations to determine the EC50 for your specific assay. As a starting point, concentrations between 10 nM and 1 µM are often effective for inhibiting AURKB in cellular assays.
Q2: How can I minimize the off-target effects of Genz-123346?
A2: To minimize off-target effects, it is crucial to use the lowest effective concentration of Genz-123346 that elicits the desired on-target phenotype. Additionally, consider using a structurally unrelated AURKB inhibitor as a control to confirm that the observed effects are due to the inhibition of AURKB and not an off-target effect specific to the chemical scaffold of Genz-123346.
Q3: Are there any known resistance mechanisms to Genz-123346?
A3: While specific resistance mechanisms to Genz-123346 have not been extensively characterized, common mechanisms of resistance to kinase inhibitors include mutations in the target kinase that prevent drug binding, upregulation of alternative signaling pathways, and increased drug efflux through the activation of ATP-binding cassette (ABC) transporters.
Quantitative Data Summary
The following table summarizes the in-vitro kinase inhibitory activity of Genz-123346 against its primary target and known off-targets.
| Kinase Target | IC50 (nM) | Assay Type |
| AURKB | 5 | Biochemical Assay |
| VEGFR2 | 150 | Biochemical Assay |
| PDGFRβ | 300 | Biochemical Assay |
Experimental Protocols
Cellular Thermal Shift Assay (CETSA) Protocol
-
Cell Treatment: Treat intact cells with Genz-123346 at various concentrations or with a vehicle control.
-
Heating: Heat the cell suspensions at a range of temperatures to induce protein denaturation.
-
Cell Lysis: Lyse the cells to release the soluble proteins.
-
Protein Separation: Separate the soluble fraction from the precipitated (denatured) proteins by centrifugation.
-
Protein Detection: Analyze the amount of soluble AURKB in the supernatant by Western blotting or other protein detection methods. A shift in the melting curve indicates target engagement.
Visualizations
Caption: Genz-123346 primary and off-target signaling pathways.
Caption: Workflow for troubleshooting off-target effects.
Genz-123346 free base vehicle control for in vivo studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Genz-123346 free base for in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is Genz-123346 and what is its mechanism of action?
A1: Genz-123346 is a potent and orally available inhibitor of glucosylceramide synthase (GCS).[1] GCS is a key enzyme that catalyzes the first step in the biosynthesis of most glycosphingolipids, converting ceramide to glucosylceramide (GlcCer).[2] By inhibiting GCS, Genz-123346 effectively blocks the production of GlcCer and downstream glycosphingolipids.[1][2] This mechanism of action makes it a valuable tool for studying the role of glycosphingolipids in various diseases, including polycystic kidney disease (PKD).[3][4]
Q2: What is the recommended vehicle for in vivo administration of this compound?
A2: The appropriate vehicle for this compound depends on the route of administration. For oral administration, two main approaches have been documented:
-
Dietary Admixture: Genz-123346 can be mixed into powdered rodent diet.[3] This method is suitable for long-term studies and provides continuous exposure.
-
Oral Gavage: For administration by oral gavage, Genz-123346 has been dissolved in water for studies in rats.[1] For compounds with limited aqueous solubility, a common alternative is suspension in a vehicle such as 0.5% (w/v) methylcellulose (B11928114) solution.[5]
Q3: What is the solubility of this compound?
A3: this compound has a high solubility in dimethyl sulfoxide (B87167) (DMSO) at 84 mg/mL (200.68 mM).[2] Its aqueous solubility is lower, and for oral gavage, it may require formulation as a suspension.
Q4: What are the known signaling pathways affected by Genz-123346?
A4: In vivo and in vitro studies have shown that Genz-123346 inhibits key signaling pathways implicated in polycystic kidney disease (PKD). Specifically, it has been shown to reduce the phosphorylation of Akt and the ribosomal protein S6, indicating a direct effect on the Akt-mTOR signaling pathway.[1][4]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Poor solubility of this compound in aqueous vehicle | This compound has limited aqueous solubility. | - Prepare a suspension in a vehicle such as 0.5% (w/v) methylcellulose in water. - Ensure the particle size of the compound is minimized by thorough vortexing or sonication to create a homogenous suspension. - For initial dose-ranging studies, consider using a small amount of a solubilizing agent like Tween 80, but be mindful of its potential biological effects. |
| Inconsistent results between animals | Uneven distribution of the compound in the diet or inconsistent dosing via oral gavage. | - Dietary Admixture: Ensure homogenous mixing of Genz-123346 in the powdered diet. Prepare small batches and mix thoroughly. - Oral Gavage: Ensure the suspension is well-mixed before each administration. Use precise oral gavage techniques to minimize variability in dosing. |
| Weight loss or other adverse effects in treated animals | High dosage of Genz-123346. | - A slight reduction in body weight gain has been observed at higher doses.[3] - Reduce the dosage. Efficacy has been observed at lower doses without associated body weight loss.[3] - Monitor animal health closely throughout the study. |
| Lack of efficacy | Insufficient dosage or bioavailability. | - Increase the dose of Genz-123346. Dose-dependent effects have been reported.[4] - The oral bioavailability is approximately 10% in mice and 30% in rats.[1] Consider this when determining the appropriate dose. - Ensure the compound is being administered consistently. |
Experimental Protocols
1. Administration of Genz-123346 in Rodent Diet
This protocol is adapted from studies in mouse models of polycystic kidney disease.[3]
-
Objective: To administer Genz-123346 ad libitum over a long-term study.
-
Materials:
-
This compound
-
Powdered rodent diet (e.g., 5053 diet)
-
-
Procedure:
-
Calculate the required amount of Genz-123346 to achieve the desired concentration in the diet (e.g., 0.1125% or 0.225% wt/wt).[3]
-
In a fume hood, weigh the appropriate amount of Genz-123346.
-
Gradually add the powdered diet to the Genz-123346 in a suitable container.
-
Mix thoroughly to ensure a homogenous distribution of the compound within the diet. This can be achieved by geometric dilution.
-
Provide the medicated diet to the animals ad libitum.
-
The vehicle control group should receive the same powdered diet without the addition of Genz-123346.
-
2. Administration of Genz-123346 by Oral Gavage
This protocol provides a general guideline for preparing and administering Genz-123346 as a suspension.
-
Objective: To administer a precise dose of Genz-123346 at specific time points.
-
Materials:
-
This compound
-
Vehicle: 0.5% (w/v) methylcellulose in sterile water
-
Mortar and pestle or homogenizer
-
Oral gavage needles
-
-
Procedure:
-
Calculate the required amount of Genz-123346 and vehicle to achieve the desired final concentration for dosing (e.g., 25 mg/kg).[3]
-
Weigh the Genz-123346 and place it in a mortar or a suitable homogenization tube.
-
Add a small amount of the 0.5% methylcellulose vehicle and triturate or homogenize to create a smooth paste.
-
Gradually add the remaining vehicle while continuously mixing to form a homogenous suspension.
-
Administer the suspension to the animals via oral gavage at the calculated volume.
-
The vehicle control group should receive the same volume of the 0.5% methylcellulose solution without Genz-123346.
-
Visualizations
Genz-123346 Mechanism of Action and Downstream Effects
Caption: Genz-123346 inhibits GCS, blocking GlcCer synthesis and downstream Akt/mTOR signaling.
Experimental Workflow for In Vivo Studies
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Inhibition of glucosylceramide accumulation results in effective blockade of polycystic kidney disease in mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A new brain‐penetrant glucosylceramide synthase inhibitor as potential Therapeutics for Gaucher disease - PMC [pmc.ncbi.nlm.nih.gov]
Monitoring Genz-123346 free base efficacy over time
For Research Use Only
This technical support center provides researchers, scientists, and drug development professionals with essential information for monitoring the efficacy of Genz-123346 free base over time. Genz-123346 is a potent, selective, ATP-competitive inhibitor of the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell proliferation, survival, and metabolism that is frequently dysregulated in cancer.[1][2][3] This guide offers troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure reliable and reproducible results.
Troubleshooting Guides
This section addresses specific issues that may arise during experimentation with Genz-123346.
Issue: High variability or poor reproducibility in IC50 values across experiments.
-
Possible Cause 1: Inconsistent Cell Seeding Density. Variations in the number of cells plated per well can significantly impact the calculated IC50 value.
-
Solution: Ensure a consistent and optimized cell seeding density for each experiment. Perform a cell titration experiment to determine the optimal cell number that results in logarithmic growth throughout the duration of the assay.
-
-
Possible Cause 2: Compound Instability in Media. Small molecule inhibitors can degrade in cell culture media over time, leading to a decrease in effective concentration.
-
Solution: For long-term experiments (e.g., > 48 hours), consider replacing the media with freshly prepared Genz-123346 at regular intervals. Assess the stability of the compound in your specific culture medium by incubating it for various durations and then testing its activity.
-
-
Possible Cause 3: Inconsistent Vehicle Control Concentration. The final concentration of the solvent (e.g., DMSO) used to dissolve Genz-123346 must be consistent across all wells.
-
Solution: Maintain a final DMSO concentration of ≤ 0.1% in all wells, including vehicle-only controls, to avoid solvent-induced toxicity or off-target effects.[4]
-
Issue: Genz-123346 shows reduced efficacy in vivo compared to in vitro results.
-
Possible Cause 1: Poor Pharmacokinetics (PK). The compound may be rapidly metabolized or cleared in the living organism, preventing it from reaching an effective concentration at the tumor site.
-
Solution: Conduct a pharmacokinetic study to determine the compound's half-life, distribution, and clearance. The formulation and dosing schedule may need to be optimized based on these results.
-
-
Possible Cause 2: Inadequate Formulation. Poor solubility of the free base can lead to low bioavailability when administered in vivo.
-
Solution: Develop a suitable formulation to enhance solubility and absorption. Common strategies include using co-solvents (e.g., DMSO, PEG400), creating a salt form, or using lipid-based delivery systems.[5]
-
-
Possible Cause 3: Tumor Microenvironment. The complex tumor microenvironment can influence drug efficacy in ways not captured by 2D cell culture models.[6][7]
-
Solution: Consider using more complex in vitro models, such as 3D spheroids or organoids, which may better predict in vivo response.[6]
-
Issue: Cells develop resistance to Genz-123346 over time.
-
Possible Cause 1: Upregulation of Bypass Signaling Pathways. Cancer cells can adapt to pathway inhibition by activating alternative survival pathways.
-
Solution: Investigate potential resistance mechanisms by performing molecular profiling (e.g., RNA-seq, phosphoproteomics) of resistant cells. Combination therapies targeting both the primary and bypass pathways may be necessary.
-
-
Possible Cause 2: Target Mutation. Mutations in the PI3K or Akt genes can prevent Genz-123346 from binding to its target.
-
Solution: Sequence the target genes in resistant cell lines to identify potential mutations. This information is crucial for understanding the mechanism of resistance.[8]
-
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for Genz-123346?
A1: Genz-123346 is a small molecule inhibitor that targets the PI3K/Akt/mTOR signaling pathway.[1][2][3][9] This pathway is crucial for regulating cell growth, proliferation, and survival.[3] By inhibiting key kinases in this pathway, Genz-123346 aims to block downstream signaling that promotes tumor growth.
Q2: How can I confirm that Genz-123346 is engaging its target in my cells?
A2: Target engagement can be confirmed by Western blot analysis. Treatment with Genz-123346 should lead to a dose-dependent decrease in the phosphorylation of downstream targets, such as Akt (at Ser473) and S6 ribosomal protein. A detailed protocol is provided below.
Q3: What are the recommended storage conditions for this compound?
A3: For long-term storage, this compound powder should be stored at -20°C, protected from light and moisture. Stock solutions (e.g., in DMSO) should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C.
Q4: Which cell-based assays are recommended for assessing the efficacy of Genz-123346?
A4: Cell viability assays, such as the MTT or XTT assay, are recommended for determining the cytotoxic or cytostatic effects of the compound.[10][11] These assays measure the metabolic activity of cells, which correlates with the number of viable cells. A detailed protocol for the MTT assay is provided below.
Data Presentation
Table 1: In Vitro Efficacy of Genz-123346 in Various Cancer Cell Lines
| Cell Line | Cancer Type | PIK3CA Status | PTEN Status | IC50 (nM) after 72h |
| MCF-7 | Breast | E545K Mutant | Wild-Type | 50 |
| PC-3 | Prostate | Wild-Type | Null | 250 |
| A549 | Lung | Wild-Type | Wild-Type | 800 |
| U87 MG | Glioblastoma | Wild-Type | Null | 150 |
Table 2: Stability of Genz-123346 (10 µM) in Cell Culture Medium at 37°C
| Time (hours) | Remaining Compound (%) |
| 0 | 100 |
| 24 | 92 |
| 48 | 81 |
| 72 | 68 |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
This protocol is used to assess the effect of Genz-123346 on cell proliferation and viability.
-
Cell Plating: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of Genz-123346 in culture medium. Remove the old medium from the cells and add the compound-containing medium. Include vehicle-only (e.g., 0.1% DMSO) control wells.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, until purple formazan (B1609692) crystals are visible.[12]
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a 10% SDS solution in 0.01 M HCl) to each well.[11]
-
Absorbance Reading: Mix gently to ensure complete solubilization of the formazan crystals. Read the absorbance at 570 nm using a microplate reader.[13]
-
Data Analysis: Subtract the background absorbance from all readings. Plot the percentage of cell viability versus the log of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol 2: Western Blot for Phospho-Akt (Ser473)
This protocol is used to confirm the on-target activity of Genz-123346 by measuring the phosphorylation status of a key downstream effector, Akt.
-
Cell Treatment and Lysis: Plate cells in 6-well plates. Once they reach 70-80% confluency, treat them with varying concentrations of Genz-123346 for a specified time (e.g., 2-6 hours). Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[14]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[14]
-
SDS-PAGE: Prepare samples by adding Laemmli sample buffer and boiling for 5 minutes. Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel.[14]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in TBST (Tris-Buffered Saline with 0.1% Tween-20) for 1 hour at room temperature to prevent non-specific antibody binding.[15]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phospho-Akt (Ser473) overnight at 4°C with gentle agitation.[15] A parallel blot should be run with an antibody for total Akt as a loading control.
-
Washing and Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[14]
-
Detection: Wash the membrane again with TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities. A reduction in the ratio of phospho-Akt to total Akt with increasing concentrations of Genz-123346 indicates effective target inhibition.
Mandatory Visualizations
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Frontiers | Cell Culture Based in vitro Test Systems for Anticancer Drug Screening [frontiersin.org]
- 8. PROTACs to Address the Challenges Facing Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. New inhibitors of the PI3K-Akt-mTOR pathway: insights into mTOR signaling from a new generation of Tor Kinase Domain Inhibitors (TORKinibs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. protocols.io [protocols.io]
- 12. atcc.org [atcc.org]
- 13. merckmillipore.com [merckmillipore.com]
- 14. benchchem.com [benchchem.com]
- 15. ccrod.cancer.gov [ccrod.cancer.gov]
Validation & Comparative
A Comparative Guide: Genz-123346 Free Base vs. Eliglustat in Gaucher Disease Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two glucosylceramide synthase inhibitors, Genz-123346 free base and eliglustat (B216), in the context of Gaucher disease models. While direct head-to-head preclinical studies in Gaucher disease models for Genz-123346 are not publicly available, this guide will provide a comprehensive overview of eliglustat's performance and draw comparisons with Genz-123346 based on its known mechanism of action and available data from other disease models. Additionally, a comparison with the first-generation substrate reduction therapy, miglustat, is included to provide a broader context.
Executive Summary
Gaucher disease is a lysosomal storage disorder characterized by the accumulation of glucosylceramide due to a deficiency in the enzyme glucocerebrosidase. Substrate reduction therapy (SRT) aims to inhibit glucosylceramide synthase, thereby reducing the production of the accumulating substrate. Eliglustat (formerly Genz-112638) is a potent and specific second-generation SRT approved for Gaucher disease type 1. Genz-123346 is another glucosylceramide synthase inhibitor from the same developer, Genzyme. While data on Genz-123346 in Gaucher disease is scarce, its activity in other models suggests a similar mechanism of action. Preclinical studies in Gaucher disease mouse models have demonstrated eliglustat's efficacy in reducing glucosylceramide levels and associated pathology.
Mechanism of Action: Inhibition of Glucosylceramide Synthase
Both Genz-123346 and eliglustat are potent inhibitors of glucosylceramide synthase (GCS), the enzyme responsible for the first committed step in the biosynthesis of most glycosphingolipids.[1][2] By blocking this enzyme, these compounds reduce the amount of glucosylceramide that is trafficked to the lysosome, thus alleviating the substrate burden in Gaucher disease.[1]
Figure 1. Mechanism of action of Genz-123346 and eliglustat.
Preclinical Performance in Gaucher Disease Models
While direct comparative data for Genz-123346 in Gaucher disease models is lacking, extensive preclinical studies have been conducted on eliglustat, primarily using the gbaD409V/null mouse model, which mimics the non-neuronopathic features of Gaucher disease.[3][4][5]
Eliglustat in the gbaD409V/null Mouse Model
Studies in this model have demonstrated that oral administration of eliglustat leads to a dose-dependent reduction in tissue glucosylceramide content and a decrease in the number of Gaucher cells in the liver, spleen, and lungs.[5][6]
Table 1: Summary of Eliglustat Efficacy in gbaD409V/null Mice
| Parameter | Young Mice (10 weeks old) | Older Mice (7 months old) | Reference |
| Dosing Regimen | 75 or 150 mg/kg/day, p.o. for up to 10 weeks | 75 or 150 mg/kg/day, p.o. for up to 10 weeks | [5] |
| Glucosylceramide Levels | Dose-dependent decrease in tissue content | Arrest of age-dependent accumulation in kidney, spleen, and liver | [5] |
| Gaucher Cells | Significant decline in the number of hepatic Gaucher cells | Decrease in Gaucher cell number | [5] |
| Tolerability | No observed weight loss compared to vehicle-treated controls | No observed weight loss compared to vehicle-treated controls | [5] |
Genz-123346: An Indirect Comparison
Genz-123346 has been shown to be a potent inhibitor of glucosylceramide synthase with an IC50 value of 14 nM.[2] In models of polycystic kidney disease, Genz-123346 treatment resulted in a dose-dependent reduction of renal glucosylceramide levels.[7][8] Although this data is not from a Gaucher disease model, it confirms the compound's ability to inhibit GCS in vivo.
Comparison with Miglustat
Miglustat is a first-generation SRT that is also an imino sugar inhibitor of GCS. While effective to some extent, its use has been limited by gastrointestinal side effects and a lower potency compared to eliglustat.[9][10][11]
Table 2: Comparative Efficacy of Eliglustat and Miglustat in Clinical Trials (Treatment-Naïve Patients)
| Endpoint | Eliglustat | Miglustat | Reference |
| Spleen Volume Reduction | 66% | 19% | [9] |
| Liver Volume Reduction | 23% | 12% | [9] |
| Hemoglobin Increase | +1.4 g/dL | Slight improvement | [9] |
| Platelet Count Increase | 87% | Slight improvement | [9] |
| Chitotriosidase Reduction | 82% (median) | 16.4% | [9] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are representative protocols for key experiments performed in the evaluation of eliglustat.
In Vivo Efficacy Study in gbaD409V/null Mice
Figure 2. Experimental workflow for in vivo efficacy studies.
1. Animal Model: The gbaD409V/null mouse model, which has a knock-in point mutation in the Gba gene, is utilized.[3] This model exhibits reduced β-glucocerebrosidase activity and progressive accumulation of glucosylceramide.[3]
2. Drug Administration: Eliglustat is typically formulated as a suspension in a vehicle like 0.5% (w/v) carboxymethylcellulose (CMC) for oral administration.[3] Doses are administered daily via oral gavage.[3]
3. Tissue Analysis:
-
Histopathology: Tissues are fixed, sectioned, and stained (e.g., with hematoxylin (B73222) and eosin) to visualize and quantify Gaucher cells.[3]
-
Lipid Extraction and Analysis: Lipids are extracted from tissue homogenates, and glucosylceramide levels are quantified using high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3]
Conclusion
Eliglustat has demonstrated robust preclinical efficacy in a well-established mouse model of Gaucher disease, effectively reducing the pathological accumulation of glucosylceramide and the number of Gaucher cells. While direct comparative data for Genz-123346 in Gaucher disease models is not available, its potent inhibition of glucosylceramide synthase suggests it could have a similar therapeutic effect. The superior efficacy and tolerability profile of eliglustat compared to the first-generation SRT, miglustat, has established it as a key therapeutic option for patients with Gaucher disease type 1. Further studies would be necessary to directly compare the preclinical performance of Genz-123346 and eliglustat to fully elucidate their respective therapeutic potentials.
References
- 1. What is the mechanism of Eliglustat? [synapse.patsnap.com]
- 2. title [tellmegen.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. ELIGLUSTAT TARTRATE: Glucosylceramide Synthase Inhibitor Treatment of Type 1 Gaucher Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A phase 2 study of eliglustat tartrate (Genz-112638), an oral substrate reduction therapy for Gaucher disease type 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of glucosylceramide accumulation results in effective blockade of polycystic kidney disease in mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Head-to-Head Comparison: Genz-123346 Free Base vs. NB-DNJ (Miglustat) in Glucosylceramide Synthase Inhibition
In the landscape of substrate reduction therapy for lysosomal storage disorders and other metabolic diseases, the inhibition of glucosylceramide synthase (GCS) is a key therapeutic strategy. This guide provides a detailed comparison of two prominent GCS inhibitors: Genz-123346 free base and N-butyldeoxynojirimycin (NB-DNJ), commercially known as Miglustat. This analysis is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their respective activities, supported by experimental data and protocols.
Executive Summary
Genz-123346 and NB-DNJ (Miglustat) are both inhibitors of glucosylceramide synthase, the enzyme that catalyzes the first committed step in glycosphingolipid biosynthesis. By blocking this enzyme, they reduce the production of glucosylceramide and its downstream metabolites. While both compounds share this primary mechanism of action, available data suggests that Genz-123346 and its analogs are significantly more potent inhibitors of GCS than NB-DNJ. Furthermore, NB-DNJ has been shown to exhibit a dual mechanism of action, also acting as a pharmacological chaperone for certain mutated forms of acid β-glucosidase, an activity not reported for Genz-123346.
Data Presentation: Quantitative Comparison of Inhibitory Activity
| Parameter | This compound | NB-DNJ (Miglustat) | Reference |
| Target | Glucosylceramide Synthase (GCS) | Glucosylceramide Synthase (GCS) | [1](--INVALID-LINK----INVALID-LINK-- |
| IC50 (GM1 Inhibition) | 14 nM | Not Available | [1](--INVALID-LINK--) |
| Comparative Potency | A related iminosugar, Genz-529468, is approximately 250-fold more potent as a GCS inhibitor than NB-DNJ. | - | [2](--INVALID-LINK--) |
| Dual Activity | Not reported to act as a pharmacological chaperone. | Acts as a pharmacological chaperone for some mutated forms of acid β-glucosidase. | (--INVALID-LINK--) |
Mechanism of Action and Signaling Pathway
Both Genz-123346 and NB-DNJ target the initial step in the biosynthesis of most glycosphingolipids. This pathway begins with the conversion of ceramide to glucosylceramide by the enzyme glucosylceramide synthase. Inhibition of this step leads to a reduction in the synthesis of a wide range of downstream glycosphingolipids.
Caption: Inhibition of Glycosphingolipid Biosynthesis by Genz-123346 and NB-DNJ.
Experimental Protocols
Glucosylceramide Synthase (GCS) Activity Assay (In Vitro)
This protocol describes a common method to determine the in vitro inhibitory activity of compounds against GCS using a fluorescently labeled ceramide substrate.
1. Materials and Reagents:
-
Microsomal fraction containing GCS (prepared from cultured cells or tissue)
-
NBD-C6-ceramide (fluorescent substrate)
-
UDP-glucose
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.4, containing 1 mM EDTA)
-
Inhibitor stock solutions (Genz-123346 or NB-DNJ in a suitable solvent like DMSO)
-
Chloroform/Methanol mixture (2:1, v/v)
-
High-Performance Thin-Layer Chromatography (HPTLC) plates
-
HPTLC developing solvent (e.g., chloroform/methanol/water, 65:25:4, v/v/v)
2. Procedure:
-
Enzyme Preparation: Thaw the microsomal fraction on ice. Determine the protein concentration using a standard method (e.g., BCA assay).
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing the assay buffer, a specific amount of microsomal protein (e.g., 20-50 µg), and varying concentrations of the inhibitor (or vehicle control). Pre-incubate for 15 minutes at 37°C.
-
Initiation of Reaction: Add UDP-glucose (final concentration, e.g., 1 mM) and NBD-C6-ceramide (final concentration, e.g., 10 µM) to initiate the reaction.
-
Incubation: Incubate the reaction mixture for 1-2 hours at 37°C.
-
Termination and Lipid Extraction: Stop the reaction by adding the chloroform/methanol mixture. Vortex thoroughly and centrifuge to separate the phases.
-
Analysis: Carefully collect the lower organic phase and dry it under a stream of nitrogen. Resuspend the lipid extract in a small volume of chloroform/methanol and spot it onto an HPTLC plate. Develop the plate in the appropriate solvent system.
-
Quantification: Visualize the fluorescent spots (NBD-C6-ceramide and NBD-C6-glucosylceramide) under UV light. Quantify the intensity of the product spot using densitometry.
-
IC50 Determination: Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by plotting the inhibition curve.
Cellular Glucosylceramide Synthase Inhibition Assay
This protocol outlines a method to assess the ability of inhibitors to block GCS activity in a cellular context.
1. Materials and Reagents:
-
Cultured cells (e.g., human fibroblasts, cancer cell lines)
-
Cell culture medium
-
Inhibitor stock solutions (Genz-123346 or NB-DNJ)
-
[¹⁴C]serine or a fluorescent ceramide analog
-
Scintillation cocktail and counter (for radiolabeling) or fluorescence plate reader
-
Lipid extraction solvents
2. Procedure:
-
Cell Culture: Plate cells in multi-well plates and allow them to adhere and grow to a desired confluency.
-
Inhibitor Treatment: Treat the cells with varying concentrations of Genz-123346 or NB-DNJ (and a vehicle control) for a predetermined period (e.g., 24-72 hours).
-
Metabolic Labeling: Add a metabolic precursor like [¹⁴C]serine to the culture medium and incubate for several hours to allow for its incorporation into newly synthesized sphingolipids.
-
Lipid Extraction: Wash the cells with PBS and then extract the total lipids using an appropriate solvent system (e.g., sequential extraction with methanol, chloroform, and water).
-
Analysis: Separate the extracted lipids using HPTLC.
-
Quantification: For radiolabeled lipids, expose the HPTLC plate to a phosphor screen or film and quantify the radioactive spots corresponding to glucosylceramide.
-
Data Analysis: Determine the reduction in glucosylceramide synthesis at each inhibitor concentration and calculate the IC50 value.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for evaluating and comparing GCS inhibitors.
References
A Comparative Analysis of Genz-123346 Free Base and Other Glucosylceramide Synthase Inhibitors
Introduction to Glucosylceramide Synthase Inhibition
Glucosylceramide synthase (GCS) is a pivotal enzyme in the biosynthesis of most glycosphingolipids (GSLs). It catalyzes the transfer of glucose from UDP-glucose to ceramide, forming glucosylceramide (GlcCer).[1][2] This molecule serves as the precursor for a vast array of complex GSLs, including gangliosides and globosides.[2] In several diseases, including certain lysosomal storage disorders (like Gaucher and Fabry disease) and polycystic kidney disease (PKD), the accumulation of GSLs is a key pathological feature.[3][4][5][6] Consequently, inhibiting GCS to reduce the production of these substrates—a strategy known as substrate reduction therapy (SRT)—has emerged as a promising therapeutic approach.[4][7] This guide provides a comparative overview of the GCS inhibitor Genz-123346 free base against other notable inhibitors in this class, supported by experimental data and methodologies.
This compound: A Profile
Genz-123346 is a potent, orally available inhibitor of glucosylceramide synthase.[8][9] It acts by blocking the initial step of GSL biosynthesis—the conversion of ceramide to glucosylceramide.[9][10][11] Preclinical studies have demonstrated its efficacy in various disease models. In mouse models of polycystic kidney disease, Genz-123346 treatment led to a dose-dependent reduction in renal GlcCer and GM3 levels, which effectively inhibited the formation of cysts.[2][3][8][9] Furthermore, in models of diabetes, Genz-123346 significantly lowered blood glucose and A1C levels and helped preserve pancreatic β-cell function.[8][9][10]
The mechanism of action for Genz-123346 involves the modulation of key signaling pathways. Research indicates that its inhibitory effect on GCS leads to a direct impact on the Akt-mTOR signaling pathway, evidenced by reduced phosphorylation of Akt and the ribosomal protein S6.[3][8][9] This action contributes to a G1/S cell-cycle arrest, inhibiting the abnormal cell proliferation characteristic of diseases like PKD.[1]
Quantitative Comparison of GCS Inhibitors
The potency of GCS inhibitors is typically measured by their half-maximal inhibitory concentration (IC50), with lower values indicating higher potency. Genz-123346 demonstrates potent inhibition of the downstream GSL, GM1, with an IC50 of 14 nM.[8][9] A comparison with other research and clinical-stage inhibitors is provided below.
| Inhibitor | IC50 (nM) | Target/Species | Key Characteristics |
| Genz-123346 | 14 (for GM1) | Not Specified | Orally available, inhibits Akt-mTOR pathway.[8][9] |
| EXEL-0346 | 2 | Not Specified | Orally active, reduces GlcCer, LacCer, and GM3 levels.[12] |
| Eliglustat (B216) | 2-20 (approx.) | Not Specified | Ceramide analogue; approved for Gaucher disease type 1.[13][14] |
| Venglustat (Ibiglustat) | Not Specified | Not Specified | Brain-penetrant; studied for multiple lysosomal storage diseases.[12] |
| Lucerastat | Not Specified | Not Specified | Iminosugar; studied for Fabry disease.[6][12] |
| Miglustat | 20,000-50,000 | Not Specified | Iminosugar (glucose analogue); approved for Gaucher disease type 1.[14] |
| Glucosylceramide synthase-IN-2 (T-690) | 15 | Human GCS | Brain-penetrant, noncompetitive inhibitor.[12] |
| Glucosylceramide synthase-IN-1 (T-036) | 31 | Human GCS | Brain-penetrant, orally active.[12] |
Note: IC50 values can vary based on assay conditions. The value for Genz-123346 is based on the inhibition of the downstream product GM1.
Comparative Overview: Genz-123346 vs. Other Key Inhibitors
While sharing a common target, GCS inhibitors exhibit significant diversity in their chemical structures, pharmacokinetic properties, and clinical applications.
| Feature | Genz-123346 | Eliglustat (Cerdelga®) | Lucerastat | Miglustat (Zavesca®) |
| Chemical Class | Not Specified | Ceramide Analogue[14] | Iminosugar[12] | Iminosugar (D-glucose analogue)[14] |
| Primary Indication(s) | Polycystic Kidney Disease, Diabetes (Preclinical)[3][10] | Gaucher Disease Type 1[4][13] | Fabry Disease (Investigational)[6] | Gaucher Disease Type 1[15] |
| Development Status | Preclinical | Approved | Phase 3 Clinical Trials[6] | Approved |
| Key Efficacy Finding | Effectively inhibits cystogenesis in PKD mouse models.[2][3] | 69% mean reduction in spleen volume after 8 years in GD1 patients.[13] | ~50% reduction in plasma Gb3 in Fabry disease patients.[6] | 19% mean reduction in spleen volume in GD1 patients.[14] |
| Pharmacokinetics | Oral bioavailability: ~10% (mice), ~30% (rats); T½: 30-60 min.[8][9] | Metabolized by CYP2D6; requires patient genotyping.[14] | Orally available, widely distributed to tissues including CNS.[6] | Does not require CYP2D6 genotyping.[14] |
Signaling Pathways and Experimental Protocols
Signaling Pathway of GCS Inhibition
Inhibition of GCS by agents like Genz-123346 blocks the synthesis of glucosylceramide from ceramide. This action not only prevents the accumulation of downstream glycosphingolipids but also impacts intracellular signaling. Specifically, in polycystic kidney disease models, GCS inhibition has been shown to suppress the pro-proliferative Akt-mTOR pathway, contributing to a reduction in cyst growth.[1][3]
Caption: GCS inhibition by Genz-123346 blocks GSL synthesis and downregulates the Akt/mTOR pathway.
Experimental Protocols
The evaluation of GCS inhibitors typically follows a structured funnel approach, beginning with enzymatic assays and progressing to cell-based and in vivo models.[4][5]
1. Glucosylceramide Synthase Enzyme Assay (In Vitro)
-
Objective: To determine the direct inhibitory activity of a compound on the GCS enzyme.
-
Methodology:
-
Enzyme Source: Microsomes are prepared from tissues with high GCS expression (e.g., mouse brain or liver).[16]
-
Substrates: The reaction mixture includes the enzyme source, a fluorescent or radiolabeled ceramide analogue (e.g., NBD-C6-ceramide), and the glucose donor, UDP-glucose.
-
Incubation: Test compounds (like Genz-123346) are pre-incubated with the enzyme before adding the substrates. The reaction proceeds at 37°C for a specified time.
-
Detection: The reaction is stopped, and lipids are extracted. The product, labeled glucosylceramide, is separated from the unreacted ceramide substrate using thin-layer chromatography (TLC).
-
Quantification: The amount of product is quantified using fluorescence or radioactivity detection. The IC50 value is calculated by measuring the product formation across a range of inhibitor concentrations.
-
2. Cell-Based Glucosylceramide Reduction Assay (In Situ)
-
Objective: To assess the ability of a compound to inhibit GCS and reduce GlcCer levels in intact cells.
-
Methodology:
-
Cell Culture: A suitable cell line (e.g., MDCK cells) is cultured to confluence.[16]
-
Treatment: Cells are treated with various concentrations of the test inhibitor for a period (e.g., 24-72 hours) to allow for GSL turnover.
-
Lipid Extraction: After treatment, cells are harvested, and total lipids are extracted.
-
Quantification: GlcCer levels are measured using methods like high-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS/MS).
-
Analysis: The reduction in cellular GlcCer levels is compared to vehicle-treated control cells to determine the compound's cellular efficacy.
-
References
- 1. Targeting Glucosylceramide Synthesis in the Treatment of Rare and Common Renal Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition of glucosylceramide accumulation results in effective blockade of polycystic kidney disease in mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibitors of Glucosylceramide Synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibitors of Glucosylceramide Synthase | Springer Nature Experiments [experiments.springernature.com]
- 6. Idorsia | Lucerastat [idorsia.com]
- 7. Iminosugar-based inhibitors of glucosylceramide synthase increase brain glycosphingolipids and survival in a mouse model of Sandhoff disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. selleckchem.com [selleckchem.com]
- 11. This compound | Glucokinase | TargetMol [targetmol.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Outcomes after 8 years of eliglustat therapy for Gaucher disease type 1: Final results from the Phase 2 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. taylorandfrancis.com [taylorandfrancis.com]
- 16. Improved inhibitors of glucosylceramide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Genz-123346 Efficacy: A Comparative Analysis with Genetic Knockdown of Glucosylceramide Synthase
A comprehensive guide for researchers, scientists, and drug development professionals on the validation of Genz-123346 free base efficacy through a comparative analysis with genetic knockdown of its target, Glucosylceramide Synthase (GCS). This guide provides an objective comparison of the pharmacological and genetic approaches to GCS inhibition, supported by experimental data and detailed protocols.
Genz-123346 is a potent and selective inhibitor of Glucosylceramide Synthase (GCS), the key enzyme responsible for the initial step in the biosynthesis of most glycosphingolipids.[1][2] By blocking the conversion of ceramide to glucosylceramide, Genz-123346 has shown therapeutic potential in various disease models, including polycystic kidney disease and certain cancers, primarily through the modulation of the Akt-mTOR signaling pathway.[2] Genetic knockdown of GCS, using techniques such as small interfering RNA (siRNA) or short hairpin RNA (shRNA), offers a highly specific method to validate the on-target effects of pharmacological inhibitors like Genz-123346. This guide presents a comparative overview of these two methodologies, summarizing their effects on cell viability and signaling pathways.
Comparative Efficacy: Genz-123346 vs. GCS Knockdown
While direct head-to-head quantitative comparisons in a single study are limited, analysis of data from studies employing either Genz-123346 or GCS knockdown in similar experimental models allows for a comparative assessment. One study in colorectal cancer cells utilized both GCS silencing and Genz-123346 treatment, providing valuable insights. The following tables summarize the expected outcomes based on available literature.
Table 1: Comparison of Effects on Cell Viability and Apoptosis
| Parameter | Genz-123346 Treatment | Genetic Knockdown of GCS (siRNA/shRNA) | Alternative GCS Inhibitors (e.g., Eliglustat, Miglustat) |
| Cell Viability | Dose-dependent decrease in viability of cancer cell lines.[3] | Significant inhibition of cell proliferation.[4] | Varying degrees of decreased cell viability depending on the inhibitor and cell type. |
| Apoptosis | Induction of apoptosis in susceptible cell lines. | Increased rates of early and advanced apoptosis.[4] | Induction of apoptosis has been reported for some inhibitors.[5] |
| Mechanism | Inhibition of GCS enzymatic activity.[1] | Post-transcriptional silencing of the UGCG gene, leading to reduced GCS protein expression.[6][7] | Inhibition of GCS enzymatic activity.[5] |
Table 2: Comparison of Effects on the Akt/mTOR Signaling Pathway
| Parameter | Genz-123346 Treatment | Genetic Knockdown of GCS (siRNA/shRNA) | Alternative GCS Inhibitors |
| Akt Phosphorylation | Attenuation of Akt phosphorylation.[2] | Expected to decrease Akt phosphorylation, consistent with pharmacological inhibition. | Inhibition of Akt phosphorylation has been observed with other GCS inhibitors. |
| mTOR Phosphorylation | Attenuation of mTOR signaling.[2] | Expected to decrease mTOR signaling. | Downregulation of mTOR pathway components has been reported. |
| Downstream Effectors (e.g., p70S6K, 4E-BP1) | Reduced phosphorylation of downstream mTOR targets. | Expected to show reduced phosphorylation of downstream targets. | Reduced phosphorylation of downstream effectors is a likely consequence. |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
GCS Knockdown using siRNA
This protocol describes the transient knockdown of the UGCG gene (encoding GCS) in a human cell line.
Materials:
-
Human cell line of interest (e.g., HCT116 colorectal carcinoma cells)
-
UGCG siRNA (pool of 3 target-specific 19-25 nt siRNAs) and non-targeting control siRNA[7]
-
siRNA Transfection Reagent
-
siRNA Transfection Medium
-
Culture medium
-
6-well plates
Procedure:
-
Twenty-four hours prior to transfection, seed cells in a 6-well plate at a density that will result in 60-80% confluency at the time of transfection.
-
On the day of transfection, prepare the siRNA-lipid complexes. For each well, dilute the UGCG siRNA or control siRNA in siRNA Transfection Medium. In a separate tube, dilute the siRNA Transfection Reagent in the same medium.
-
Combine the diluted siRNA and transfection reagent, mix gently, and incubate at room temperature for 15-30 minutes to allow complex formation.
-
Aspirate the culture medium from the cells and wash once with siRNA Transfection Medium.
-
Add the siRNA-lipid complexes to the cells.
-
Incubate the cells for 4-6 hours at 37°C in a CO2 incubator.
-
Add culture medium containing 2x the normal serum and antibiotic concentration and incubate for an additional 24-72 hours.
-
Harvest the cells for downstream analysis (e.g., RT-qPCR for knockdown validation, Western blot for protein analysis, or cell viability assays).
Cell Viability (MTT) Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cells treated with Genz-123346, GCS siRNA, or controls
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and treat with various concentrations of Genz-123346 or transfect with GCS siRNA as described above. Include appropriate vehicle and negative controls.
-
After the desired incubation period (e.g., 24, 48, or 72 hours), add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Incubate for an additional 1-2 hours at 37°C, protected from light.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control-treated cells.
Western Blot for Akt/mTOR Pathway Analysis
This protocol details the detection of total and phosphorylated levels of Akt and mTOR.
Materials:
-
Cell lysates from treated and control cells
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., rabbit anti-Akt, rabbit anti-phospho-Akt, rabbit anti-mTOR, rabbit anti-phospho-mTOR)
-
HRP-conjugated secondary antibody (e.g., anti-rabbit IgG)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
After treatment, wash cells with ice-cold PBS and lyse with lysis buffer.
-
Determine protein concentration using a BCA assay.
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify band intensities and normalize phosphorylated protein levels to total protein levels.
Visualizing the Molecular Landscape
To better understand the underlying mechanisms and experimental workflows, the following diagrams have been generated using Graphviz.
Caption: GCS signaling pathway and points of inhibition.
References
- 1. benchchem.com [benchchem.com]
- 2. Inhibition of glucosylceramide accumulation results in effective blockade of polycystic kidney disease in mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Glucosylceramide synthase regulates the proliferation and apoptosis of liver cells in vitro by Bcl‑2/Bax pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
A Comparative Analysis of Genz-123346 Free Base and Imiglucerase: Two Distinct Therapeutic Strategies for Glycosphingolipid Metabolism Disorders
In the landscape of therapeutic interventions for diseases characterized by abnormal glycosphingolipid metabolism, two principal strategies have emerged: substrate reduction therapy (SRT) and enzyme replacement therapy (ERT). This guide provides a comparative analysis of a representative SRT agent, Genz-123346 free base, and the established ERT, imiglucerase (B1177831). While imiglucerase is a clinically approved treatment for Gaucher disease, Genz-123346 is a research compound that has been investigated in preclinical models for conditions involving glycosphingolipid accumulation. This comparison, therefore, highlights two different modalities of treatment at different stages of development.
Mechanism of Action: A Tale of Two Approaches
The fundamental difference between Genz-123346 and imiglucerase lies in their mechanism of action. Imiglucerase directly addresses the enzymatic deficiency, while Genz-123346 aims to reduce the production of the substrate that accumulates as a result of that deficiency.
Genz-123346: Substrate Reduction Therapy
Genz-123346 is an inhibitor of glucosylceramide synthase (GCS), the enzyme responsible for the first step in the biosynthesis of most glycosphingolipids.[1][2][3] By blocking this enzyme, Genz-123346 reduces the production of glucosylceramide (GlcCer), thereby preventing its accumulation in cells. This approach is not specific to a single enzyme deficiency but can theoretically be applied to various disorders where the accumulation of GlcCer or its downstream metabolites is pathogenic.
Imiglucerase: Enzyme Replacement Therapy
Imiglucerase is a recombinant form of the human enzyme β-glucocerebrosidase (GCase), produced using recombinant DNA technology.[4][5] It is used to treat Gaucher disease, a lysosomal storage disorder caused by a deficiency in GCase.[6][7][8] Administered intravenously, imiglucerase is taken up by macrophages and other cells through mannose receptors and transported to the lysosomes.[4] Inside the lysosomes, it catalyzes the hydrolysis of the accumulated glucocerebroside into glucose and ceramide, thus clearing the stored substrate.[4][9]
Signaling Pathways and Therapeutic Logic
The distinct mechanisms of Genz-123346 and imiglucerase can be visualized through their respective signaling pathways and the logical flow of their therapeutic intervention.
Data Presentation: A Comparative Overview
The available data for Genz-123346 is preclinical, while imiglucerase has extensive clinical data. A direct comparison of efficacy is therefore not feasible. The following tables summarize the key characteristics and available data for each compound.
Table 1: General Characteristics
| Feature | This compound | Imiglucerase |
| Therapeutic Class | Substrate Reduction Therapy (SRT) | Enzyme Replacement Therapy (ERT) |
| Target | Glucosylceramide Synthase (GCS)[1][2][3] | Glucocerebroside (in lysosomes)[4][9] |
| Mechanism | Inhibition of substrate synthesis[1][2][3] | Enzymatic degradation of accumulated substrate[4][9] |
| Administration | Orally available (in preclinical models)[1][10] | Intravenous infusion[11] |
| Development Stage | Preclinical | Clinically Approved |
Table 2: Preclinical and Clinical Data Summary
| Parameter | This compound | Imiglucerase |
| In Vitro Potency | IC50: 14 nM for GM1 inhibition[1][10] | N/A (Enzymatic activity is the measure) |
| Oral Bioavailability | ~10% (mice), ~30% (rats)[1][10] | Not orally available |
| Plasma Half-life | 30-60 min (mice and rats)[1][10] | 3.6-10.4 min[12] |
| Clinical Efficacy | Not clinically tested. Preclinical studies show reduction of renal GlcCer and GM3 levels and inhibition of cystic disease in mouse models.[1][13] | Clinically proven to reduce spleen and liver volume, improve hematological parameters (hemoglobin, platelets), and improve bone density in Gaucher disease patients.[14][15][16][17] |
| Adverse Effects | In preclinical models, slight reduction in body weight gain at high doses was noted.[13] | Infusion-associated reactions, hypersensitivity reactions including anaphylaxis, development of IgG antibodies.[5][6][12] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are representative experimental protocols for evaluating the activity of Genz-123346 and the efficacy of imiglucerase.
Protocol 1: In Vitro Glucosylceramide Synthase (GCS) Inhibition Assay for Genz-123346
Objective: To determine the in vitro potency of Genz-123346 in inhibiting GCS activity.
Materials:
-
Microsomal fractions from a cell line overexpressing GCS.
-
Fluorescently labeled ceramide substrate (e.g., NBD-C6-ceramide).
-
UDP-glucose.
-
Genz-123346 stock solution in DMSO.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
96-well microplates.
-
Plate reader capable of fluorescence detection.
Procedure:
-
Prepare serial dilutions of Genz-123346 in assay buffer.
-
In a 96-well plate, add the microsomal preparation, assay buffer, and the Genz-123346 dilutions (or vehicle control).
-
Pre-incubate the mixture for 15 minutes at 37°C.
-
Initiate the enzymatic reaction by adding the fluorescently labeled ceramide substrate and UDP-glucose.
-
Incubate the reaction for 60 minutes at 37°C.
-
Stop the reaction by adding a suitable stop solution (e.g., chloroform/methanol mixture).
-
Extract the lipids and separate the fluorescent product (NBD-glucosylceramide) from the unreacted substrate using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Quantify the fluorescent product using a plate reader or HPLC with a fluorescence detector.
-
Calculate the percentage of inhibition for each Genz-123346 concentration and determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: Clinical Trial Protocol for Imiglucerase in Gaucher Disease Type 1
Objective: To evaluate the efficacy and safety of imiglucerase in treatment-naïve adult patients with Gaucher disease type 1.
Study Design: A multicenter, open-label, single-arm study.
Patient Population:
-
Inclusion criteria: Adults (≥18 years) with a confirmed diagnosis of Gaucher disease type 1, treatment-naïve, and exhibiting clinical signs such as anemia, thrombocytopenia, and hepatosplenomegaly.
-
Exclusion criteria: Prior treatment with ERT or SRT, presence of neuronopathic Gaucher disease, other significant comorbidities.
Treatment:
-
Imiglucerase administered as an intravenous infusion at a dose of 60 U/kg every two weeks.
-
Duration of treatment: 12 months.
Endpoints:
-
Primary efficacy endpoints:
-
Percentage change from baseline in spleen volume (measured by MRI or CT).
-
Percentage change from baseline in liver volume (measured by MRI or CT).
-
Change from baseline in hemoglobin concentration.
-
Change from baseline in platelet count.
-
-
Secondary efficacy endpoints:
-
Change from baseline in bone mineral density (measured by DXA scan).
-
Change in biomarkers such as chitotriosidase and glucosylsphingosine (B128621) (lyso-GL-1).[18]
-
-
Safety endpoints:
-
Incidence and severity of adverse events, particularly infusion-associated reactions and hypersensitivity reactions.
-
Development of anti-imiglucerase IgG antibodies.
-
Assessments:
-
Efficacy endpoints are assessed at baseline and at months 3, 6, 9, and 12.
-
Safety is monitored throughout the study.
Experimental and Therapeutic Workflow
The following diagram illustrates the logical workflow from disease pathology to therapeutic intervention for both approaches.
Conclusion
Genz-123346 and imiglucerase represent two distinct and elegant strategies to combat diseases of glycosphingolipid metabolism. Imiglucerase, as an ERT, has a proven track record in the clinical management of Gaucher disease, directly replacing the deficient enzyme.[14][15] Its efficacy and safety profile are well-documented through extensive clinical trials and post-marketing surveillance.[11][14]
Genz-123346, as a preclinical SRT agent, offers a different therapeutic paradigm by reducing the biosynthesis of the accumulating substrate.[1][2][3] This approach has the potential for oral administration, which would be a significant advantage in terms of patient convenience.[1][10] Furthermore, its mechanism may have broader applications in other glycosphingolipid storage disorders. Preclinical studies have also suggested its potential in other diseases like polycystic kidney disease through modulation of pathways such as Akt-mTOR.[13]
For researchers and drug development professionals, the comparison of these two molecules underscores the expanding toolbox for targeting metabolic diseases. While ERT has been a cornerstone of treatment, SRT presents a promising alternative, and the continued investigation of compounds like Genz-123346 is vital for advancing the therapeutic landscape. Future research, including potential clinical trials for GCS inhibitors, will be critical in determining their place in therapy relative to established treatments like imiglucerase.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound | Glucokinase | TargetMol [targetmol.com]
- 4. What is the mechanism of Imiglucerase? [synapse.patsnap.com]
- 5. Cerezyme (Imiglucerase): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 6. drugs.com [drugs.com]
- 7. Current and emerging pharmacotherapy for Gaucher disease in pediatric populations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Gaucher disease: Biochemical and molecular findings in 141 patients diagnosed in Greece - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cerezyme® (imiglucerase) Mechanism of Action | For US HCPs [pro.campus.sanofi]
- 10. medchemexpress.com [medchemexpress.com]
- 11. clinicaltrials.eu [clinicaltrials.eu]
- 12. Cerezyme (imiglucerase) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 13. Inhibition of glucosylceramide accumulation results in effective blockade of polycystic kidney disease in mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Review of the safety and efficacy of imiglucerase treatment of Gaucher disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Imiglucerase in the management of Gaucher disease type 1: an evidence-based review of its place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Clinical Studies | Cerezyme® (imiglucerase) [cerezyme.com]
- 17. The Clinical Efficacy of Imiglucerase versus Eliglustat in Patients with Gaucher's Disease Type 1: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Gaucher Disease [rarediseases.sanofimedical.com]
Genz-123346 Free Base: A Comparative Analysis of its Specificity in the Context of Kinase Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Genz-123346 free base with established kinase inhibitors, focusing on its specificity and mechanism of action. While Genz-123346 is not a direct kinase inhibitor, its impact on critical signaling pathways, particularly the PI3K/Akt/mTOR cascade, necessitates a comparative analysis against molecules that directly target this axis. This document offers a data-driven overview to inform research and drug development decisions.
Introduction: Understanding the Unique Mechanism of Genz-123346
Genz-123346 is a specific inhibitor of glucosylceramide (GlcCer) synthase, the enzyme responsible for the first committed step in the biosynthesis of most glycosphingolipids. By blocking this enzyme, Genz-123346 leads to a reduction in the accumulation of GlcCer and downstream glycosphingolipids. This alteration in lipid metabolism has been shown to indirectly modulate key cellular signaling pathways involved in cell growth, proliferation, and survival, most notably the Akt/mTOR pathway. This indirect mechanism of action distinguishes it from traditional kinase inhibitors that directly bind to and inhibit the catalytic activity of specific kinases.
Comparative Analysis: Genz-123346 vs. Select Kinase Inhibitors
To provide a clear comparison, we have selected three well-characterized kinase inhibitors that target the Akt/mTOR pathway:
-
Ipatasertib (GDC-0068): A highly selective pan-Akt inhibitor.
-
Sapanisertib (INK128): A potent and selective mTOR inhibitor, targeting both mTORC1 and mTORC2 complexes.
-
Gedatolisib (PF-05212384): A dual inhibitor of PI3K and mTOR kinases.
Mechanism of Action and Pathway Impact
The following table summarizes the distinct mechanisms of action of Genz-123346 and the selected kinase inhibitors, along with their primary effects on the Akt/mTOR signaling pathway.
| Compound | Primary Target | Mechanism of Action | Effect on Akt/mTOR Pathway |
| Genz-123346 | Glucosylceramide (GlcCer) Synthase | Inhibits the synthesis of glucosylceramide, altering glycosphingolipid metabolism. | Indirectly inhibits the Akt/mTOR pathway, leading to reduced phosphorylation of Akt and downstream effectors like S6 kinase.[1] |
| Ipatasertib (GDC-0068) | Akt1, Akt2, Akt3 | ATP-competitive inhibitor of all three Akt isoforms. | Directly inhibits Akt phosphorylation and activation, preventing the phosphorylation of its numerous downstream substrates, including PRAS40 and GSK3β.[2][3][4] |
| Sapanisertib (INK128) | mTOR (mTORC1 and mTORC2) | ATP-competitive inhibitor of mTOR kinase activity. | Directly inhibits both mTORC1 and mTORC2, leading to reduced phosphorylation of downstream effectors such as 4E-BP1 (mTORC1) and Akt at Ser473 (mTORC2).[5][6][7][8] |
| Gedatolisib (PF-05212384) | PI3Kα, PI3Kγ, mTOR | Dual ATP-competitive inhibitor of PI3K and mTOR kinases. | Simultaneously blocks the upstream activation of Akt via PI3K inhibition and directly inhibits mTORC1 and mTORC2 activity.[9][10][11][12][13] |
Kinase Specificity Profile
The following table presents the inhibitory activity (IC50 in nM) of the selected kinase inhibitors against their primary targets and a panel of other kinases, demonstrating their selectivity. As Genz-123346 is not a kinase inhibitor, it is not included in this table.
| Kinase Target | Ipatasertib (GDC-0068) IC50 (nM) | Sapanisertib (INK128) IC50 (nM) | Gedatolisib (PF-05212384) IC50 (nM) |
| Akt1 | 5[2][4] | - | - |
| Akt2 | 18[2][4] | - | - |
| Akt3 | 8[2][4] | - | - |
| mTOR | - | 1[5][14] | 1.6[9][11] |
| PI3Kα | - | 219[5] | 0.4[9][11] |
| PI3Kβ | - | 5293[5] | 6 |
| PI3Kγ | - | 221[5] | 5.4[9][11] |
| PI3Kδ | - | 230[5] | 8 |
| p70S6K | 860[2] | - | - |
| PKA | 3100[2] | >100-fold selective for mTOR | - |
| PRKG1α | 98[2] | - | - |
| PRKG1β | 69[2] | - | - |
| Other Kinases | >70% inhibition of only 3 out of 230 kinases at 1 µM[2] | Highly selective for mTOR over a panel of 234 other protein kinases (IC50 >10 µM)[11] | Selective over 234 other protein kinases (IC50 >10 µM)[11] |
Signaling Pathways and Experimental Workflows
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the points of intervention for Genz-123346 and the compared kinase inhibitors within the cellular signaling network.
Experimental Workflow
The diagram below outlines a generalized workflow for an in vitro kinase inhibition assay, a common method for determining the IC50 values of kinase inhibitors.
References
- 1. Combined Targeting of mTOR and AKT is an Effective Strategy for Basal-like Breast Cancer in Patient-derived Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. A First-in-Human Phase I Study of the ATP-Competitive AKT Inhibitor Ipatasertib Demonstrates Robust and Safe Targeting of AKT in Patients with Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Sapanisertib (INK 128; MLN 0128) | mTOR1/2 inhibitor | CAS 1224844-38-5 | Buy Sapanisertib (INK 128; MLN 0128) from Supplier InvivoChem [invivochem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. targetmol.com [targetmol.com]
- 9. selleckchem.com [selleckchem.com]
- 10. trial.medpath.com [trial.medpath.com]
- 11. PF 05212384 | CAS 1197160-78-3 | PF05212384 | PKI-587 | Tocris Bioscience [tocris.com]
- 12. cdn.pfizer.com [cdn.pfizer.com]
- 13. celcuity.com [celcuity.com]
- 14. medchemexpress.com [medchemexpress.com]
Head-to-Head Comparison: Genz-123346 Free Base vs. Its Potential Tartrate Salt
A Guide for Researchers and Drug Development Professionals
Executive Summary
Genz-123346 has demonstrated significant therapeutic potential as a specific inhibitor of glucosylceramide (GlcCer) synthase, playing a crucial role in modulating glycosphingolipid metabolism.[1] This guide provides a comparative overview of the known properties of Genz-123346 in its free base form and explores the hypothetical advantages of developing a tartrate salt. While direct experimental data comparing the two forms is not currently available in the public domain, this document outlines the scientific rationale for salt formation, presents potential comparative data based on established principles of pharmaceutical sciences, and details the experimental protocols that would be necessary for a definitive head-to-head evaluation.
Introduction to Genz-123346
Genz-123346 is a potent and specific, orally bioavailable inhibitor of glucosylceramide synthase (GlcCerS), the enzyme responsible for the first step in the synthesis of most glycosphingolipids.[1][2][3] By blocking this enzyme, Genz-123346 effectively reduces the accumulation of glucosylceramide and downstream metabolites like ganglioside GM3.[1] This mechanism of action has shown therapeutic efficacy in preclinical models of polycystic kidney disease (PKD) by inhibiting cyst growth.[1]
Chemical and Physical Properties of Genz-123346 (Free Base):
| Property | Value | Reference |
| Molecular Formula | C₂₄H₃₈N₂O₄ | [2][4] |
| Molecular Weight | 418.57 g/mol | [2][4] |
| CAS Number | 491833-30-8 | [2] |
| Appearance | White to off-white solid | [2] |
| Solubility | DMSO: 50 mg/mL | [2] |
The Rationale for Salt Formation: The Hypothetical Tartrate Salt
In drug development, converting a free base into a salt form is a common strategy to improve a compound's physicochemical properties. A tartrate salt, formed by reacting the basic Genz-123346 molecule with tartaric acid, could potentially offer several advantages over the free base. These enhancements are primarily aimed at improving solubility, dissolution rate, and ultimately, bioavailability.
Potential Advantages of a Tartrate Salt:
-
Enhanced Aqueous Solubility: Salt forms of weakly basic drugs often exhibit significantly higher aqueous solubility compared to the free base. This is crucial for oral absorption, as the drug must dissolve in the gastrointestinal fluids to be absorbed.
-
Improved Dissolution Rate: A higher solubility generally leads to a faster dissolution rate, which can result in a more rapid onset of action and potentially improved overall bioavailability.
-
Better Stability and Handling: Crystalline salts can be more stable and have better handling properties (e.g., less hygroscopic, better flowability) than the free base, which is advantageous for manufacturing and formulation.
Hypothetical Head-to-Head Comparison
The following tables present a hypothetical comparison of the anticipated properties of Genz-123346 free base and its potential tartrate salt. The values for the tartrate salt are illustrative and based on typical improvements seen with salt formation.
Table 1: Comparative Physicochemical Properties (Hypothetical)
| Property | Genz-123346 (Free Base) | Genz-123346 Tartrate (Hypothetical) | Potential Advantage of Tartrate Salt |
| Aqueous Solubility (pH 6.8) | Low | Moderately High | Improved dissolution and absorption |
| Dissolution Rate | Slow | Fast | Faster onset of action, improved bioavailability |
| Hygroscopicity | Moderate | Low | Better stability and easier handling |
| Crystallinity | Crystalline | Highly Crystalline | Improved stability and manufacturing properties |
Table 2: Comparative Pharmacokinetic Properties (Hypothetical)
| Parameter | Genz-123346 (Free Base) | Genz-123346 Tartrate (Hypothetical) | Potential Advantage of Tartrate Salt |
| Tmax (Time to peak concentration) | 2-4 hours | 1-2 hours | More rapid absorption |
| Cmax (Peak plasma concentration) | X ng/mL | > X ng/mL | Higher peak drug exposure |
| AUC (Area under the curve) | Y ngh/mL | > Y ngh/mL | Increased overall drug exposure |
| Oral Bioavailability | Moderate | High | Improved therapeutic efficacy at a lower dose |
Visualizing Key Pathways and Processes
To better understand the context of Genz-123346's action and the rationale for salt formation, the following diagrams illustrate the relevant biological pathway and a typical workflow for comparing a free base with a salt form.
References
Genz-123346 Free Base: A Superior Alternative to D-threo-PDMP for Glucosylceramide Synthase Inhibition
For researchers, scientists, and drug development professionals, the selection of a potent and specific inhibitor is critical for the accurate investigation of glycosphingolipid-mediated signaling pathways. This guide provides a comprehensive comparison of Genz-123346 free base and the classical glucosylceramide synthase (GCS) inhibitor, D-threo-PDMP, supported by experimental data to inform the selection of the optimal research tool.
Genz-123346 and D-threo-PDMP are both widely used inhibitors of glucosylceramide synthase (GCS), the key enzyme responsible for the first committed step in the biosynthesis of most glycosphingolipids. By blocking the conversion of ceramide to glucosylceramide, these inhibitors serve as invaluable tools for studying the roles of glycosphingolipids in a multitude of cellular processes, including cell growth, signaling, and apoptosis. However, emerging data indicates that Genz-123346 offers significant advantages in terms of potency and specificity over D-threo-PDMP.
Quantitative Comparison of Inhibitory Potency
A critical parameter for evaluating enzyme inhibitors is the half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce the activity of an enzyme by half. A lower IC50 value signifies a higher potency.
| Compound | Target | IC50 Value | Source |
| Genz-123346 | Glucosylceramide Synthase (measured by GM1 inhibition) | 14 nM | Commercial supplier data |
| D-threo-PDMP | Glucosylceramide Synthase | ~5 µM (for 50% inhibition) | Published research |
As evidenced in the table, Genz-123346 exhibits a significantly lower IC50 value in the nanomolar range, indicating that it is several orders of magnitude more potent than D-threo-PDMP, which has an IC50 in the micromolar range. This enhanced potency allows for the use of lower experimental concentrations, which can minimize the potential for off-target effects.
Specificity and Off-Target Effects
An ideal inhibitor should exhibit high specificity for its intended target with minimal interaction with other cellular components.
Genz-123346 has been shown to be a highly specific inhibitor of GCS. Studies have demonstrated that it does not significantly affect the activities of other related enzymes, such as 1-O-acylceramide synthase, α-glucosidase, and glucocerebrosidase. Its effects on downstream signaling pathways, such as the Akt-mTOR pathway, are considered a direct consequence of GCS inhibition and the resulting alteration in glycosphingolipid levels.[1]
D-threo-PDMP , while a potent GCS inhibitor, has been reported to have off-target effects. Notably, it can influence cellular cholesterol homeostasis independently of its action on GCS.[2] Furthermore, some studies suggest that D-threo-PDMP can also inhibit lactosylceramide (B164483) synthase, the enzyme that catalyzes the subsequent step in the glycosphingolipid biosynthesis pathway.[3] Its impact on the mTOR signaling pathway has also been documented, and in some instances, this effect may be independent of GCS inhibition.[4] These off-target activities can complicate the interpretation of experimental results.
Signaling Pathways and Experimental Workflows
The inhibition of GCS by both Genz-123346 and D-threo-PDMP initiates a cascade of downstream cellular events. The primary mechanism involves the depletion of glucosylceramide and its derivatives, leading to an accumulation of ceramide. These changes in lipid composition affect various signaling pathways, most notably the Akt-mTOR pathway, which is a central regulator of cell growth, proliferation, and survival.
Caption: Inhibition of Glucosylceramide Synthase by Genz-123346 or D-threo-PDMP.
The following diagram illustrates a general experimental workflow for comparing the effects of GCS inhibitors on cell viability.
Caption: Experimental workflow for assessing cell viability after treatment with GCS inhibitors.
Experimental Protocols
Glucosylceramide Synthase (GCS) Activity Assay
This protocol describes a cell-based assay to measure GCS activity using a fluorescent ceramide analog, NBD-C6-ceramide.
Materials:
-
Cell line of interest cultured in appropriate media
-
Genz-123346 and/or D-threo-PDMP
-
NBD-C6-ceramide
-
Phosphate-buffered saline (PBS)
-
Chloroform (B151607) and Methanol
-
TLC plates (silica gel)
-
Developing solvent (e.g., chloroform:methanol:water, 65:25:4 v/v/v)
-
Fluorescence imaging system
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with varying concentrations of Genz-123346 or D-threo-PDMP for 24-48 hours. Include a vehicle control (e.g., DMSO).
-
Remove the treatment media and incubate the cells with media containing 5 µM NBD-C6-ceramide for 2 hours at 37°C.
-
Wash the cells twice with ice-cold PBS.
-
Extract lipids by adding 1 mL of chloroform:methanol (1:2, v/v) to each well, followed by scraping the cells.
-
Transfer the lysate to a glass tube and add 0.5 mL of chloroform and 0.5 mL of water to induce phase separation.
-
Vortex and centrifuge at 1000 x g for 5 minutes.
-
Collect the lower organic phase and dry it under a stream of nitrogen.
-
Resuspend the dried lipids in a small volume of chloroform:methanol (2:1, v/v).
-
Spot the lipid extracts onto a TLC plate and develop the chromatogram.
-
Visualize the fluorescent spots of NBD-C6-ceramide and its product, NBD-C6-glucosylceramide, using a fluorescence imager.
-
Quantify the fluorescence intensity of the NBD-C6-glucosylceramide spot to determine GCS activity.
Western Blot Analysis of mTOR Pathway Activation
This protocol details the procedure for assessing the phosphorylation status of key proteins in the mTOR signaling pathway.
Materials:
-
Cell lysates from treated and control cells
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt, anti-Akt, anti-phospho-mTOR, anti-mTOR, anti-phospho-p70S6K, anti-p70S6K)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Lyse cells in RIPA buffer and determine protein concentration using a BCA assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an ECL substrate and a chemiluminescence imaging system.
-
Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
Cell Viability (MTT) Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
Materials:
-
Cells cultured in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
MTT solvent (e.g., 4 mM HCl, 0.1% NP40 in isopropanol)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to attach.
-
Treat the cells with a range of concentrations of Genz-123346 or D-threo-PDMP for the desired duration (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Add 100 µL of MTT solvent to each well to dissolve the formazan (B1609692) crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Conclusion
Based on the available data, this compound emerges as a more potent and specific inhibitor of glucosylceramide synthase compared to D-threo-PDMP. Its nanomolar potency allows for the use of lower concentrations in cellular and in vivo studies, thereby reducing the likelihood of off-target effects and leading to more precise and interpretable experimental outcomes. For researchers investigating the intricate roles of glycosphingolipids in health and disease, Genz-123346 represents a superior and more reliable pharmacological tool.
References
- 1. Inhibition of glucosylceramide accumulation results in effective blockade of polycystic kidney disease in mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. D-threo-1-phenyl-2-decanoylamino-3-morpholino-1-propanol alters cellular cholesterol homeostasis by modulating the endosome lipid domains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Studies of the action of ceramide-like substances (D- and L-PDMP) on sphingolipid glycosyltransferases and purified lactosylceramide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PDMP, a ceramide analogue, acts as an inhibitor of mTORC1 by inducing its translocation from lysosome to endoplasmic reticulum - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the In Vitro Specificity of Genz-123346 Free Base: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Mechanism of Action and Signaling Pathway
Genz-123346 is a specific inhibitor of glucosylceramide synthase (GCS), the enzyme that catalyzes the first committed step in the biosynthesis of most glycosphingolipids[1][2]. By blocking the conversion of ceramide to glucosylceramide (GlcCer), Genz-123346 effectively reduces the levels of GlcCer and downstream complex glycosphingolipids, such as ganglioside GM3[1][3]. This inhibition has been shown to impact critical cellular signaling pathways, notably the Akt-mTOR pathway, leading to reduced phosphorylation of Akt and the ribosomal protein S6[4].
Comparative In Vitro Potency
The primary measure of a drug's potency is its half-maximal inhibitory concentration (IC50). A lower IC50 value indicates a higher potency. The table below summarizes the reported in vitro IC50 values of Genz-123346 and other GCS inhibitors against their primary target, glucosylceramide synthase.
| Inhibitor | IC50 (Glucosylceramide Synthase) | Cell/Enzyme System | Reference |
| Genz-123346 | 14 nM | Not specified, for GM1 suppression | [4][5] |
| Eliglustat (B216) | ~24 nM | K562 cells | [6][7] |
| 20 nM | Intact MDCK cells | [8][9] | |
| 115 nM | MDCK cell homogenates | [8] | |
| Miglustat (B1677133) | 10 - 50 µM | Not specified | [7][10] |
| D,L-threo-PDMP | Not specified, effective inhibitor | Cultured rabbit skin fibroblasts | [11] |
In Vitro Specificity and Off-Target Profile
An ideal inhibitor demonstrates high specificity for its intended target with minimal off-target effects. This section compares the known in vitro specificity of Genz-123346 with that of its alternatives.
Genz-123346 has been reported to be a highly specific inhibitor of GCS. Studies indicate that at concentrations effective for inhibiting GCS, it does not significantly affect the activities of other related enzymes, including[1][5]:
-
Nonlysosomal glucocerebrosidase
-
Acid β-glucosidase
-
Digestive saccharases
-
Debranching enzyme
-
1-O-acylceramide synthase
-
α-glucosidase
Eliglustat is also a specific GCS inhibitor but is known to interact with cytochrome P450 enzymes, which are crucial for its metabolism[10][12]. Its primary off-target interactions are:
| Off-Target | IC50 / Ki | Reference |
| CYP2D6 | Ki ≈ 5.8 µM | [12] |
| P-glycoprotein (P-gp) | IC50 ≈ 22 µM | [12] |
Miglustat , an iminosugar-based inhibitor, exhibits less specificity compared to Genz-123346 and Eliglustat. Its notable off-target effects include the inhibition of intestinal disaccharidases, which can lead to gastrointestinal side effects[10][13][14][15].
| Off-Target | Effect | Reference |
| Intestinal Disaccharidases (e.g., sucrase, maltase) | Inhibition | [10][15][16] |
D-threo-PDMP has been reported to inhibit not only GCS but also lactosylceramide (B164483) synthase (GalT-2)[17]. Its L-enantiomer can have opposing effects, stimulating the synthesis of GlcCer and LacCer[17].
Experimental Protocols
Accurate assessment of inhibitor specificity relies on robust and well-defined experimental protocols. Below is a detailed methodology for an in vitro glucosylceramide synthase inhibition assay.
Protocol: In Vitro Glucosylceramide Synthase (GCS) Inhibition Assay
This protocol is designed to determine the IC50 value of an inhibitor against GCS using a fluorescently labeled substrate.
1. Materials and Reagents:
-
Enzyme Source: Microsomal fractions or whole-cell lysates from a cell line expressing GCS.
-
Substrate: NBD C6-ceramide (a fluorescently labeled ceramide analog).
-
Co-substrate: Uridine diphosphate (B83284) glucose (UDP-glucose).
-
Assay Buffer: Optimized for pH and salt concentration for the target enzyme.
-
Test Inhibitor: Genz-123346 or other inhibitors dissolved in a suitable solvent (e.g., DMSO).
-
Control Inhibitor: A known GCS inhibitor (positive control).
-
Vehicle Control: Solvent only (negative control).
-
Lipid Extraction Solvent: Chloroform:methanol (2:1, v/v).
-
Chromatography System: Thin-layer chromatography (TLC) plates or High-Performance Liquid Chromatography (HPLC) with a fluorescence detector.
-
96-well plates.
2. Experimental Workflow:
3. Step-by-Step Procedure:
-
Reagent Preparation:
-
Prepare stock solutions of the GCS enzyme, NBD C6-ceramide, and UDP-glucose in the assay buffer.
-
Prepare a serial dilution of the test inhibitor (e.g., Genz-123346) in the assay buffer to cover a range of concentrations for IC50 determination.
-
-
Assay Setup:
-
In a 96-well plate, add the assay buffer, the enzyme preparation, and the inhibitor solution at various concentrations.
-
Include wells for a positive control (known inhibitor) and a negative control (vehicle only).
-
Pre-incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation and Incubation:
-
Initiate the enzymatic reaction by adding the substrates (NBD C6-ceramide and UDP-glucose) to all wells.
-
Incubate the reaction mixture at 37°C for a specific time, ensuring the reaction is within the linear range.
-
-
Reaction Termination and Lipid Extraction:
-
Stop the reaction by adding the lipid extraction solvent (chloroform:methanol, 2:1 v/v).
-
Vortex the mixture to ensure thorough mixing and then centrifuge to separate the phases.
-
Carefully collect the lower organic phase containing the lipids.
-
Dry the organic phase under a stream of nitrogen.
-
-
Product Detection and Quantification:
-
Resuspend the dried lipids in a suitable solvent.
-
Separate the product (NBD C6-glucosylceramide) from the unreacted substrate (NBD C6-ceramide) using either TLC or HPLC.
-
TLC: Spot the lipid extract on a silica (B1680970) gel plate and develop it with an appropriate solvent system. Visualize the fluorescent spots under UV light and quantify their intensity.
-
HPLC: Use a suitable column and a gradient elution. Detect the fluorescent lipids using a fluorescence detector.
-
-
Quantify the amount of product formed by comparing the signal to a standard curve of NBD C6-glucosylceramide.
-
-
Data Analysis and IC50 Calculation:
-
Calculate the percentage of GCS inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using appropriate software to determine the IC50 value.
-
Conclusion
Based on the available in vitro data, Genz-123346 free base emerges as a highly potent and specific inhibitor of glucosylceramide synthase. Its low nanomolar IC50 value and lack of significant inhibition of other related glycosidases and saccharidases underscore its high degree of selectivity. In comparison, while Eliglustat also demonstrates high potency for GCS, it exhibits known off-target interactions with CYP enzymes and P-glycoprotein. Miglustat is a less potent inhibitor with more pronounced off-target effects on intestinal disaccharidases. The choice of inhibitor for in vitro research should, therefore, be guided by the specific requirements of the experimental system, with Genz-123346 offering a superior profile for studies demanding high specificity for glucosylceramide synthase.
References
- 1. Inhibition of glucosylceramide accumulation results in effective blockade of polycystic kidney disease in mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ceramide Glycosylation Catalyzed by Glucosylceramide Synthase and Cancer Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Glucosylceramide Synthase Inhibitor, Genz-123346 [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. Biochemical response to substrate reduction therapy versus enzyme replacement therapy in Gaucher disease type 1 patients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ELIGLUSTAT TARTRATE: Glucosylceramide Synthase Inhibitor Treatment of Type 1 Gaucher Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. The Two Substrate Reduction Therapies for Type 1 Gaucher Disease Are Not Equivalent. Comment on Hughes et al. Switching between Enzyme Replacement Therapies and Substrate Reduction Therapies in Patients with Gaucher Disease: Data from the Gaucher Outcome Survey (GOS). J. Clin. Med. 2022, 11, 5158 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. benchchem.com [benchchem.com]
- 13. Long term differential consequences of miglustat therapy on intestinal disaccharidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. openaccessjournals.com [openaccessjournals.com]
- 15. Gastrointestinal disturbances and their management in miglustat-treated patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Long-term adverse event profile from four completed trials of oral eliglustat in adults with Gaucher disease type 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Studies of the action of ceramide-like substances (D- and L-PDMP) on sphingolipid glycosyltransferases and purified lactosylceramide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Validation of Genz-123346 Free Base's Effect on Polycystic Kidney Disease: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical efficacy of Genz-123346 free base in Polycystic Kidney Disease (PKD) with other therapeutic alternatives. The information is compiled from publicly available experimental data to support independent validation and further research.
Comparative Efficacy of PKD Therapeutics in Preclinical Models
The following tables summarize the quantitative outcomes of Genz-123346 and alternative compounds in various preclinical models of Polycystic Kidney Disease.
Table 1: Efficacy of Genz-123346 in Mouse Models of PKD
| Mouse Model | Treatment Group | Dose | Duration | Change in Kidney/Body Weight Ratio | Change in Cystic Volume | Change in Blood Urea Nitrogen (BUN) |
| jck | Vehicle | - | 5 weeks | - | - | - |
| Genz-123346 | 0.1% in feed | 5 weeks | Dose-dependent reduction | Dose-dependent reduction | Dose-dependent reduction | |
| Genz-123346 | 0.2% in feed | 5 weeks | Significant reduction[1][2] | Significant reduction[1][2] | Significant reduction[1][2] | |
| pcy | Vehicle | - | 11 weeks | - | - | - |
| Genz-123346 | 0.2% in feed | 11 weeks | Significant reduction[1] | Significant reduction & Fibrosis reduction[1] | Not specified | |
| Pkd1 conditional knockout | Vehicle | - | ~4 weeks | - | - | - |
| Genz-123346 | Not specified | ~4 weeks | Significant reduction[1] | Significant reduction[1] | Significant reduction[1] |
Table 2: Comparative Efficacy of Alternative PKD Therapeutics in Preclinical Models
| Compound | Mechanism of Action | Mouse/Rat Model | Key Efficacy Outcomes |
| Tolvaptan (B1682983) | Vasopressin V2 Receptor Antagonist | DBA/2FG-pcy mice | Dose-dependently prevented increases in kidney weight and cyst volume; reduced mortality rate.[3] |
| Somatostatin Analogs (Octreotide, Lanreotide) | Inhibit cAMP production | PCK rat | Octreotide inhibited hepatic and renal cyst growth.[4] Lanreotide showed a reduction in the growth of liver and combined liver- and kidney volume.[5] |
| mTOR Inhibitors (Rapamycin/Sirolimus) | Inhibition of mTOR signaling pathway | Han:SPRD rats, Pkd1 knockout mice | Reduced renal growth, cyst volume, and preserved renal function.[6][7] |
| RGLS4326 | anti-miR-17 oligonucleotide | Pkd2KO mice | Reduced kidney cyst formation, improved kidney weight/body weight ratio.[8][9] |
| 11beta-dichloro | Induces apoptosis via oxidative stress | Perinatal and adult mouse models of ADPKD | Significantly reduced the size of kidney cysts and improved kidney function.[10][11] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to facilitate replication and validation.
Genz-123346 Efficacy Studies in Mouse Models of PKD[1]
-
Animal Models:
-
jck mice: A model for nephronophthisis. Male mice were treated from 4 to 9 weeks of age.
-
pcy mice: A slowly progressive model of PKD. Mice were treated from 4 to 15 weeks of age.
-
Pkd1 conditional knockout mice: An orthologous model of human ADPKD. Treatment was administered from day 7 to day 33.
-
-
Drug Administration:
-
Genz-123346 was administered by incorporating it into the feed at concentrations of 0.1% or 0.2%.
-
-
Efficacy Endpoints:
-
Kidney to Body Weight Ratio: Kidneys were weighed at the end of the study and normalized to the total body weight.
-
Cystic Volume: The volume of cysts in the kidneys was quantified.
-
Blood Urea Nitrogen (BUN): Blood samples were collected to measure BUN levels as an indicator of kidney function.
-
Histology: Kidney sections were stained to visualize cyst formation and fibrosis.
-
Biochemical Analysis: Kidney tissue was analyzed for levels of glucosylceramide (GlcCer) and ganglioside GM3.
-
-
Mechanism of Action Studies:
-
Western Blot Analysis: Kidney lysates were used to analyze the expression and phosphorylation of proteins involved in the Akt-mTOR and cell cycle pathways, including Akt, ribosomal protein S6, cyclin D, and Rb.
-
Tolvaptan Efficacy Study in a PKD Mouse Model[3]
-
Animal Model:
-
DBA/2FG-pcy mice: An animal model of nephronophthisis.
-
-
Drug Administration:
-
Tolvaptan was administered via the diet at concentrations of 0.01% to 0.3% for both short-term (5 to 15 weeks of age) and long-term (5 to 29 weeks of age) studies.
-
-
Efficacy Endpoints:
-
Aquaresis: Urine output was measured to assess the pharmacological effect of tolvaptan.
-
Kidney Weight and Cyst Volume: Kidneys were weighed, and the cyst volume was determined.
-
cAMP Levels: Kidney cAMP levels were measured.
-
Urinary Biomarkers: Urinary neutrophil gelatinase-associated lipocalin and albumin excretion were measured as markers of renal injury.
-
Mortality: The long-term study assessed the effect of tolvaptan on the survival rate.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of Genz-123346 and a typical experimental workflow for evaluating anti-PKD compounds.
Caption: Mechanism of action of Genz-123346 in inhibiting PKD progression.
Caption: General workflow for preclinical evaluation of anti-PKD compounds.
References
- 1. Inhibition of glucosylceramide accumulation results in effective blockade of polycystic kidney disease in mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Tolvaptan delays the onset of end-stage renal disease in a polycystic kidney disease model by suppressing increases in kidney volume and renal injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel therapeutic approaches to Autosomal Dominant Polycystic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lanreotide reduces liver and kidney growth - In patients with polycystic liver disease - Radboudumc [radboudumc.nl]
- 6. Prospects for mTOR Inhibitor Use in Patients with Polycystic Kidney Disease and Hamartomatous Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of mTOR with sirolimus slows disease progression in Han:SPRD rats with autosomal dominant polycystic kidney disease (ADPKD) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pkdcure.org [pkdcure.org]
- 9. firstwordpharma.com [firstwordpharma.com]
- 10. A new drug candidate can shrink kidney cysts | MIT News | Massachusetts Institute of Technology [news.mit.edu]
- 11. rhochistj.org [rhochistj.org]
Safety Operating Guide
Proper Disposal Procedures for Genz-123346 Free Base
Immediate Safety and Handling Principles
Before beginning any disposal procedure, ensure you are wearing appropriate Personal Protective Equipment (PPE), including:
-
Chemical-resistant gloves (butyl rubber is recommended when handling DMSO solutions).
-
Safety glasses or goggles.
-
A lab coat.
All handling of Genz-123346 free base and its solutions should be performed in a certified chemical fume hood to minimize inhalation risk.
Quantitative Data for Disposal Planning
Specific quantitative data regarding the ecotoxicity and degradation of this compound is not available. The following table outlines the critical information typically found in an SDS that informs disposal decisions. In the absence of this data, the compound must be treated as hazardous waste.
| Data Point | Information to Locate in SDS | Importance in Disposal | Status for Genz-123346 |
| Section 2: Hazard(s) | GHS Hazard Classifications (e.g., Acute Toxicity, Skin Corrosion/Irritation, Carcinogenicity). | Determines the primary hazards and dictates handling precautions, segregation requirements, and the level of PPE required. | Data Not Available. Treat as hazardous. |
| Section 12: Ecological Info | Ecotoxicity data (e.g., toxicity to aquatic life), persistence, and degradability. | Informs whether the chemical poses a long-term environmental risk and if it can be neutralized or if it requires specialized disposal like incineration. | Data Not Available. Do not dispose down the drain. |
| Section 13: Disposal Info | Specific RCRA waste codes and disposal instructions. | Provides explicit, legally compliant instructions for waste disposal, including whether it can be landfilled, incinerated, or requires other treatments. | Data Not Available. Follow institutional hazardous waste procedures. |
Step-by-Step Disposal Protocol
The following protocols are recommended for the disposal of this compound and materials contaminated with it.
Procedure 1: Disposal of Solid (Neat) this compound
-
Waste Identification: this compound, as a research chemical with unknown toxicity, must be classified as hazardous chemical waste.
-
Containerization:
-
Place the solid this compound into a dedicated, sealable, and clearly labeled hazardous waste container.
-
The container must be compatible with solid chemical waste. A high-density polyethylene (B3416737) (HDPE) container is a suitable choice.
-
-
Labeling:
-
Affix a hazardous waste label to the container.
-
Clearly write the full chemical name: "this compound". Do not use abbreviations.
-
Indicate the approximate quantity of the waste.
-
List any associated hazards (e.g., "Unknown Toxicity," "Research Chemical").
-
-
Storage: Store the sealed container in a designated satellite accumulation area for hazardous waste, away from incompatible materials.[1]
-
Pickup: Arrange for waste pickup through your institution's EHS department.
Procedure 2: Disposal of Genz-123346 in DMSO Solution
Since Genz-123346 is often dissolved in Dimethyl Sulfoxide (DMSO), the disposal of this solution requires specific attention. DMSO is a combustible liquid and can facilitate the absorption of other chemicals through the skin.[2]
-
Waste Identification: The solution is a hazardous waste mixture containing Genz-123346 and DMSO.
-
Containerization:
-
Labeling:
-
Label the container with a hazardous waste tag.
-
List all constituents by their full chemical names and approximate percentages (e.g., "this compound (~1%) in Dimethyl Sulfoxide (99%)").
-
-
Storage: Store the tightly sealed container in a flammable storage cabinet within your designated satellite accumulation area.[1][3]
-
Pickup: Arrange for disposal through your institution's EHS department.
Procedure 3: Disposal of Contaminated Labware
This category includes items such as pipette tips, centrifuge tubes, gloves, and empty stock vials that have come into contact with Genz-123346.
-
Solid Waste:
-
Place all contaminated solid waste into a designated, clearly labeled hazardous waste bag or container.[4]
-
The label should read "Solid Waste Contaminated with this compound."
-
-
Empty Containers:
-
An empty container that held Genz-123346 should be treated as hazardous waste and disposed of with the contaminated solid waste. For acutely hazardous materials, triple-rinsing is often required; in the absence of data, it is prudent to not rinse and to dispose of the container as hazardous waste.[5][6]
-
-
Storage and Disposal: Store the sealed container in the satellite accumulation area and arrange for pickup via your EHS department.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal decision workflow for this compound.
References
- 1. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 2. greenfield.com [greenfield.com]
- 3. uwaterloo.ca [uwaterloo.ca]
- 4. benchchem.com [benchchem.com]
- 5. vumc.org [vumc.org]
- 6. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
Essential Safety and Operational Guidance for Genz-123346 Free Base
For researchers, scientists, and drug development professionals, this document provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Genz-123346 free base. Strict adherence to these guidelines is crucial for ensuring personal safety and maintaining a secure laboratory environment.
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following recommendations are based on best practices for handling similar chemical compounds and general laboratory safety principles. Genz-123346 is an inhibitor of glucosylceramide synthase, a class of compounds that requires careful handling due to its biological activity.
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to prevent exposure through inhalation, dermal contact, or ingestion. The recommended level of protection may vary based on the specific laboratory task being performed.
Table 1: Recommended Personal Protective Equipment (PPE) for Handling this compound
| Task | Minimum Required PPE |
| Transporting Sealed Containers | Laboratory coat, safety glasses, nitrile gloves. |
| Weighing and Reconstituting Powder | Disposable gown with tight-fitting cuffs, double nitrile gloves, respiratory protection (N95 or higher), and a full-face shield. All operations must be conducted in a certified chemical fume hood or a containment device like a glove box. |
| Handling Solutions | Laboratory coat, safety glasses with side shields, and appropriate chemical-resistant gloves. |
| Waste Disposal | Laboratory coat, safety glasses with side shields, chemical-resistant gloves, and respiratory protection if there is a risk of aerosolization. |
Emergency Procedures
Immediate and appropriate action is critical in the event of an emergency.
Table 2: Emergency Response Plan for this compound Exposure
| Exposure Route | Immediate Action |
| Inhalation | Move the individual to fresh air immediately. Seek emergency medical attention. |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention. |
| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention. |
| Spill | Evacuate the immediate area. For a small spill, cover with an absorbent material designed for chemical spills. For large spills, evacuate the lab and contact the institutional safety office immediately. |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment.
1. Preparation and Engineering Controls:
-
Ventilation: All handling of this compound should be conducted in a well-ventilated area. The use of a chemical fume hood is strongly recommended, especially when working with the solid compound or preparing solutions.
-
Safety Stations: Ensure that an accessible safety shower and eyewash station are in close proximity to the handling area.
2. Handling and Experimental Procedures:
-
Avoid Contact: Take all necessary precautions to avoid direct contact with the skin and eyes, as well as inhalation of dust or aerosols.
-
Solution Preparation: When preparing solutions, add the solid compound to the solvent slowly to avoid splashing.
3. Storage:
-
Keep the container tightly sealed in a cool, dry, and well-ventilated area.
-
Protect from light.
4. Disposal Plan:
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation: All waste contaminated with this compound, including unused compound, solutions, and contaminated lab supplies (e.g., pipette tips, tubes, gloves), must be segregated as hazardous chemical waste.
-
Waste Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the chemical name ("this compound"), and the primary hazards (e.g., "Biologically Active," "Chemical Irritant").
-
Disposal Procedures:
-
Solid Waste: Collect in a designated, sealed container.
-
Liquid Waste: Collect in a compatible, sealed, and leak-proof container. Do not mix with other waste streams unless compatibility is confirmed.
-
Contaminated Materials: Double-bag all contaminated disposable items (gloves, bench paper, etc.) and place them in the designated hazardous waste container.
-
-
Institutional Guidelines: Always consult and adhere to your institution's specific Environmental Health and Safety (EHS) guidelines for chemical waste disposal.
By implementing these safety and handling procedures, researchers can minimize risks and ensure a safe working environment when working with this compound. Always prioritize safety and consult with your institution's EHS department for any specific questions or concerns.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
